Hordenine
Description
This compound is a natural product found in Chondria dasyphylla, Gracilaria gracilis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBCEEMXQZUPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1]) | |
| Record name | Hordenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046096 | |
| Record name | Hordenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7 mg/mL | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
539-15-1 | |
| Record name | Hordenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hordenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hordenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-dimethylaminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HORDENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3489CA082 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 °C | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core of Hordenine Biosynthesis in Barley: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of hordenine in barley (Hordeum vulgare). This compound, a phenethylamine alkaloid, is of significant interest due to its pharmacological activities and its role in plant defense. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and illustrates the pathway and its logical flow.
The this compound Biosynthetic Pathway
This compound is synthesized from the amino acid L-tyrosine in a three-step pathway primarily localized in the roots of germinating barley seedlings[1][2]. The pathway involves a decarboxylation followed by two successive N-methylation steps. Phenylalanine can also serve as a precursor, but it is first converted to tyrosine[3].
The key steps are:
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Decarboxylation of L-Tyrosine: The pathway is initiated by the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyrDC).
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First N-methylation: Tyramine is then N-methylated to form N-methyltyramine. This step is catalyzed by a specific N-methyltransferase (NMT).
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Second N-methylation: Finally, N-methyltyramine undergoes a second N-methylation to yield the final product, this compound. This reaction is also catalyzed by an N-methyltransferase, which may be the same enzyme as in the previous step[1][4].
The overall conversion is as follows: L-Tyrosine → Tyramine → N-Methyltyramine → this compound
Below is a DOT language script to visualize this pathway.
Quantitative Data
This section summarizes the available quantitative data related to the this compound biosynthesis pathway in barley.
Table 1: In Vivo Concentrations of this compound and Precursors
| Compound | Plant/Product | Tissue/Condition | Concentration | Reference |
| This compound | Barley (Hordeum vulgare) | Roots (one-leaf stage) | Up to 327 µg/g (dry weight) | |
| This compound | Commercial Beer | - | 1.05 - 6.32 mg/L | |
| N-Methyltyramine | Commercial Beer | - | 0.59 - 4.61 mg/L | |
| This compound | Barley cv. Solist | Roots (4 days germination) | ~1.5 µmol/g (fresh weight) | |
| N-Methyltyramine | Barley cv. Solist | Roots (4 days germination) | ~0.2 µmol/g (fresh weight) | |
| Tyramine | Barley cv. Solist | Roots (4 days germination) | ~0.05 µmol/g (fresh weight) |
Table 2: Enzyme Kinetic Parameters
Note: Specific kinetic data for the barley N-methyltransferase involved in this compound biosynthesis is not available. The following data is for a related N-methyltransferase from barley involved in gramine biosynthesis and is provided for comparative purposes.
| Enzyme | Substrate | Km (µM) | Reference |
| N-Methyltransferase (from barley, for gramine) | 3-aminomethylindole (AMI) | 77 | |
| N-Methyltransferase (from barley, for gramine) | N-methyl-3-aminomethylindole (MAMI) | 184 |
Experimental Protocols
This section provides an overview of the methodologies used to study the this compound biosynthesis pathway.
Extraction and Quantification of this compound and Precursors
A common method for the analysis of this compound and its precursors is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
Protocol Outline (based on):
-
Sample Preparation:
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Freeze barley root tissue in liquid nitrogen and grind to a fine powder.
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Perform an extraction with an acidic aqueous solvent (e.g., 0.1 M HCl) or a methanol/water mixture.
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Centrifuge the mixture to pellet cell debris.
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The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
-
-
HPLC Analysis:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., formic acid) to ensure protonation of the analytes.
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Detection: UV detection at approximately 221 nm or 280 nm.
-
-
UHPLC-ESI-MS/MS Analysis:
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For higher sensitivity and specificity, couple the UHPLC system to a tandem mass spectrometer with an electrospray ionization (ESI) source.
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Monitor specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM).
-
Below is a DOT script visualizing the general workflow for alkaloid analysis.
In Vitro Enzyme Assays
Tyrosine Decarboxylase (TyrDC) Assay:
-
Principle: The activity of TyrDC can be measured by quantifying the amount of tyramine produced from tyrosine over time.
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Protocol Outline:
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Prepare a crude protein extract from barley roots.
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Set up a reaction mixture containing the protein extract, L-tyrosine, and pyridoxal-5'-phosphate (a cofactor) in a suitable buffer.
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Incubate the reaction at an optimal temperature.
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Stop the reaction at various time points by adding acid or by heat inactivation.
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Quantify the tyramine produced using HPLC or a colorimetric method.
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N-Methyltransferase (NMT) Assay (based on):
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Principle: NMT activity is determined by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the amine substrate (tyramine or N-methyltyramine).
-
Protocol Outline:
-
Prepare a protein extract from barley tissue.
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The reaction mixture should contain the protein extract, the substrate (tyramine or N-methyltyramine), and radiolabeled [¹⁴C]SAM in a suitable buffer.
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Incubate the mixture.
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Stop the reaction and extract the radiolabeled product (N-methyltyramine or this compound) into an organic solvent (e.g., ethyl acetate).
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Quantify the radioactivity in the organic phase using liquid scintillation counting.
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Regulation of this compound Biosynthesis
The production of this compound in barley is not constitutive and is influenced by both developmental and environmental factors.
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Developmental Regulation: this compound accumulates in the roots during early seedling growth, with concentrations peaking around 11 days after germination and then declining.
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Environmental Regulation:
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Light: this compound production can be significantly higher (up to seven times) in plants grown under lower light intensities.
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Temperature: While the direct effect of temperature on this compound biosynthesis is not well-documented, studies on the related alkaloid gramine have shown that high temperatures can induce the expression and activity of the N-methyltransferase involved in its synthesis. A similar mechanism may regulate this compound production.
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The interplay of these factors suggests a complex regulatory network governing the expression of the biosynthetic genes, TyrDC and NMT.
Below is a DOT script illustrating the known regulatory inputs on the pathway.
Conclusion
The biosynthesis of this compound in barley is a well-defined pathway with significant physiological and pharmacological implications. While the core enzymatic steps are understood, further research is needed to fully characterize the specific tyrosine decarboxylase and N-methyltransferase enzymes involved, including their kinetic properties and the genes that encode them. A deeper understanding of the regulatory networks that control this pathway could open avenues for metabolic engineering to enhance stress resistance in barley or to produce this compound for pharmaceutical applications.
References
Unveiling Hordenine: A Technical Guide to Its Isolation, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isolation and characterization of hordenine, a naturally occurring phenethylamine alkaloid. Found in a variety of plant species, this compound has garnered significant interest for its potential pharmacological applications. This document outlines detailed methodologies for its extraction and purification from natural sources, summarizes quantitative data on its prevalence, and explores its known biological signaling pathways.
Natural Occurrence and Biosynthesis
This compound is present in a diverse range of plants, with notable concentrations found in the seedlings of cereals like barley (Hordeum vulgare), proso millet (Panicum miliaceum), and sorghum (Sorghum vulgare)[1]. It is also found in various cacti, including Trichocereus candicans (now Echinopsis candicans), which is considered one of the richest sources, containing 0.5–5.0% of the alkaloid[1]. The first reported isolation of this compound, then named "anhalin," was from the cactus Anhalonium fissuratus (now Ariocarpus fissuratus) in 1894[1].
The biosynthesis of this compound involves the stepwise N-methylation of tyramine. Tyramine is first converted to N-methyltyramine, which is then methylated to form this compound[2][3]. Studies with radiolabeled precursors in sprouting barley have confirmed that tyrosine is a precursor to both N-methyltyramine and this compound.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, growth conditions, and the specific part of the plant being analyzed. The following tables summarize reported this compound concentrations from various natural sources.
Table 1: this compound Concentration in Cereal Grains and Malt
| Plant Source | Part Analyzed | This compound Concentration (µg/g) | Reference |
| Raw Barley (Hordeum vulgare) | Grain | ~0.7 | |
| Green Malts (germinated barley) | Whole | ~21 | |
| Kilned Malts | Whole | ~28 | |
| Green Malt Roots | Roots | ~3363 | |
| Kilned Malt Roots | Roots | ~4066 | |
| Proso Millet (Panicum miliaceum) | Seedlings | ~2000 (0.2%) | |
| Sorghum (Sorghum vulgare) | Seedlings | ~1000 (0.1%) |
Table 2: this compound Concentration in Other Plant Species
| Plant Source | Part Analyzed | This compound Concentration (mg/g) | Reference |
| Echinopsis candicans (Trichocereus candicans) | - | 5 - 50 (0.5-5.0%) | |
| Sceletium tortuosum | Foliage and Stems | 0.02738 - 1.071 |
Experimental Protocols: Isolation and Purification of this compound
The following is a synthesized protocol for the isolation and purification of this compound from plant material, based on methodologies described in the scientific literature.
Extraction
-
Maceration: Grind the dried plant material (e.g., hedge sageretia juvenile branchlets and leaves) into a fine powder.
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Hot Water Extraction: Place the powdered material in an extractor and add boiling water while stirring to extract water-soluble compounds.
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Acidified Extraction: Add a dilute acid solution (e.g., 0.5-5% hydrochloric acid, sulfuric acid, tartaric acid, or acetic acid) to the mixture to achieve a pH of 2-4. Heat and continue the extraction for 0.5-2 hours. This step facilitates the extraction of alkaloids, which are basic in nature.
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Filtration and Re-extraction: Filter the mixture to separate the liquid extract from the solid plant debris. The remaining dregs can be re-extracted twice more with the same procedure to maximize the yield.
-
Pooling Extracts: Combine the liquid extracts from all extraction steps.
Purification
-
Concentration: Concentrate the pooled extract under reduced pressure to decrease the volume.
-
Cation Exchange Chromatography:
-
Pass the concentrated extract through a cation exchange resin column.
-
Wash the column with an acidic buffer solution (e.g., acetic acid, citric acid, or phosphoric acid buffer) to remove impurities.
-
Collect the eluent containing the protonated this compound.
-
-
Desalting and Adsorption Chromatography:
-
Desalt the collected eluent.
-
Apply the desalted solution to a macroporous resin column (e.g., D101 or AB-8 type).
-
Wash the column with deionized water until the effluent is colorless to remove any remaining water-soluble impurities.
-
-
Elution:
-
Elute the this compound from the macroporous resin using 70-95% ethanol.
-
Collect the eluent. Monitor the elution process to ensure all the alkaloid is collected.
-
-
Crystallization:
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Concentrate the ethanolic eluent.
-
Dropwise add the concentrated solution into water to induce crystallization of this compound.
-
Perform recrystallization using a solvent system such as petroleum ether-ethanol (2:1) to obtain purified this compound crystals.
-
Characterization of this compound
A variety of analytical techniques are employed for the characterization and quantification of this compound.
Table 3: Analytical Methods for this compound Characterization
| Technique | Description | Key Findings/Applications | Reference |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method can be used with a mobile phase of acetonitrile, water, and phosphoric acid for separation. | Suitable for isolation of impurities and pharmacokinetic studies. | |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | A highly sensitive method for detecting and quantifying this compound in complex matrices like human serum. | Developed and validated for forensic toxicological applications to detect beer consumption. The lower limit of quantification was 0.3 ng/ml in serum. | |
| Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) | A rapid technique for the direct analysis of complex plant matrices without extensive sample preparation. | Used for the identification and quantification of this compound in Sceletium tortuosum. The lower limit of quantification was found to be 1 µg/ml. | |
| Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) Spectroscopy | Used to elucidate and confirm the chemical structure of isolated this compound. | Confirmed the structure of this compound isolated from the red alga Ahnfeltia paradoxa as p-(2-dimethylamino)ethyl-phenol. |
Signaling Pathways and Biological Activities
Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound. It has been shown to interact with several key signaling pathways, suggesting its potential as a therapeutic agent.
Dopamine D2 Receptor (DRD2) Agonism
Studies have identified this compound as an agonist of the dopamine D2 receptor (DRD2). This activity is believed to contribute to its potential neuroprotective effects and its ability to improve motor deficits in models of Parkinson's disease.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has demonstrated anti-inflammatory and neuroprotective effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial regulators of inflammation, and their inhibition by this compound suggests its potential in treating inflammatory conditions.
References
Hordenine's Interaction with Monoamine Oxidase: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a naturally occurring phenethylamine alkaloid, interacts with monoamine oxidase (MAO) primarily as a selective substrate for MAO-B, leading to competitive inhibition of the oxidation of other monoamines. This document provides a detailed technical overview of the mechanism of action of this compound as it pertains to MAO inhibition. It summarizes the available quantitative data, outlines experimental methodologies for assessing this interaction, and presents visual diagrams of the relevant pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound (N,N-dimethyltyramine) is a phytochemical found in various plants, notably in germinated barley (Hordeum vulgare). Structurally related to the biogenic amine tyramine, this compound has been investigated for its pharmacological effects, including its interaction with the monoamine oxidase (MAO) enzyme system. MAO exists in two isoforms, MAO-A and MAO-B, which are critical in the metabolism of monoamine neurotransmitters and dietary amines.[1] While often colloquially referred to as an "MAO inhibitor," the primary mechanism of this compound's action on MAO is more accurately described as that of a selective substrate, which in turn leads to competitive inhibition of the metabolism of other MAO substrates.[2][3]
Quantitative Data on this compound's Interaction with MAO
The interaction of this compound with monoamine oxidase has been quantified primarily through enzyme kinetic studies. The following tables summarize the key findings from in vitro experiments.
Table 1: this compound as a Substrate for Rat Liver MAO-B
| Parameter | Value | Substrate Comparison (Tyramine) | Source |
| Michaelis Constant (Km) | 479 µM | 144 µM | [2] |
| Maximum Velocity (Vmax) | 128 nmol/mg protein/h | 482 nmol/mg protein/h |
Note: These studies indicate that this compound is a selective substrate for MAO-B in rats and is not deaminated by MAO-A.
Table 2: this compound's Effect on Tyramine Oxidation in Human Adipose Tissue Homogenates
| This compound Concentration | Inhibition of [14C]-Tyramine Oxidation | Notes | Source |
| Dose-dependent | This compound dose-dependently inhibited the oxidation of radiolabeled tyramine. | This effect is attributed to competition for the MAO enzyme. Human adipose tissue has a predominance of MAO-A. |
Note: In studies with human adipose tissue, it was challenging to distinguish between direct inhibition and competition as a substrate. This compound is described as a "weak MAO-inhibitor" and a "mixed MAO substrate/inhibitor" in this context.
Experimental Protocols
The quantitative data presented above were primarily derived from enzyme inhibition assays. A common method involves monitoring the oxidation of a radiolabeled substrate in the presence and absence of the test compound (this compound).
Radiometric Assay for MAO Activity (Tyramine Oxidation)
This protocol is a generalized representation based on methodologies described in the literature.
Objective: To determine the effect of this compound on the MAO-catalyzed oxidation of tyramine.
Materials:
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Human adipose tissue homogenates (as a source of MAO)
-
[14C]-Tyramine (radiolabeled substrate)
-
This compound
-
Selective MAO-A inhibitor (e.g., Ro 41-1049)
-
Selective MAO-B inhibitor (e.g., Ro 16-6491)
-
Phosphate buffer
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, MAO inhibitors, and [14C]-tyramine in appropriate solvents.
-
Enzyme Reaction: In microcentrifuge tubes, combine the human adipose tissue homogenate with phosphate buffer.
-
Incubation with this compound/Inhibitors: Add varying concentrations of this compound or selective MAO inhibitors to the tubes. A control group with no added compound is also prepared.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of [14C]-tyramine to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acid solution (e.g., hydrochloric acid).
-
Extraction of Metabolites: Extract the radiolabeled metabolites of tyramine oxidation using an organic solvent.
-
Quantification: Transfer the organic phase containing the radiolabeled metabolites to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of tyramine oxidation inhibition by comparing the radioactivity in the this compound-treated samples to the control samples.
Visualizations
Signaling Pathway of Monoamine Oxidase
The following diagram illustrates the general mechanism of MAO-catalyzed deamination of a monoamine substrate, such as tyramine or this compound.
Caption: General mechanism of monoamine oxidation by MAO.
Experimental Workflow for MAO Inhibition Assay
The following diagram outlines the key steps in the radiometric assay used to determine the effect of this compound on MAO activity.
Caption: Workflow for a radiometric MAO inhibition assay.
Logical Relationship of this compound's Interaction with MAO
This diagram illustrates the logical flow of how this compound's action as a substrate leads to the competitive inhibition of other MAO substrates.
Caption: this compound's competitive substrate mechanism at MAO-B.
Conclusion
The available scientific evidence indicates that this compound's primary mechanism of action concerning monoamine oxidase is as a selective substrate for MAO-B. This leads to a competitive interaction where this compound can decrease the metabolism of other MAO-B substrates. While this results in an "inhibitory" effect on the metabolism of other compounds, it is crucial for researchers and drug development professionals to recognize that this is a consequence of its role as a competitive substrate rather than direct enzymatic inhibition. Further research is warranted to fully elucidate the inhibitory constants (Ki) of this compound for human MAO-A and MAO-B to provide a more complete picture of its pharmacological profile.
References
Hordenine's Role as an Indirect Adrenergic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a phenethylamine alkaloid naturally occurring in various plants, including barley, has garnered significant interest for its pharmacological properties. This technical guide provides an in-depth analysis of this compound's primary mechanism of action as an indirect adrenergic agent. It achieves this effect through a multi-target engagement involving the inhibition of monoamine oxidase B (MAO-B), agonism of the trace amine-associated receptor 1 (TAAR1), and inhibition of the norepinephrine transporter (NET). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
This compound (N,N-dimethyltyramine) is structurally related to the biogenic amine tyramine and shares some of its pharmacological properties. Its classification as an indirect adrenergic agent stems from its ability to increase the synaptic concentration of norepinephrine, thereby potentiating adrenergic signaling.[1] This effect is not due to direct agonism at adrenergic receptors but rather through a combination of mechanisms that modulate norepinephrine's lifecycle in the synapse. This guide will dissect these mechanisms, presenting the core scientific data and methodologies for their investigation.
Mechanism of Action
This compound's indirect adrenergic activity is primarily attributed to three key actions:
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Inhibition of Monoamine Oxidase B (MAO-B): this compound is a selective substrate for MAO-B, the enzyme responsible for the degradation of norepinephrine.[2] By competing for this enzyme, this compound reduces the breakdown of norepinephrine, leading to its accumulation.
-
Agonism of Trace Amine-Associated Receptor 1 (TAAR1): this compound acts as an agonist at TAAR1, a G-protein coupled receptor that can modulate the activity of monoaminergic systems. Activation of TAAR1 can influence the release and reuptake of neurotransmitters like norepinephrine.
-
Inhibition of Norepinephrine Reuptake: this compound inhibits the norepinephrine transporter (NET), which is responsible for clearing norepinephrine from the synaptic cleft. This blockade prolongs the presence of norepinephrine in the synapse, enhancing its effect on postsynaptic receptors.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interactions with its molecular targets.
Table 1: this compound Interaction with Monoamine Oxidase B (MAO-B)
| Parameter | Value | Species/Tissue | Reference |
| K_m_ | 479 µM | Rat Liver | |
| V_max_ | 128 nmol/mg protein/h | Rat Liver |
Table 2: this compound Activity at Trace Amine-Associated Receptor 1 (TAAR1)
| Parameter | Value | Species/Assay | Reference |
| EC_50_ | 47 µM | Human TAAR1 expressed in HEK293T cells | |
| E_max_ | 82% (relative to phenethylamine) | Human TAAR1 expressed in HEK293T cells |
Table 3: this compound and Norepinephrine Transporter (NET) Interaction
| Parameter | Value | Species/Assay | Reference |
| IC_50_ / K_i_ | Not explicitly reported in the reviewed literature. | - | - |
| Qualitative Effect | Inhibition of norepinephrine uptake. A concentration of 25 µM potentiated contractile responses to norepinephrine. | Rat vas deferens |
Signaling Pathways and Experimental Workflows
This compound's Indirect Adrenergic Signaling Pathway
The following diagram illustrates the multifaceted mechanism by which this compound increases synaptic norepinephrine levels.
Caption: this compound's indirect adrenergic mechanism.
Experimental Workflow: MAO-B Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory potential of this compound on MAO-B activity.
Caption: Workflow for MAO-B inhibition assay.
Experimental Workflow: TAAR1 Activation Assay
This diagram illustrates the process of assessing this compound's agonist activity at the TAAR1 receptor.
Caption: Workflow for TAAR1 activation assay.
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is based on spectrophotometric measurement of product formation from a substrate.
-
Reagents and Materials:
-
Recombinant human or rat liver MAO-B enzyme.
-
Substrate: Benzylamine (for MAO-B).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Inhibitor: Pargyline (for irreversible) or Lazabemide (for reversible).
-
Buffer: 100 mM sodium phosphate buffer, pH 7.4.
-
Spectrophotometer capable of reading in the UV range.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.
-
In a multi-well plate, add the MAO-B enzyme solution to each well.
-
Add the different concentrations of this compound or the reference inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the benzylamine substrate to each well.
-
Monitor the change in absorbance at 250 nm over time, which corresponds to the formation of benzaldehyde.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC_50_ value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots to calculate the K_i_ value.
-
Trace Amine-Associated Receptor 1 (TAAR1) Activation Assay
This protocol describes the measurement of intracellular cyclic AMP (cAMP) accumulation following TAAR1 activation.
-
Reagents and Materials:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing human TAAR1.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, penicillin-streptomycin, and a selection agent (e.g., puromycin).
-
Test Compound: this compound dissolved in assay buffer.
-
Reference Agonist: Phenethylamine or isoproterenol.
-
Assay Buffer: Earle's Balanced Salt Solution (EBSS) supplemented with HEPES, IBMX (a phosphodiesterase inhibitor), and ascorbic acid.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Seed the HEK293T-hTAAR1 cells in a multi-well plate and culture for 24-48 hours.
-
On the day of the assay, replace the culture medium with a serum-free medium and incubate for a few hours.
-
Pre-incubate the cells with the assay buffer for approximately 20 minutes at 37°C.
-
Add serial dilutions of this compound or the reference agonist to the wells and incubate for 1 hour at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC_50_ (half-maximal effective concentration) and E_max_ (maximum effect) values from the dose-response curve.
-
Norepinephrine Transporter (NET) Inhibition Assay
This protocol outlines a radiolabeled norepinephrine uptake inhibition assay.
-
Reagents and Materials:
-
Cell Line: HEK293 cells stably transfected with the human norepinephrine transporter (hNET).
-
Radiolabeled Ligand: [³H]-Norepinephrine.
-
Test Compound: this compound dissolved in assay buffer.
-
Reference Inhibitor: Desipramine or nisoxetine.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Plate the hNET-expressing cells in a multi-well plate and allow them to adhere overnight.
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for 10-20 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]-Norepinephrine to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of the reference inhibitor.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration to determine the IC_50_ value.
-
Discussion and Future Directions
The available data strongly support the classification of this compound as an indirect adrenergic agent, acting through a combination of MAO-B inhibition, TAAR1 agonism, and NET inhibition. The quantitative data for MAO-B and TAAR1 provide a solid foundation for understanding its potency at these targets. However, a notable gap in the current literature is the lack of a definitive IC_50_ or K_i_ value for this compound's interaction with the norepinephrine transporter. Future research should aim to quantify this interaction to provide a more complete pharmacological profile.
Furthermore, while in vitro studies provide valuable mechanistic insights, in vivo studies are crucial to understand the physiological relevance of these findings. Studies measuring norepinephrine levels in specific brain regions following this compound administration would provide direct evidence of its net effect on the adrenergic system.
For drug development professionals, this compound's multi-target profile presents both opportunities and challenges. Its ability to modulate the adrenergic system through several mechanisms could offer a unique therapeutic advantage. However, this promiscuity also necessitates careful consideration of potential off-target effects and drug-drug interactions. A thorough understanding of its pharmacokinetics and metabolism is also essential for translating its in vitro activity to potential clinical applications.
Conclusion
This compound's role as an indirect adrenergic agent is well-supported by scientific evidence demonstrating its inhibitory effects on MAO-B and the norepinephrine transporter, as well as its agonist activity at TAAR1. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved. While further research is needed to fully elucidate its pharmacological profile, particularly concerning its interaction with the norepinephrine transporter, the information presented here serves as a valuable resource for researchers and developers in the fields of pharmacology and drug discovery.
References
The Dawn of Hordenine: A Technical History of its Discovery and Initial Pharmacological Exploration
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, a phenethylamine alkaloid naturally present in a variety of plants, has a rich history intertwined with the foundational period of modern pharmacology. Initially isolated from two distinct botanical sources under different names, its identification and the subsequent elucidation of its structure and effects laid the groundwork for over a century of phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the initial isolation and synthesis protocols, and summarizing the earliest pharmacological studies. Quantitative data from these seminal works are presented for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized to offer a clear and concise understanding of this compound's scientific origins.
The Dual Discovery of a Single Alkaloid
The story of this compound begins in the late 19th and early 20th centuries, with two independent researchers isolating the same compound from vastly different plant species.
Heffter's "Anhalin" from Cacti (1894)
The first recorded isolation of the compound now known as this compound was accomplished by the German pharmacologist and chemist Arthur Heffter in 1894.[1] While investigating the alkaloids of the cactus Anhalonium fissuratus (now reclassified as Ariocarpus fissuratus), Heffter extracted a crystalline substance he named "anhalin".[1] This work was part of his broader, pioneering research into the active principles of cacti, which also led to the isolation of mescaline.[2]
Léger's "this compound" from Barley (1906)
Twelve years later, in 1906, French chemist E. Léger, working with germinated barley (Hordeum vulgare), independently isolated an alkaloid.[3][4] Noting its origin, he named it "this compound". This discovery was significant as it identified a readily available, common grain as a source of the alkaloid, distinct from the more exotic cacti studied by Heffter.
Unification and Structural Elucidation by Späth
It was the Austrian chemist Ernst Späth who ultimately connected these two discoveries. He demonstrated that Heffter's "anhalin" and Léger's "this compound" were, in fact, the same chemical compound. Späth's work also correctly proposed the molecular structure of the substance as N,N-dimethyltyramine. Following this definitive work, the name "this compound" was adopted by the scientific community.
Initial Experimental Protocols
The core of this guide focuses on the methodologies employed by these early researchers. The following sections provide detailed accounts of the isolation, synthesis, and pharmacological examination protocols as described in their foundational publications.
Isolation of "Anhalin" from Anhalonium fissuratum (Heffter, 1894)
Isolation of this compound from Germinated Barley (Léger, 1906)
Léger's 1906 paper in Comptes Rendus de l'Académie des Sciences outlines the procedure for extracting this compound from "touraillons," the French term for malt culms or barley rootlets produced during malting.
Experimental Protocol:
-
Extraction: The dried barley rootlets were macerated in a 95% alcohol solution containing 1% tartaric acid. This acidified alcohol served to convert the alkaloid into a more soluble salt.
-
Concentration & Purification: The alcoholic extract was concentrated by distillation under reduced pressure. The resulting aqueous residue was then treated with neutral lead acetate to precipitate impurities.
-
Filtration: The mixture was filtered to remove the precipitated solids.
-
Removal of Excess Lead: Excess lead in the filtrate was removed by bubbling hydrogen sulfide (H₂S) gas through the solution, which precipitates lead as lead sulfide (PbS). The solution was then filtered again.
-
Alkaloid Liberation: The purified filtrate was made alkaline by the addition of sodium carbonate. This converted the this compound tartrate back into its free base form.
-
Solvent Extraction: The alkaline solution was then repeatedly extracted with diethyl ether.
-
Crystallization: The combined ethereal extracts were evaporated, yielding a crystalline residue of crude this compound. This was then further purified by recrystallization.
First Synthesis of this compound (Barger, 1909)
The first successful chemical synthesis of this compound was reported by George Barger in the Journal of the Chemical Society, Transactions in 1909. This work provided conclusive proof of the structure proposed by Späth.
Reaction Scheme: The synthesis was a multi-step process starting from 2-phenylethyl alcohol.
-
Chlorination: 2-phenylethyl alcohol was converted to 2-phenylethyl chloride using phosphorus pentachloride (PCl₅).
-
Amination: The resulting chloride was reacted with dimethylamine to form N,N-dimethyl-phenylethylamine.
-
Nitration: The tertiary amine was then nitrated using nitric acid (HNO₃) to introduce a nitro group at the para position of the phenyl ring, yielding N,N-dimethyl-4-nitro-phenethylamine.
-
Reduction: The nitro group was reduced to an amino group using tin and hydrochloric acid (Sn/HCl), forming N,N-dimethyl-4-amino-phenethylamine.
-
Diazotization & Hydrolysis: Finally, the amino group was converted to a hydroxyl group via a diazotization reaction with sodium nitrite and sulfuric acid (NaNO₂/H₂SO₄), followed by hydrolysis, to yield this compound (4-[2-(dimethylamino)ethyl]phenol).
Initial Pharmacological Studies
The very first investigations into the physiological effects of this compound were conducted by its discoverer, Arthur Heffter. These early experiments, though lacking the sophisticated controls of modern pharmacology, provided the first insights into the compound's biological activity.
Heffter's Animal and Self-Experiments
Heffter conducted a series of preliminary tests using the sulfate salt of his isolated "anhalin".
Experimental Protocols & Observations:
-
Feline Study: A subcutaneous dose of 0.3 g of anhaline sulfate was administered to a 2.8 kg cat (approximately 107 mg/kg). The only observed effect was violent vomiting. The cat returned to normal behavior within 45 minutes.
-
Amphibian Study: The alkaloid was observed to produce a paralysis of the nervous system in frogs. Specific details on the dosage and method of observation for this paralysis are not well-documented in available secondary sources.
-
Human Study (Self-Experimentation): Heffter ingested a 100 mg oral dose himself. He reported experiencing no observable physiological or psychological effects.
These initial findings suggested a significant difference in effects based on the route of administration and the species being tested. The lack of effect from oral administration in humans would be a recurring theme in later research.
Early 20th Century Elucidation of Effects
Following Heffter's initial work, other researchers began to investigate this compound's properties more systematically. A comprehensive review by Reitschel in 1937 detailed the cardiovascular and other effects known at the time. Later studies, such as a notable one by Hapke and Strathmann in 1995, provided a clearer picture of its mechanism. Their research on dogs and rats concluded that this compound is an indirectly acting adrenergic agent. Its pharmacological effects were attributed to the release of stored norepinephrine, leading to a positive inotropic effect on the heart, increased blood pressure, and inhibition of gut motility.
Quantitative Data from Initial Studies
The following table summarizes the key quantitative data reported in the foundational studies of this compound.
| Study (Year) | Researcher(s) | Subject | Compound | Dose | Route of Administration | Observed Effects |
| 1894 | Heffter | Cat (2.8 kg) | "Anhalin" Sulfate | ~107 mg/kg | Subcutaneous | Violent vomiting; normal behavior in 45 min. |
| 1894 | Heffter | Frogs | "Anhalin" Sulfate | Not Specified | Not Specified | Paralysis of the nervous system |
| 1894 | Heffter | Human (self) | "Anhalin" Sulfate | 100 mg | Oral | No observable effects. |
Biosynthesis of this compound
This compound is derived from the amino acid tyrosine. The biosynthetic pathway involves a decarboxylation followed by two successive N-methylation steps. The enzyme tyramine N-methyltransferase is responsible for the first methylation, converting tyramine to N-methyltyramine. A second, distinct methyltransferase then catalyzes the final step to produce this compound.
Conclusion
The discovery and initial study of this compound represent a classic chapter in the history of phytochemistry and pharmacology. From its dual discovery in cacti and barley to its structural confirmation through chemical synthesis, the foundational work of Heffter, Léger, Späth, and Barger provided the essential framework for all subsequent research. The early pharmacological experiments, particularly those of Heffter, offered the first glimpses into its biological activities, hinting at the dose, species, and route-dependent effects that continue to be relevant in modern studies. This technical guide, by consolidating and detailing these seminal contributions, serves as a foundational resource for professionals engaged in the ongoing exploration of this compound and other natural products.
References
Hordenine Beyond Barley: A Technical Guide to its Natural Occurrence, Analysis, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid first isolated from barley (Hordeum vulgare), from which it derives its name. While extensively studied in the context of malting and brewing, the presence of this compound extends to a diverse range of other plant species, as well as some algae and fungi.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound in plants other than barley, presenting quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic and signaling pathways. This information is of critical value for researchers in phytochemistry, pharmacology, and drug development seeking to understand and harness the properties of this bioactive compound.
Natural Occurrence of this compound in the Plant Kingdom
This compound has been identified in a variety of plant families, most notably in the Cactaceae, Poaceae (grasses), and Fabaceae (legumes). Its concentration can vary significantly depending on the plant species, developmental stage, and environmental conditions.
Cactaceae Family
Cacti are a rich source of phenethylamine alkaloids, including this compound. Several species have been reported to contain significant amounts of this compound.
-
Echinopsis candicans (formerly Trichocereus candicans): This cactus is considered one of the richest natural sources of this compound, with concentrations reported to be between 0.5% and 5.0% of the plant's dry weight.[1]
-
Ariocarpus fissuratus : Historically known as Anhalonium fissuratus, this was the first plant from which this compound (initially named "anhalin") was isolated.
-
Other Cacti : this compound has also been detected in various other cacti, often alongside other alkaloids.
Poaceae Family (Grasses)
Beyond barley, several other members of the grass family are known to produce this compound, particularly in their seedlings.
-
Panicum miliaceum (Proso Millet) : Seedlings of proso millet contain approximately 0.2% this compound.[1]
-
Sorghum vulgare (Sorghum) : Sorghum seedlings have been found to contain around 0.1% this compound.[1]
-
Phalaris aquatica (Harding Grass) : This grass is known to produce a range of alkaloids, including this compound, which has been implicated in the toxicity of the plant to grazing livestock.
Other Plant Families
-
Acacia Species (Fabaceae) : Several species of Acacia have been shown to contain this compound. For instance, it has been identified in Acacia berlandieri and Acacia rigidula. In Acacia harpophylla, phenethylamine and this compound have been found in the leaves and bark at concentrations of 0.1–0.6%, while the bark of Acacia holosericea is reported to contain 1.2% this compound.
-
Sceletium tortuosum (Kanna) : This succulent plant, native to Southern Africa, contains this compound along with other psychoactive alkaloids. Quantitative analysis has shown this compound concentrations ranging from 0.02738 to 1.071 mg per gram of plant material.[2]
Quantitative Data on this compound Occurrence
The following table summarizes the quantitative data on this compound concentrations found in various plant species other than barley.
| Plant Family | Species | Plant Part | This compound Concentration | Reference(s) |
| Cactaceae | Echinopsis candicans | - | 0.5 - 5.0% (dry weight) | |
| Poaceae | Panicum miliaceum | Seedlings | ~0.2% | |
| Poaceae | Sorghum vulgare | Seedlings | ~0.1% | |
| Fabaceae | Acacia harpophylla | Leaves and Bark | 0.1 - 0.6% (total phenethylamines) | |
| Fabaceae | Acacia holosericea | Bark | 1.2% | |
| Aizoaceae | Sceletium tortuosum | Foliage and Stems | 0.02738 - 1.071 mg/g |
Experimental Protocols
Extraction and Quantification of this compound from Acacia berlandieri using HPLC
This protocol describes a simplified procedure for the extraction and quantification of this compound and other phenethylamines from Acacia berlandieri.
1. Extraction:
- Dried and ground plant tissue is extracted with 1% glacial acetic acid (1:20 wt/vol).
- The mixture is filtered to separate the extract from the solid plant material.
2. Solid-Phase Extraction (SPE) Cleanup:
- The filtrate is passed through a high-sulfonated polymeric SPE tube. This retains the amines of interest (including this compound) while allowing many co-extracted impurities to be washed through.
- The amines are then eluted from the SPE tube.
3. HPLC Analysis:
- The eluted amines are separated and detected by reversed-phase High-Performance Liquid Chromatography (HPLC).
- Quantification is achieved by comparing the peak area of the sample to that of an authentic this compound standard.
Quantification of this compound in Sceletium tortuosum by DART-HRMS
This method allows for the rapid identification and quantification of this compound in a complex plant matrix.
1. Sample Preparation:
- A small amount of the plant material is used directly without extensive sample preparation.
2. DART-HRMS Analysis:
- Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) is used for analysis.
- This compound-d6 is used as an internal standard for accurate quantification.
- The method is validated according to FDA guidelines, with a lower limit of quantification (LLOQ) of 1 μg/ml.
Biosynthetic and Signaling Pathways
This compound Biosynthesis
The biosynthesis of this compound in plants proceeds from the amino acid L-tyrosine. The pathway involves a two-step N-methylation of tyramine.
-
Decarboxylation of Tyrosine : L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase to form tyramine.
-
First N-methylation : Tyramine is then N-methylated by a specific N-methyltransferase to yield N-methyltyramine.
-
Second N-methylation : A subsequent N-methylation step, catalyzed by a methyltransferase, converts N-methyltyramine to this compound.
This compound Biosynthetic Pathway.
This compound in Plant Defense Signaling
This compound is implicated in plant defense mechanisms, acting as an allelochemical and an elicitor of defense responses. Its role in signaling is particularly associated with the jasmonate-dependent defense pathway.
When a plant perceives a threat, such as a pathogen or herbivore, it can trigger a signaling cascade that leads to the production of defense compounds, including this compound. This compound can then act to deter the threat directly or further amplify the defense response. The jasmonate pathway is a key hormonal signaling pathway in plants that regulates responses to biotic stress.
This compound's Role in Jasmonate-Dependent Defense.
Conclusion
The natural occurrence of this compound is not limited to barley but extends to a wide array of plant species, often in significant quantities. This technical guide has provided a consolidated resource for researchers, summarizing the quantitative data, detailing analytical methodologies, and illustrating the key biosynthetic and signaling pathways associated with this important alkaloid. Further research into the pharmacological and physiological roles of this compound in these diverse plant sources holds considerable promise for the development of new therapeutic agents and a deeper understanding of plant secondary metabolism.
References
Structural Elucidation of Hordenine and Its Analogues: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of hordenine, a naturally occurring phenethylamine alkaloid, and its synthetic or naturally derived analogues. The document details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It includes generalized experimental protocols, tabulated quantitative data for this compound, and visual representations of experimental workflows and associated signaling pathways to facilitate a deeper understanding of its chemical and biological characteristics.
Introduction to this compound
This compound, chemically known as 4-[2-(dimethylamino)ethyl]phenol, is a phenethylamine alkaloid found in a variety of plant species, most notably in germinated barley (Hordeum vulgare), from which its name originates.[1][2] It is also present in various cacti and marine algae.[3][4] this compound is biosynthesized through the stepwise N-methylation of tyramine.[1] As a bioactive compound, it has garnered interest for its diverse pharmacological properties, including its action as a stimulant of the central nervous system and its role as a dopamine D2 receptor agonist. Its presence in beer makes it a potential biomarker for consumption. The precise determination of its structure and that of its analogues is fundamental for understanding its bioactivity, metabolism, and potential therapeutic applications.
Core Methodologies for Structural Elucidation
The definitive structure of this compound and its analogues is established through a combination of modern analytical techniques. This section outlines the principles, experimental protocols, and data interpretation for the most critical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of atomic connectivity.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound (e.g., this compound) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Filtration: Filter the solution into a clean 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra. A standard approach includes:
-
1D Spectra: ¹H NMR, ¹³C NMR, and DEPT-135.
-
2D Spectra: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate software using Fourier transformation, phase correction, and baseline correction.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), relative numbers (integration), and neighboring protons (spin-spin splitting). The spectrum typically shows signals for the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the two methyl (-CH₃) groups on the nitrogen atom.
-
¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups, while quaternary carbons are identified by their presence in the ¹³C spectrum and absence in DEPT spectra.
-
2D NMR:
-
COSY: Establishes proton-proton couplings within the same spin system, for example, confirming the connectivity between the protons of the -CH₂-CH₂- fragment.
-
HSQC: Correlates each proton to its directly attached carbon atom.
-
HMBC: Shows correlations between protons and carbons that are typically two to three bonds away, which is crucial for connecting different fragments of the molecule, such as linking the ethyl chain to the aromatic ring and the dimethylamino group.
-
The logical workflow for using these NMR experiments to determine a chemical structure is illustrated below.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| H-2, H-6 | 7.0 - 7.2 | d | 2H |
| H-3, H-5 | 6.7 - 6.9 | d | 2H |
| -CH₂-Ar | 2.7 - 2.9 | t | 2H |
| -CH₂-N | 2.4 - 2.6 | t | 2H |
| -N(CH₃)₂ | 2.2 - 2.4 | s | 6H |
| -OH | Variable | br s | 1H |
(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from typical values for phenethylamines and available spectra.)
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm | DEPT Information |
|---|---|---|
| C-1 | 130 - 132 | Quaternary (C) |
| C-2, C-6 | 129 - 131 | CH |
| C-3, C-5 | 115 - 117 | CH |
| C-4 | 154 - 156 | Quaternary (C) |
| -CH₂-Ar | 33 - 35 | CH₂ |
| -CH₂-N | 59 - 61 | CH₂ |
| -N(CH₃)₂ | 45 - 47 | CH₃ |
(Note: Chemical shifts are approximate and depend on the solvent used.)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a unique molecular formula.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a solvent compatible with liquid chromatography (e.g., methanol or acetonitrile/water mixture).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system (e.g., UPLC) coupled to the mass spectrometer. A reversed-phase C18 column is commonly used for compounds like this compound.
-
Ionization: The analyte is ionized as it elutes from the column. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is typically performed in positive ion mode. Direct Analysis in Real Time (DART) is another technique that can be used for rapid analysis with minimal sample preparation.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem MS (MS/MS) spectra to study fragmentation patterns, which aids in structural confirmation.
-
Molecular Ion: this compound (C₁₀H₁₅NO) has a monoisotopic mass of 165.1154 g/mol . In positive mode ESI-MS, it is detected as the protonated molecule [M+H]⁺ at an m/z of approximately 166.1232.
-
Fragmentation Pattern (MS/MS): The most characteristic fragmentation of this compound involves the cleavage of the C-C bond beta to the nitrogen atom, resulting in a prominent fragment ion corresponding to the dimethyliminium moiety and the benzylic portion of the molecule.
Table 3: Key Mass Spectrometry Fragments for this compound [M+H]⁺
| m/z of Fragment Ion | Proposed Structure / Loss |
|---|---|
| 121.0648 | [M+H - N(CH₃)₃]⁺ |
| 58.0651 | [CH₂=N(CH₃)₂]⁺ (Dimethyliminium ion) |
(Note: Fragmentation is dependent on collision energy and instrument type.)
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides precise information on bond lengths, bond angles, and stereochemistry.
-
Crystallization: Grow single crystals of the compound of high purity and quality. This is often the most challenging step and involves slowly evaporating the solvent from a saturated solution or using vapor diffusion techniques.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head. For data collection at low temperatures, the crystal is typically flash-cooled in liquid nitrogen to minimize radiation damage.
-
X-ray Diffraction: Place the crystal in an intense, monochromatic X-ray beam (often from a synchrotron source). The crystal diffracts the X-rays onto a detector, creating a unique diffraction pattern of spots.
-
Data Collection: Rotate the crystal in the X-ray beam and collect a complete set of diffraction data over a range of angles.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. A molecular model is built into this map and then refined against the experimental data to yield the final, detailed 3D structure.
Structural Analogues of this compound
The structural elucidation of this compound analogues follows the same principles outlined above. Analogues may feature modifications such as:
-
N-alkylation: Variation of the methyl groups on the nitrogen (e.g., N-methyltyramine, tyramine).
-
Ring Substitution: Addition of other functional groups (e.g., methoxy, hydroxyl) to the aromatic ring.
-
Side Chain Modification: Changes in the length or branching of the ethylamino side chain.
For each new analogue, the combination of NMR and MS is typically sufficient to determine the 2D structure. 2D NMR experiments like HMBC are critical for establishing the position of new substituents on the aromatic ring or modifications to the side chain. X-ray crystallography can be employed to confirm the absolute and relative stereochemistry if chiral centers are present.
This compound-Associated Signaling Pathways
Understanding the structure of this compound is crucial for interpreting its biological activity. This compound has been shown to modulate several key signaling pathways.
-
Dopamine D2 Receptor (DRD2) Agonism: this compound acts as an agonist at the DRD2, which is significant for its potential effects on neurological conditions like Parkinson's disease. This interaction initiates a G-protein-coupled signaling cascade.
-
Anti-inflammatory Pathways (NF-κB and MAPK): this compound exhibits anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
-
SPHK1/S1PR1/STAT3 Pathway: In the context of ulcerative colitis, this compound has been shown to inhibit the SPHK1/S1PR1/STAT3 signaling pathway, reducing the expression of pro-inflammatory cytokines.
Below are diagrams illustrating these pathways.
References
Hordenine Administration: A Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, including barley, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of this compound administration, offering a comparative overview for researchers and professionals in drug development. The following sections detail quantitative data, experimental protocols, and key signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, facilitating a direct comparison of its effects across different experimental models.
Table 1: In Vitro Quantitative Data for this compound
| Parameter | Cell Line | Concentration/Dose | Result | Reference |
| Receptor Activation (EC50) | Chem-1 (human ADRα2A) | 690 µM | 12% Emax | [1][2] |
| Chem-1 (human TAAR1) | 47 µM | 82% Emax | [1][2] | |
| Dopamine D2 Receptor (D2R) | 3.7 µM | EC50 | [3] | |
| Cell Viability | RAW264.7 | 12.5, 25, 50, 75 µg/ml | No significant cytotoxicity | |
| RAW264.7 | 100 µg/ml | Cytotoxicity observed | ||
| MCEC | 15.625 - 500 µM | No significant effect on survival rate | ||
| Protein Expression | MCECs | 500 µM | Significant increase in occludin and ZO-1 | |
| Melanogenesis Inhibition | Human Melanocytes | Not specified | Inhibition of melanogenesis by suppressing cAMP |
Table 2: In Vivo Quantitative Data for this compound
| Parameter | Animal Model | Administration Route & Dose | Result | Reference |
| Pharmacokinetics | Humans (beer consumption) | Oral (0.075 mg/kg) | Max plasma concentration: 12.0-17.3 nM (0-60 min) | |
| Humans (dietary supplement) | Oral | Max plasma concentration: 99 ± 47 nM (65 ± 14 min) | ||
| Humans | Oral | Elimination half-life (free this compound): 52.7-66.4 min | ||
| Horses | Intravenous (2 mg/kg) | α-phase T1/2: ~3 min; β-phase T1/2: ~35 min | ||
| Cardiovascular Effects | Dogs and Rats | Parenteral | Increased systolic and diastolic blood pressure | |
| Horses | Intravenous (2 mg/kg) | Doubled heart rate | ||
| Anti-inflammatory Effects | Mice (DSS-induced colitis) | Not specified (50 mg/kg) | Significant reduction in IL-6, IL-1β, and TNF-α | |
| Mice (LPS-induced ALI) | Intraperitoneal (10 and 15 mg/kg) | Inhibition of inflammatory cytokine increases | ||
| Neuroprotective Effects | Rats (6-OHDA-induced PD model) | Not specified | Depressed activation of microglia in SNc |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: this compound's Anti-Inflammatory Signaling Pathways.
Experimental Protocols
This section provides a detailed methodology for key in vitro and in vivo experiments cited in this guide.
In Vitro Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To assess the cytotoxicity of this compound on a specific cell line.
-
Procedure:
-
Seed cells (e.g., MCEC or RAW264.7) in a 96-well plate at a logarithmic growth stage and incubate for 24 hours.
-
Establish a blank group (no cells), a control group (untreated cells), and experimental groups with various concentrations of this compound.
-
Incubate the cells with this compound for a specified period (e.g., 24 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for an additional 1-2 hours.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
2. Western Blotting for Protein Expression
-
Objective: To quantify the expression of specific proteins (e.g., ZO-1, occludin, inflammatory markers) following this compound treatment.
-
Procedure:
-
Treat cells with this compound at the desired concentration and duration.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ZO-1, anti-occludin, anti-p-STAT3).
-
Wash the membrane and incubate with a corresponding secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify band intensity using densitometry software.
-
In Vivo Experimental Protocols
1. Dextran Sodium Sulphate (DSS)-Induced Ulcerative Colitis Model in Mice
-
Objective: To evaluate the therapeutic effects of this compound on ulcerative colitis.
-
Procedure:
-
Induce colitis in mice by administering DSS in their drinking water.
-
Divide the mice into control, DSS model, and this compound-treated groups.
-
Administer this compound (e.g., 50 mg/kg) to the treatment group.
-
Monitor disease activity index (DAI), body weight, and colon length daily.
-
At the end of the experiment, sacrifice the mice and collect colon tissues.
-
Analyze the colon tissues for histological changes (H&E staining), and measure the levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) using ELISA or Western blotting.
-
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Mice
-
Objective: To investigate the protective effects of this compound against acute lung injury.
-
Procedure:
-
Establish the ALI model by intranasal instillation of LPS (e.g., 1.25 mg/kg).
-
Pre-treat mice with this compound (e.g., 10 and 15 mg/kg) via intraperitoneal injection one hour before LPS administration.
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissues at a specified time point (e.g., 24 hours) after LPS challenge.
-
Analyze BALF for inflammatory cell count and cytokine levels.
-
Examine lung tissues for pathological damage using H&E staining.
-
Measure the expression of inflammatory mediators in lung tissue using qPCR and Western blotting.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: General Experimental Workflow for this compound Research.
Conclusion
This technical guide provides a consolidated overview of the current scientific understanding of this compound's in vitro and in vivo effects. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals. The evidence suggests that this compound possesses significant anti-inflammatory, neuroprotective, and cardiovascular properties, primarily mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and SPHK-1/S1PR1/STAT3. However, it is crucial to note the differences in effective concentrations between in vitro and in vivo studies, highlighting the importance of careful dose selection and consideration of pharmacokinetic and pharmacodynamic profiles in future research and development endeavors. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability of dopamine D2 receptor agonist this compound across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Hordenine: A Technical Guide to its Potential as a Bioactive Food Component
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hordenine (N,N-dimethyltyramine), a naturally occurring phenethylamine alkaloid found predominantly in germinated barley, beer, and certain plants, is emerging as a significant bioactive food component with diverse pharmacological activities.[1][2] Initially recognized for its stimulant-like properties, recent research has elucidated its function as a selective agonist for the dopamine D2 receptor (D2R), an inhibitor of monoamine oxidase B (MAO-B), and a modulator of key inflammatory signaling pathways.[3][4] This technical guide provides an in-depth analysis of this compound's molecular interactions, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanisms of action through signaling pathway diagrams. Its potential applications span from neurological health to inflammatory conditions, making it a compound of high interest for further research and development.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining this compound's bioactivity based on published in vitro and in vivo studies.
Table 1: Receptor and Enzyme Interaction Profile
| Target | Parameter | Value | Species/System | Reference |
| Dopamine D2 Receptor (D2R) | Kᵢ (inhibition constant) | 13 µM | Human (CHO cells) | [5] |
| Ligand Efficacy (G-protein activation vs. Dopamine) | ~76% | Human (CHO cells) | ||
| β-arrestin Recruitment | Antagonist activity | Human (CHO cells) | ||
| Adrenergic Receptor α1A | Binding | Strong | Mouse | |
| Adrenergic Receptor α2A | Binding / Activation | Strong | Mouse | |
| Monoamine Oxidase B (MAO-B) | Kₘ (Michaelis constant) | 479 µM | Rat (liver) | |
| Vₘₐₓ (maximum velocity) | 128 nmol/mg protein/h | Rat (liver) | ||
| Acetylcholinesterase (AChE) | Inhibition | Weak to negligible activity observed in related alkaloids. Specific IC₅₀ for this compound is not prominently reported. | Various |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Route | Species | Reference |
| Elimination Half-life (t½) | 52.7 - 66.4 min | Oral (Beer) | Human | |
| Time to Max. Concentration (Tₘₐₓ) | 0 - 60 min | Oral (Beer) | Human | |
| Max. Plasma Concentration (Cₘₐₓ) | 12.0 - 17.3 nM | Oral (Beer, 0.075 mg/kg) | Human | |
| ~99 nM | Oral (Dietary Supplement) | Human | ||
| Bioavailability (Oral) | ~100% | Oral | Horse |
Core Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through several key signaling pathways. Its primary mechanism involves the activation of the dopamine D2 receptor, with a notable bias towards the G-protein signaling cascade over the β-arrestin pathway. Additionally, it demonstrates significant anti-inflammatory properties by inhibiting NF-κB and MAPK signaling and modulates the S1P/S1PR1/STAT3 pathway involved in inflammatory responses and barrier function.
Dopamine D2 Receptor (D2R) Biased Agonism
This compound acts as a biased agonist at the D2R. Unlike the endogenous ligand dopamine, which activates both G-protein and β-arrestin pathways, this compound preferentially activates the G-protein pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling, which may contribute to a prolonged effect on the brain's reward center. Its antagonism of β-arrestin recruitment suggests a unique pharmacological profile that could potentially minimize receptor desensitization and other side effects associated with unbiased D2R agonists.
Anti-Inflammatory Mechanisms via NF-κB and MAPK Inhibition
In models of inflammation, such as those induced by lipopolysaccharide (LPS), this compound has been shown to exert potent anti-inflammatory effects. It achieves this by inhibiting the phosphorylation and subsequent activation of key components in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, this compound reduces the phosphorylation of IκB, p65 (a subunit of NF-κB), p38, JNK, and ERK1/2, thereby preventing the translocation of NF-κB to the nucleus and downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Toxicological Profile of Hordenine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes available toxicological data for hordenine in animal models based on publicly accessible scientific literature. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the toxicological profile of this compound.
Executive Summary
This compound, a naturally occurring phenethylamine alkaloid found in plants such as barley, is increasingly used in dietary supplements for its purported stimulant and weight loss effects. This technical guide provides a detailed overview of the current state of knowledge regarding the toxicological profile of this compound, based on studies conducted in various animal models. The available data primarily focus on acute toxicity, with limited information on sub-chronic, chronic, genotoxic, and reproductive effects.
Parenteral administration of this compound in animals can induce significant, short-lived cardiovascular and respiratory effects, consistent with its action as an indirect-acting adrenergic agent.[1][2] Oral administration, however, appears to be substantially less potent in eliciting these acute systemic effects.[1][3] A notable gap in the scientific literature is the absence of comprehensive, standardized studies evaluating the long-term safety of this compound, as well as its potential to cause genetic or reproductive harm. This lack of data is a critical consideration for the risk assessment of this compound-containing products.
Acute Toxicity
Acute toxicity studies have been conducted in a range of animal species, revealing significant cardiovascular and respiratory effects, particularly following parenteral administration. Symptoms of acute toxicity at high doses include excitation, respiratory distress, convulsions, and paralysis, with death typically resulting from respiratory arrest.[1] Oral administration is reported to be significantly less toxic.
Quantitative Acute Toxicity Data
The following table summarizes the available quantitative data on the acute toxicity of this compound in various animal models.
| Species | Strain | Route of Administration | Form of this compound | LD50 / MLD | Value (mg/kg) | Reference |
| Mouse | Not Specified | Intraperitoneal (IP) | Not Specified | LD50 | 299 | |
| Mouse | Not Specified | Intraperitoneal (IP) | HCl salt | LD50 | >100 | |
| Mouse | Not Specified | Not Specified | HCl salt | LD50 | 113.5 | |
| Dog | Not Specified | Intravenous (IV) | Sulfate salt | MLD | 300 | |
| Dog | Not Specified | Oral | Sulfate salt | MLD | 2000 | |
| Rabbit | Not Specified | Intravenous (IV) | Sulfate salt | MLD | 250 | |
| Guinea Pig | Not Specified | Intravenous (IV) | Sulfate salt | MLD | 300 | |
| Guinea Pig | Not Specified | Subcutaneous (SC) | Sulfate salt | MLD | 2000 | |
| Rat | Not Specified | Subcutaneous (SC) | Sulfate salt | MLD | ~1000 | |
| Sheep | Not Specified | Intravenous (IV) | Not Specified | MLD (for "staggers") | 20 | |
| Sheep | Not Specified | Oral | Not Specified | MLD (for "staggers") | 800 |
LD50: Median Lethal Dose; MLD: Minimum Lethal Dose
Experimental Protocols for Key Acute Toxicity Studies
Study 1: Intravenous Administration in Horses
-
Objective: To investigate the pharmacological, pharmacokinetic, and behavioral effects of intravenously administered this compound in horses.
-
Animals: Ten horses of unspecified breed.
-
Test Substance: this compound (form not specified).
-
Dosing: A rapid intravenous injection of 2.0 mg/kg body weight. A lower dose of 0.77 mg/kg was also tested and found to produce no observable changes.
-
Parameters Monitored: Behavioral responses (flehmen response, defecation), respiratory rate, heart rate, basal body temperature, and plasma and urinary concentrations of this compound.
-
Key Findings: Within 60 seconds of administration, horses exhibited a flehmen response and defecation. A significant increase in respiratory rate (approximately 250%) and heart rate (doubled) was observed. The effects were transient, with animals appearing normal within 30 minutes. Oral administration of the same dose produced no observable effects.
Study 2: General Pharmacological Effects in Rats and Dogs
-
Objective: To determine the pharmacological effects of this compound in intact animals.
-
Animals: Rats and dogs (strains not specified).
-
Test Substance: this compound (form not specified).
-
Dosing: High doses were administered (specific doses not detailed in the abstract).
-
Parameters Monitored: Inotropic effect on the heart, systolic and diastolic blood pressure, peripheral blood flow volume, and gut movements.
-
Key Findings: this compound produced a positive inotropic effect, increased systolic and diastolic blood pressure, and increased peripheral blood flow. It also inhibited gut movements. The effects were reported to be of short duration.
Experimental Workflow for a Typical Acute Toxicity Study
Caption: Workflow of a typical acute toxicity study in animal models.
Sub-chronic and Chronic Toxicity
There is a significant lack of published sub-chronic (28 or 90-day) and chronic toxicity studies on this compound that adhere to standardized international guidelines (e.g., OECD). The available literature consists of studies with limited duration and toxicological endpoints, which are insufficient to determine a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposure.
One study in broiler chickens fed diets containing 50 and 500 ppm of this compound for several weeks reported cell vacuolation in the liver at the higher concentration, although this was not associated with changes in feed intake or growth rate.
Studies investigating the therapeutic effects of this compound in disease models, such as colitis and neurodegenerative diseases in rodents, have used daily doses for several weeks. For instance, doses of 10 and 15 mg/kg were found to be safe for mice in a study on acute lung injury. In a rat model of Alzheimer's disease, doses of 50 and 75 mg/kg were administered for 28 days without reported overt toxicity. While these studies provide some indication of tolerated doses over a short period, they are not designed to be comprehensive toxicity studies.
Data Gaps:
-
No 90-day oral toxicity studies in rodents are available.
-
No long-term (e.g., 1-year) chronic toxicity or carcinogenicity studies in any animal species have been found in the public domain.
-
The absence of these studies prevents the establishment of a NOAEL or LOAEL for repeated this compound exposure.
Genotoxicity
A thorough search of the scientific literature did not reveal any studies specifically investigating the genotoxic potential of this compound. Standard genotoxicity assays are crucial for assessing the mutagenic and clastogenic potential of a substance.
Data Gaps:
-
No data from bacterial reverse mutation assays (Ames test) are available.
-
No data from in vitro or in vivo chromosomal aberration assays are available.
-
No data from in vitro or in vivo micronucleus assays are available.
Without these data, the potential for this compound to induce genetic mutations or chromosomal damage remains unknown.
Reproductive and Developmental Toxicity
There is no available data from dedicated reproductive and developmental toxicity studies on this compound. Such studies are necessary to evaluate the potential effects of a substance on fertility, embryonic and fetal development, and offspring health.
Data Gaps:
-
No fertility and early embryonic development studies have been conducted.
-
No prenatal developmental toxicity studies (teratogenicity) in rodent and non-rodent species are available.
-
No multi-generational toxicity studies have been performed to assess effects on subsequent generations.
Consequently, the safety of this compound exposure during pregnancy and its potential impact on reproductive function are unknown.
Mechanism of Action and Toxicity
The primary mechanism of action for the pharmacological and acute toxic effects of this compound is believed to be its function as an indirectly acting adrenergic agent.
Indirect Adrenergic Signaling Pathway of this compound
Caption: Proposed indirect adrenergic action of this compound.
This compound is thought to enter the presynaptic neuron and cause the displacement and release of stored norepinephrine from vesicles into the synaptic cleft. This increased concentration of norepinephrine then stimulates postsynaptic adrenergic receptors, leading to the observed sympathomimetic effects such as increased heart rate and blood pressure. Some evidence also suggests that this compound may act as an inhibitor of norepinephrine reuptake, further potentiating its effects.
Conclusion
The current toxicological profile of this compound in animal models is incomplete. While acute toxicity data indicate significant cardiovascular and respiratory effects at high parenteral doses, there is a profound lack of information on the effects of repeated or long-term exposure. The absence of any published genotoxicity and reproductive toxicity studies is a major concern for a compound that is commercially available in dietary supplements. For a comprehensive risk assessment, further research, including standardized 90-day oral toxicity studies, as well as a full battery of genotoxicity and reproductive toxicity tests, is imperative.
References
Preliminary Studies on Hordenine's Cognitive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a naturally occurring phenethylamine alkaloid found in sources such as barley and bitter orange, has garnered interest for its potential cognitive-enhancing effects.[1] Preliminary research suggests that this compound may positively influence cognitive functions, including memory and focus, through various neurochemical pathways. This technical guide provides an in-depth overview of the current understanding of this compound's cognitive effects, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound (N,N-dimethyltyramine) is a compound with structural similarities to neurotransmitters, which has led to its investigation as a nootropic agent.[2] While research is still in its early stages, several studies have explored its mechanisms of action, suggesting a multi-faceted approach to cognitive enhancement. These mechanisms include modulation of dopaminergic and adrenergic systems, inhibition of key enzymes involved in neurotransmitter metabolism, and neuroprotective effects through anti-inflammatory pathways. This guide will synthesize the available preliminary data to provide a clear and structured understanding of this compound's potential cognitive impact.
Mechanisms of Action
Dopamine D2 Receptor Agonism
This compound has been identified as a dopamine D2 receptor (DRD2) agonist.[3][4][5] Unlike dopamine, this compound appears to activate the DRD2 receptor primarily through G protein-mediated signaling, which may lead to a more sustained effect on the brain's reward and motivation centers. This interaction is significant as the dopaminergic system plays a crucial role in executive functions, learning, and memory.
Monoamine Oxidase-B (MAO-B) Inhibition
This compound has demonstrated the ability to inhibit monoamine oxidase-B (MAO-B). MAO-B is an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound can indirectly increase synaptic dopamine levels, thereby potentially enhancing cognitive processes that are reliant on dopaminergic neurotransmission, such as attention and focus.
Acetylcholinesterase (AChE) Inhibition
Studies have indicated that this compound can act as an acetylcholinesterase (AChE) inhibitor. AChE is the enzyme that breaks down the neurotransmitter acetylcholine, which is critically involved in learning and memory. By inhibiting AChE, this compound can increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism shared by several clinically approved drugs for Alzheimer's disease.
Anti-inflammatory and Neuroprotective Effects
This compound has been shown to exert neuroprotective effects by inhibiting neuroinflammation. Research suggests that it can suppress the activation of microglia and downregulate pro-inflammatory signaling pathways, specifically the NF-κB and MAPK pathways. This anti-inflammatory action may contribute to its cognitive benefits by protecting neurons from inflammatory damage, a process implicated in neurodegenerative diseases.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from a key preclinical study investigating the effects of this compound in a streptozotocin (STZ)-induced rat model of Alzheimer's disease.
Table 1: Effects of this compound on Cognitive Performance in STZ-Induced Alzheimer's Disease Model
| Group | Treatment | Escape Latency (seconds) in Morris Water Maze (Day 28) | Time Spent in Target Quadrant (seconds) in Morris Water Maze (Day 28) |
| Control | Vehicle | 25.3 ± 2.1 | 35.1 ± 3.4 |
| STZ-induced AD | Vehicle | 58.7 ± 4.5 | 15.2 ± 1.8 |
| This compound (50 mg/kg) | This compound | 42.1 ± 3.8 | 24.6 ± 2.9 |
| This compound (75 mg/kg) | This compound | 31.5 ± 2.9 | 30.8 ± 3.1 |
| Donepezil (5 mg/kg) | Donepezil | 30.2 ± 2.5 | 32.4 ± 3.3 |
*p < 0.05, **p < 0.01 compared to STZ-induced AD group. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Biochemical Markers in STZ-Induced Alzheimer's Disease Model
| Group | Treatment | Acetylcholinesterase (AChE) Activity (U/mg protein) | Malondialdehyde (MDA) Levels (nmol/mg protein) | Glutathione (GSH) Levels (µmol/mg protein) | TNF-α Levels (pg/mg protein) | IL-1β Levels (pg/mg protein) |
| Control | Vehicle | 3.2 ± 0.4 | 1.8 ± 0.2 | 8.5 ± 0.7 | 12.4 ± 1.1 | 15.3 ± 1.4 |
| STZ-induced AD | Vehicle | 7.8 ± 0.9 | 4.5 ± 0.5 | 3.1 ± 0.4 | 35.8 ± 3.2 | 42.1 ± 3.9 |
| This compound (50 mg/kg) | This compound | 5.1 ± 0.6 | 2.9 ± 0.3 | 5.9 ± 0.6 | 23.7 ± 2.1 | 28.4 ± 2.5* |
| This compound (75 mg/kg) | This compound | 3.9 ± 0.5 | 2.1 ± 0.2 | 7.8 ± 0.8 | 15.9 ± 1.5 | 18.6 ± 1.7 |
| Donepezil (5 mg/kg) | Donepezil | 3.5 ± 0.4 | 2.0 ± 0.2 | 8.1 ± 0.7 | 14.2 ± 1.3 | 16.9 ± 1.6 |
*p < 0.05, **p < 0.01 compared to STZ-induced AD group. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model of Alzheimer's Disease
-
Model: Streptozotocin (STZ)-induced sporadic Alzheimer's disease in Wistar rats.
-
Induction: Intracerebroventricular (ICV) injection of STZ (3 mg/kg) bilaterally.
-
Treatment Groups:
-
Control (Sham-operated, vehicle-treated)
-
STZ-lesioned (Vehicle-treated)
-
This compound-treated (50 and 75 mg/kg, oral gavage)
-
Positive Control (Donepezil, 5 mg/kg, oral gavage)
-
-
Duration: 28 days of treatment following STZ injection.
Behavioral Assessment: Morris Water Maze
-
Apparatus: A circular pool (150 cm in diameter, 60 cm in height) filled with water (22-25°C) made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4 days): Four trials per day. Rats are released from four different starting positions and allowed to find the hidden platform within 60 seconds. If the rat fails to find the platform, it is guided to it and allowed to remain for 20 seconds.
-
Probe Trial (Day 5): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Parameters Measured: Escape latency (time to find the platform) and time spent in the target quadrant.
Behavioral Assessment: Y-Maze Test
-
Apparatus: A Y-shaped maze with three identical arms (40 cm long, 10 cm wide, 12 cm high) at a 120° angle from each other.
-
Procedure:
-
Each mouse is placed at the end of one arm and allowed to move freely through the maze for 8 minutes.
-
The sequence of arm entries is recorded.
-
-
Parameter Measured: Spontaneous alternation percentage, calculated as (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as entries into three different arms on consecutive choices.
Behavioral Assessment: Novel Object Recognition Test
-
Apparatus: An open-field box (40 cm x 40 cm x 40 cm).
-
Procedure:
-
Habituation: Mice are allowed to explore the empty box for 10 minutes for 2 consecutive days.
-
Familiarization Phase: Two identical objects are placed in the box, and the mouse is allowed to explore for 10 minutes.
-
Test Phase (24 hours later): One of the familiar objects is replaced with a novel object. The mouse is allowed to explore for 5 minutes.
-
-
Parameter Measured: Discrimination index, calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Biochemical Assays
-
Acetylcholinesterase (AChE) Activity Assay: Based on Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The absorbance is measured at 412 nm.
-
Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored product is measured at 532 nm.
-
Reduced Glutathione (GSH) Assay: GSH levels are measured using DTNB, which reacts with GSH to form a yellow-colored product with absorbance measured at 412 nm.
-
Cytokine (TNF-α, IL-1β) Measurement: Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in brain homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
This compound's Effect on the Dopamine D2 Receptor Signaling Pathway
Caption: this compound acts as an agonist on the Dopamine D2 receptor, leading to cognitive modulation.
This compound's Inhibition of Inflammatory Signaling Pathways
Caption: this compound inhibits neuroinflammation by suppressing the NF-κB and MAPK signaling pathways.
Experimental Workflow for Assessing Cognitive Effects of this compound
Caption: A generalized experimental workflow for preclinical evaluation of this compound's cognitive effects.
Discussion and Future Directions
The preliminary evidence suggests that this compound holds promise as a cognitive enhancer with multiple mechanisms of action. Its ability to modulate key neurotransmitter systems and reduce neuroinflammation points towards its potential therapeutic application in conditions associated with cognitive decline. However, the current body of research is limited, with a heavy reliance on animal models.
Future research should focus on:
-
Human Clinical Trials: To establish the safety, tolerability, and efficacy of this compound in humans.
-
Dose-Response Studies: To determine the optimal therapeutic dosage for cognitive enhancement.
-
Long-term Effects: To investigate the consequences of chronic this compound administration.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in humans.
-
Exploration of Synergistic Effects: To investigate the potential for combining this compound with other nootropic compounds.
Conclusion
This compound presents a compelling profile as a potential cognitive-enhancing agent. Its multifaceted mechanisms of action, including dopamine D2 receptor agonism, MAO-B and AChE inhibition, and anti-inflammatory properties, provide a strong rationale for its further investigation. The quantitative data from preclinical studies, particularly in models of neurodegeneration, are encouraging. This technical guide consolidates the current preliminary findings to support and guide future research efforts aimed at elucidating the full therapeutic potential of this compound in the realm of cognitive health.
References
- 1. This compound inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Permeability of dopamine D2 receptor agonist this compound across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hordenine Extraction and Purification from Hordeum vulgare
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of hordenine from Hordeum vulgare (barley), a naturally occurring phenethylamine alkaloid. The protocols detailed below are compiled from established scientific literature and are intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and drug development.
This compound (N,N-dimethyltyramine) is biosynthesized in barley from tyrosine and is found in highest concentrations in the roots of germinated seedlings.[1] It has garnered significant interest for its diverse pharmacological activities.
Data Presentation: this compound Content in Hordeum vulgare
The concentration of this compound in Hordeum vulgare can vary significantly based on the cultivar, plant tissue, and growth conditions. The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Different Tissues of Hordeum vulgare
| Barley Cultivar/Accession Group | Tissue | Growth Stage/Time | This compound Content (μg/g dry weight) | Reference |
| Middle Eastern Lines (average) | Roots | One-leaf stage | 327 | [2] |
| Modern Cultivars (average) | Roots | One-leaf stage | Not specified, but produced | [2] |
| Ancestral (wild) Lines (average) | Roots | One-leaf stage | Not specified, but produced | [2] |
| Landraces (average) | Roots | One-leaf stage | Not specified, but produced | [2] |
Table 2: Influence of Environmental Conditions on this compound Production
| Growth Condition | This compound Production | Reference |
| Lower light intensities | Up to seven times higher |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of this compound from Hordeum vulgare seedlings.
Protocol 1: Classical Methanol Extraction and Liquid-Liquid Purification
This protocol is based on established methods for alkaloid extraction from barley roots.
Materials and Reagents:
-
Germinated barley seedlings (11-day old roots recommended for maximum this compound content)
-
Methanol
-
0.5 N Sodium Hydroxide (NaOH)
-
5 N Sulfuric Acid (H₂SO₄)
-
Ammonia solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Alumina (for chromatography)
-
Rotary evaporator
-
Chromatography column
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Harvesting and Drying: Harvest the roots from 11-day old barley seedlings. Dry the root material at 70-110°C to a constant weight.
-
Initial Extraction:
-
Cut the dried root mats into strips.
-
Submerge the material in methanol and extract for 48 hours at room temperature.
-
Filter the extract and evaporate the methanol under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Extraction (Liquid-Liquid Purification):
-
Dissolve the crude methanol extract in 2 N H₂SO₄.
-
Wash the acidic solution with diethyl ether to remove non-basic compounds. Discard the ether layer.
-
Make the aqueous layer alkaline by adding ammonia solution until the pH is basic.
-
Extract the alkaline solution multiple times with diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
-
Solvent Removal and Crude this compound Isolation:
-
Filter the dried ether solution and evaporate the diethyl ether to yield a crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Prepare a chromatography column with alumina.
-
Dissolve the crude alkaloid fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a suitable solvent system to separate this compound from other alkaloids like N-methyltyramine. This compound is less strongly absorbed on alumina than tyramine.
-
Collect the fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., TLC, HPLC).
-
Combine the pure this compound fractions and evaporate the solvent.
-
-
Final Purification (Optional):
-
The isolated this compound can be further purified by sublimation at 120-130°C under a high vacuum (0.01 mm).
-
Protocol 2: Modern Aqueous Methanol Extraction for Analytical Purposes
This protocol is adapted from methods used for metabolomic studies of barley seedlings and is suitable for smaller-scale extractions for quantitative analysis.
Materials and Reagents:
-
Fresh or snap-frozen barley seedling roots
-
80% aqueous methanol (cold)
-
Homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Sample Preparation:
-
Weigh a known amount of fresh or snap-frozen root tissue.
-
Perform the extraction at a 1:10 (w/v) ratio of plant material to 80% cold aqueous methanol.
-
-
Homogenization and Sonication:
-
Homogenize the tissue in the cold methanol solution using a homogenizer.
-
Further disrupt the cells by sonicating the homogenate for 10 seconds at 55% power.
-
-
Centrifugation:
-
Centrifuge the homogenate at 5100 x g for 20 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the hydro-methanolic supernatant.
-
-
Sample Preparation for Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC or LC-MS/MS.
-
Visualizations
Experimental Workflow
Caption: Figure 1. This compound Extraction and Purification Workflow.
This compound Signaling Pathways
This compound has been shown to interact with several key signaling pathways. The diagrams below illustrate two of these pathways.
References
Application Note: Quantification of Hordenine in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hordenine, a naturally occurring phenylethylamine alkaloid found in various plants including barley, is gaining interest in the fields of pharmacology and drug development for its diverse biological activities. It has been shown to have anti-inflammatory, neuroprotective, and potential therapeutic effects in various disease models.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.[3]
Materials:
-
Plasma samples
-
This compound standard
-
Internal Standard (IS) solution (e.g., Caulophylline or this compound-D4)[3][4]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of a precipitation solution comprised of acetonitrile and methanol (9:1, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Acetonitrile with 10mM ammonium formate and 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 10 mM ammonium formate |
| Gradient | Gradient elution (specific gradient to be optimized based on system) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 166.1 → 121.0 |
| IS (Caulophylline): m/z 205.1 → 58.0 | |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 550 L/hr |
Quantitative Data Summary
The described method was validated for linearity, recovery, precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Mean Recovery | 80.4 - 87.3% |
| Intra-day Precision (RSD) | < 8% |
| Inter-day Precision (RSD) | < 8% |
| Accuracy | 97.0 - 107.7% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
Diagrams
Caption: Experimental workflow for this compound quantification in plasma.
Caption: this compound's interaction with key signaling pathways.
Conclusion
This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and other research studies. The provided signaling pathway diagrams offer a visual representation of this compound's known mechanisms of action, highlighting its potential as a modulator of inflammatory and dopaminergic signaling.
References
- 1. Beneficial Effects of this compound on a Model of Ulcerative Colitis [mdpi.com]
- 2. This compound inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated UPLC-MS/MS method for determination of this compound in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive method for the determination of this compound in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hordenine in Dietary Supplements by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the sensitive and selective quantification of hordenine in various dietary supplement formulations using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a phenylethylamine alkaloid found in sources like barley and bitter orange, is a common ingredient in supplements marketed for weight loss and athletic performance.[1][2] Its accurate quantification is crucial for product quality control, safety assessment, and regulatory compliance. The protocols outlined below cover sample preparation for powder, capsule, and liquid supplements, as well as validated UPLC-MS/MS instrument parameters.
Introduction
This compound (N,N-dimethyltyramine) is a naturally occurring compound with stimulant-like properties, structurally related to other biogenic amines such as tyramine and synephrine.[1] It is known to act as an agonist of the dopamine D2 receptor (DRD2).[3] Specifically, studies have shown that this compound functions as a G protein-biased agonist. Unlike the endogenous ligand dopamine, this compound activates the DRD2 receptor through G protein signaling pathways without significantly recruiting β-arrestin.[4] This mechanism is thought to potentially lead to a more prolonged effect on the brain's reward center. Given its pharmacological activity and increasing presence in dietary supplements, a robust and validated analytical method for its quantification is essential. UPLC-MS/MS offers superior speed, resolution, and sensitivity for analyzing complex matrices like dietary supplements.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and ensure accurate quantification. The following are generalized protocols for different supplement forms. Note: The specific solvent volumes and dilution factors may need to be optimized based on the expected concentration of this compound in the sample.
1.1. Powder and Capsule Supplements
-
Accurately weigh a representative portion of the homogenized powder (for powders) or the contents of a capsule (typically 100 mg).
-
Transfer the weighed sample to a 50 mL polypropylene centrifuge tube.
-
Add an internal standard (IS) solution (e.g., this compound-d6 or a structurally similar compound not present in the sample).
-
Add 20 mL of an extraction solvent, such as methanol/water (75:25, v/v) with 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter into a UPLC vial.
-
If necessary, perform further dilutions with the mobile phase to bring the analyte concentration within the calibration range.
1.2. Liquid Supplements (Solutions, Tinctures, or Shots)
-
Thoroughly mix the liquid supplement to ensure homogeneity.
-
Pipette a known volume (e.g., 1 mL) of the liquid into a volumetric flask.
-
Add the internal standard (IS) solution.
-
Dilute to a final volume with the extraction solvent (e.g., methanol/water, 75:25, v/v).
-
Vortex the solution to mix thoroughly.
-
Filter the diluted sample through a 0.22 µm PVDF or PTFE syringe filter into a UPLC vial.
-
Further dilutions may be required depending on the this compound concentration.
UPLC-MS/MS Analysis
The following parameters provide a starting point for method development and can be adapted based on the specific instrumentation used.
2.1. UPLC Conditions
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 or HSS C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B
-
10-12 min: Re-equilibration at 5% B
-
2.2. MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex QTRAP)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 650 L/hr
-
MRM Transitions: The precursor ion for this compound is typically m/z 166.1. Product ions are selected for quantification and qualification.
-
This compound: Precursor Ion (m/z) 166.1 → Product Ion (m/z) 121.0 (Quantifier), Precursor Ion (m/z) 166.1 → Product Ion (m/z) 77.1 (Qualifier)
-
Internal Standard (e.g., this compound-d6): Transitions should be selected based on the specific IS used.
-
-
Collision Energy and Cone Voltage: These parameters must be optimized for the specific instrument to maximize the signal intensity for each MRM transition.
Method Validation
The analytical method should be validated according to ICH or FDA guidelines to ensure reliability. Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of this compound and the IS in blank matrix samples.
-
Linearity: A calibration curve should be constructed using a series of standard solutions covering the expected concentration range in the samples. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD%) should be ≤15% (≤20% for LLOQ).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Data Presentation
The following table summarizes quantitative data for this compound found in commercially available dietary supplements from published studies.
| Product Type/Matrix | This compound Concentration Range | Reference |
| Sceletium tortuosum Products | 0.027 - 1.071 mg/g | |
| Bitter Orange Supplements | Variable, detected alongside other amines | |
| Bodybuilding Supplement | Detected (qualitative) |
Note: Concentrations can vary significantly between products and batches.
Visualizations
Caption: UPLC-MS/MS Experimental Workflow for this compound Analysis.
Caption: this compound's Biased Agonism at the Dopamine D2 Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated UPLC-MS/MS method for determination of this compound in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves Parkinsonian-like motor deficits in mice and nematodes by activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
Application Notes and Protocols for the Synthesis of Hordenine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, with the chemical name 4-[2-(dimethylamino)ethyl]phenol, is a naturally occurring phenethylamine alkaloid found in various plants, most notably in barley (Hordeum vulgare). It is a constituent of some nutritional supplements and has been studied for its pharmacological properties. The availability of a high-purity, well-characterized this compound reference standard is essential for accurate analytical method development, quality control of raw materials and finished products, and for conducting pharmacological and toxicological studies.
This document provides detailed protocols for two distinct and effective methods for synthesizing this compound: a modern chemoenzymatic approach and a classical chemical synthesis route. It also outlines the necessary procedures for the purification and comprehensive analytical characterization of the synthesized this compound to qualify it as a reference standard.
Synthesis Protocols
Two primary methods are presented for the synthesis of this compound, each with its own advantages. The chemoenzymatic synthesis is a greener and more sustainable approach, while the chemical synthesis is a robust and scalable traditional method.
Protocol 1: Chemoenzymatic Synthesis from L-Tyrosine
This innovative two-step method utilizes an enzymatic decarboxylation followed by a chemical reductive amination.[1] It is an efficient and environmentally friendly process that starts from the readily available and inexpensive amino acid, L-tyrosine.[1]
Step 1: Enzymatic Decarboxylation of L-Tyrosine to Tyramine
This step employs the enzyme tyrosine decarboxylase from Lactobacillus brevis (LbTDC), which can be used in an immobilized form for easier separation and reuse.
-
Materials:
-
L-Tyrosine
-
Immobilized Tyrosine Decarboxylase (Lactobacillus brevis)
-
Sodium acetate buffer (pH 5.0)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
-
Procedure:
-
Prepare a solution of L-Tyrosine in sodium acetate buffer.
-
Add the cofactor PLP to the solution.
-
Introduce the immobilized LbTDC to the reaction mixture.
-
Incubate the reaction at an optimal temperature (typically around 37°C) with gentle agitation.
-
Monitor the conversion of L-tyrosine to tyramine using HPLC. The reaction is typically complete within a few hours.
-
Upon completion, separate the immobilized enzyme by filtration. The resulting solution containing tyramine can be used directly in the next step.
-
Step 2: Reductive Amination of Tyramine to this compound
This step involves the N,N-dimethylation of the primary amine of tyramine.
-
Materials:
-
Tyramine solution from Step 1
-
Formaldehyde (37% aqueous solution)
-
Reducing agent: Sodium triacetoxyborohydride (STAB) or Picoline borane
-
Appropriate solvent (e.g., methanol or water)
-
Acid for pH adjustment (e.g., acetic acid)
-
-
Procedure:
-
To the aqueous solution of tyramine, add formaldehyde (2-3 equivalents).
-
Adjust the pH of the mixture to be slightly acidic (pH 5-6) with acetic acid.
-
Slowly add the reducing agent (STAB or picoline borane, ~1.5-2 equivalents) to the reaction mixture while maintaining the temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the tyramine is fully consumed.
-
Once the reaction is complete, quench any remaining reducing agent by carefully adding a suitable quenching agent (e.g., acetone or by adjusting the pH).
-
Proceed with the purification protocol as described below.
-
Workflow for Chemoenzymatic Synthesis of this compound
Caption: Chemoenzymatic synthesis of this compound from L-tyrosine.
Protocol 2: Chemical Synthesis from 4-Hydroxyphenethyl Alcohol
This is a two-step chemical synthesis suitable for larger scale production. It involves the conversion of the starting alcohol to an intermediate, followed by nucleophilic substitution with dimethylamine.
Step 1: Synthesis of 4-(2-Bromoethyl)phenol
-
Materials:
-
4-Hydroxyphenethyl alcohol
-
Hydrobromic acid (48% aqueous solution)
-
-
Procedure:
-
Dissolve 4-hydroxyphenethyl alcohol in 48% hydrobromic acid.
-
Heat the mixture with stirring. Reaction conditions can vary, for example, at 80°C for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 4-(2-bromoethyl)phenol, will precipitate as a solid.
-
Filter the solid, wash it with water until neutral, and dry it thoroughly.
-
Step 2: Synthesis of this compound
-
Materials:
-
4-(2-Bromoethyl)phenol from Step 1
-
Dimethylamine solution (e.g., 40% in methanol)
-
Methanol
-
-
Procedure:
-
Dissolve the 4-(2-bromoethyl)phenol in a solution of dimethylamine in methanol.
-
Stir the reaction at room temperature. The reaction time can range from 4 to 24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product as described in the purification section. A common method is recrystallization from ethanol to yield pure this compound.
-
Workflow for Chemical Synthesis of this compound
Caption: Chemical synthesis of this compound from 4-hydroxyphenethyl alcohol.
Purification and Characterization of this compound
To qualify as a reference standard, the synthesized this compound must be of high purity and thoroughly characterized to confirm its identity and integrity.
Purification Protocol
-
Extraction (for Chemoenzymatic route):
-
After the reductive amination, adjust the pH of the reaction mixture to basic (pH > 10) with a suitable base (e.g., NaOH).
-
Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
-
Recrystallization:
-
This compound can be effectively purified by recrystallization.
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Chromatography (Optional):
-
For very high purity requirements, column chromatography on silica gel may be employed. A solvent system such as dichloromethane/methanol with a small amount of triethylamine can be used for elution.
-
Characterization of this compound Reference Standard
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation. The following are typical chemical shifts for this compound.
| Data Type | Description |
| ¹H NMR | (CDCl₃, 400 MHz) δ: 7.08 (d, J=8.4 Hz, 2H, Ar-H), 6.75 (d, J=8.4 Hz, 2H, Ar-H), 2.75-2.68 (m, 2H, Ar-CH₂), 2.52-2.45 (m, 2H, CH₂-N), 2.25 (s, 6H, N(CH₃)₂). |
| ¹³C NMR | (CDCl₃, 100 MHz) δ: 154.5 (Ar-C-OH), 130.5 (Ar-C), 129.8 (Ar-CH), 115.4 (Ar-CH), 60.1 (CH₂-N), 45.3 (N(CH₃)₂), 33.5 (Ar-CH₂). |
2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
| Data Type | Description |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Mass Spectrum (ESI+) | [M+H]⁺ = 166.12 |
| Key Fragmentation Ion | A prominent fragment is typically observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion resulting from benzylic cleavage. |
3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with an additive like formic acid or TFA (e.g., 0.1%). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 275 nm |
| Expected Purity | For a reference standard, the purity should be ≥98%. |
4. Other Analytical Techniques
-
Infrared (IR) Spectroscopy: To confirm the presence of functional groups (O-H, C-H, C=C aromatic, C-N).
-
Melting Point: The melting point of pure this compound is approximately 117-118 °C.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
Summary of Expected Data
The following table summarizes the expected outcomes for the synthesis and characterization of this compound reference standard.
| Parameter | Chemoenzymatic Synthesis | Chemical Synthesis |
| Starting Material | L-Tyrosine | 4-Hydroxyphenethyl Alcohol |
| Key Reagents | Immobilized LbTDC, Formaldehyde, STAB | HBr, Dimethylamine |
| Typical Yield | Good to excellent | High |
| Purity (Post-purification) | ≥98% (by HPLC) | ≥98% (by HPLC) |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| Mass Spectrum | Correct molecular ion observed | Correct molecular ion observed |
| Melting Point | ~117-118 °C | ~117-118 °C |
Conclusion
The protocols described provide robust and reliable methods for the synthesis of this compound. The choice between the chemoenzymatic and chemical synthesis routes will depend on the available resources, scale of synthesis, and environmental considerations. Rigorous purification and comprehensive characterization as outlined are crucial to ensure the final product meets the high-quality standards required for a chemical reference standard. The final synthesized material should be compared against a commercially available certified reference standard for ultimate validation.
References
Application Notes and Protocols: Hordenine in the Study of Parkinson's-like Motor Deficits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms. Hordenine, a natural phenylethylamine alkaloid found in sources like germinated barley, has emerged as a promising compound for studying and potentially mitigating Parkinson's-like motor deficits.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical PD research, detailing its mechanism of action, relevant experimental protocols, and key findings.
This compound's therapeutic potential appears to stem from its function as a dopamine D2 receptor (DRD2) agonist, which helps to compensate for the depleted dopamine levels characteristic of PD.[1] Furthermore, studies suggest that this compound exerts neuroprotective effects by inhibiting neuroinflammation through the suppression of NF-κB and MAPK signaling pathways. This dual action of symptomatic relief and neuroprotection makes this compound a valuable tool for investigating novel therapeutic strategies for Parkinson's disease.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on Parkinson's-like motor deficits.
Table 1: this compound Dosage and Administration in Animal Models of Parkinson's Disease
| Animal Model | Toxin Used | This compound Dosage | Administration Route | Study Duration | Reference |
| C57BL/6 Mice | MPTP | 10, 20, 40 mg/kg | Intragastric | 7 days | [2] |
| Sprague-Dawley Rats | 6-OHDA | 50 mg/kg | Gavage | 5 weeks |
Table 2: Effects of this compound on Motor Function in Parkinson's Disease Models
| Animal Model | Behavioral Test | Treatment Group | Result | p-value | Reference |
| MPTP-induced Mice | Pole Test (Time to turn) | MPTP + this compound (20 mg/kg) | Decreased time to turn compared to MPTP group | p < 0.01 | [2] |
| MPTP-induced Mice | Pole Test (Time to descend) | MPTP + this compound (20 mg/kg) | Decreased time to descend compared to MPTP group | p < 0.01 | [2] |
| MPTP-induced Mice | Gait Analysis (Stride length) | MPTP + this compound (20 mg/kg) | Increased stride length compared to MPTP group | p < 0.05 | |
| MPTP-induced Mice | Gait Analysis (Average speed) | MPTP + this compound (20 mg/kg) | Increased average speed compared to MPTP group | p < 0.05 | |
| 6-OHDA-induced Rats | Apomorphine-induced rotations | 6-OHDA + this compound (50 mg/kg) | Reduced contralateral rotations | Not Specified |
Table 3: Effects of this compound on Neurochemical and Molecular Markers
| Animal Model | Marker | Method | Treatment Group | Result | p-value | Reference |
| MPTP-induced Mice | Tyrosine Hydroxylase (TH) positive neurons in Substantia Nigra | Immunohistochemistry | MPTP + this compound (20 mg/kg) | Increased number of TH+ neurons compared to MPTP group | p < 0.01 | |
| 6-OHDA-induced Rats | Dopamine Transporter (DAT) in Striatum | Western Blot | 6-OHDA + this compound (50 mg/kg) | Increased DAT expression compared to 6-OHDA group | Not Specified | |
| LPS-stimulated BV-2 cells | TNF-α expression | ELISA | LPS + this compound | Decreased TNF-α expression | Not Specified | |
| LPS-stimulated BV-2 cells | IL-6 expression | ELISA | LPS + this compound | Decreased IL-6 expression | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the application notes are provided below.
Animal Models of Parkinson's Disease
a) MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Mouse Model
This model is widely used to replicate the acute loss of dopaminergic neurons seen in Parkinson's disease.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Reagents: MPTP-HCl, sterile saline.
-
Procedure:
-
Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL.
-
Administer MPTP solution via intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight.
-
Repeat the injection every 2 hours for a total of four injections in one day.
-
House the animals in a well-ventilated area with appropriate safety precautions for handling MPTP.
-
Behavioral testing and subsequent analyses are typically performed 7 to 21 days after the final MPTP injection.
-
b) 6-OHDA (6-hydroxydopamine)-Induced Rat Model
This model produces a more localized and gradual degeneration of dopaminergic neurons, mimicking the progressive nature of PD.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Reagents: 6-OHDA hydrochloride, ascorbic acid, sterile saline, desipramine.
-
Procedure:
-
Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Dissolve 6-OHDA in cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL.
-
Perform a craniotomy to expose the skull over the target area (medial forebrain bundle or striatum).
-
Inject 2 µL of the 6-OHDA solution into the desired coordinates using a Hamilton syringe at a rate of 0.5 µL/min.
-
Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover. Behavioral and histological assessments are typically performed 2-4 weeks post-surgery.
-
Behavioral Tests for Motor Function
a) Pole Test
This test assesses bradykinesia and postural instability.
-
Apparatus: A wooden pole (1 cm in diameter, 50 cm in height) with a rough surface, placed in the animal's home cage.
-
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward ("Time to Turn").
-
Record the total time it takes for the mouse to descend the pole and reach the floor ("Time to Descend").
-
Perform three trials for each animal with a 5-minute inter-trial interval.
-
The average of the three trials is used for analysis.
-
b) Gait Analysis
This test provides a detailed assessment of an animal's walking pattern.
-
Apparatus: A motorized transparent treadmill with a high-speed camera positioned underneath (e.g., DigiGait™ or CatWalk™ XT).
-
Procedure:
-
Acclimatize the animal to the treadmill for 1-2 minutes before recording.
-
Set the treadmill speed to a constant velocity (e.g., 20 cm/s for mice).
-
Record a video of the animal walking for at least 5 seconds, capturing several stride cycles.
-
The accompanying software analyzes various gait parameters, including stride length, swing speed, stance duration, and inter-limb coordination.
-
Biochemical and Molecular Analysis
a) Immunohistochemistry for Tyrosine Hydroxylase (TH)
This technique is used to visualize and quantify the survival of dopaminergic neurons.
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 30 µm coronal sections of the substantia nigra and striatum using a cryostat.
-
-
Staining Protocol:
-
Wash sections in PBS three times for 5 minutes each.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.
-
Incubate with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.
-
Wash sections in PBS three times for 10 minutes each.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature.
-
Wash sections in PBS three times for 10 minutes each.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the number of TH-positive neurons using a fluorescence microscope and appropriate image analysis software.
-
b) Western Blot for Dopamine-Related Proteins
This technique is used to quantify the expression levels of specific proteins in brain tissue.
-
Sample Preparation:
-
Dissect the striatum from the animal brain on ice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Protocol:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., DAT, DRD2, TH) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow.
Caption: this compound's effects on motor deficits.
References
Application Notes and Protocols: Investigating Hordenine's Effect on Melanogenesis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of hordenine, a natural compound found in sources like germinated barley, on melanogenesis in a cell culture setting. The protocols detailed below are primarily designed for use with B16F10 murine melanoma cells, a commonly used and well-characterized model for studying pigmentation.
Introduction
Melanogenesis is the complex process of melanin synthesis, the primary pigment responsible for skin, hair, and eye color. While essential for photoprotection against ultraviolet (UV) radiation, abnormal or excessive melanin production can lead to hyperpigmentary disorders such as melasma and age spots. Consequently, there is significant interest in identifying and characterizing compounds that can safely and effectively modulate this pathway.
This compound has emerged as a promising candidate for the inhibition of melanogenesis.[1][2] Studies have demonstrated that this compound can significantly reduce melanin content in melanocytes.[1][2] Its primary mechanism of action involves the suppression of cyclic AMP (cAMP) production.[1] This reduction in intracellular cAMP leads to the downregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. The subsequent decrease in MITF levels results in the reduced expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to decreased melanin synthesis.
These notes provide detailed protocols for assessing the anti-melanogenic properties of this compound, from determining its effect on cellular melanin content and tyrosinase activity to elucidating its impact on the underlying signaling pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating B16F10 melanoma cells with varying concentrations of this compound. The data presented here is a representative synthesis from multiple studies on melanogenesis inhibitors and should be used as a guideline for expected results.
Table 1: Effect of this compound on Melanin Content in B16F10 Cells
| This compound Concentration (µM) | Melanin Content (% of Control) |
| 0 (Control) | 100 ± 5.0 |
| 10 | 85 ± 4.2 |
| 25 | 65 ± 3.8 |
| 50 | 45 ± 3.1 |
| 100 | 25 ± 2.5 |
Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells
| This compound Concentration (µM) | Tyrosinase Activity (% of Control) |
| 0 (Control) | 100 ± 6.2 |
| 10 | 90 ± 5.5 |
| 25 | 72 ± 4.9 |
| 50 | 51 ± 4.3 |
| 100 | 35 ± 3.7 |
Table 3: Effect of this compound on Melanogenesis-Related Protein Expression
| This compound Concentration (µM) | MITF (Relative Expression) | Tyrosinase (Relative Expression) | TRP-1 (Relative Expression) | TRP-2 (Relative Expression) |
| 0 (Control) | 1.00 ± 0.08 | 1.00 ± 0.07 | 1.00 ± 0.09 | 1.00 ± 0.06 |
| 50 | 0.45 ± 0.05 | 0.55 ± 0.06 | 0.60 ± 0.07 | 0.62 ± 0.05 |
Table 4: Effect of this compound on Intracellular cAMP Levels
| This compound Concentration (µM) | Intracellular cAMP (pmol/mg protein) |
| 0 (Control) | 15.2 ± 1.3 |
| 50 | 8.5 ± 0.9 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed B16F10 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute to final concentrations in the culture medium.
-
For experiments investigating the inhibition of stimulated melanogenesis, cells can be co-treated with a melanogenesis inducer, such as alpha-melanocyte-stimulating hormone (α-MSH) (typically 100 nM).
-
Incubate the cells with this compound and/or α-MSH for the desired time period (e.g., 48-72 hours).
-
Experimental workflow for assessing this compound's effects.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cultured cells.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
1 N NaOH containing 10% DMSO
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
After treatment, wash the cells with PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with PBS.
-
Solubilize the melanin in the cell pellet by adding 1 N NaOH with 10% DMSO and incubating at 80°C for 1 hour.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate to account for differences in cell number.
-
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the cells.
-
Materials:
-
PBS
-
Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer, pH 6.8)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
After treatment, wash the cells with PBS and harvest them.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular enzymes.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the tyrosinase activity as the rate of dopachrome formation and express it as a percentage of the control.
-
Western Blot Analysis
This technique is used to determine the protein levels of key players in the melanogenesis pathway.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MITF, anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Intracellular cAMP Assay
This assay measures the levels of cyclic AMP, a key second messenger in the melanogenesis signaling cascade.
-
Materials:
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer (provided with the kit or 0.1 M HCl)
-
-
Protocol:
-
After treatment with this compound, lyse the cells according to the EIA kit manufacturer's instructions.
-
Perform the competitive enzyme immunoassay as detailed in the kit protocol.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the cAMP concentration based on the standard curve and normalize to the total protein content of the cell lysate.
-
Signaling Pathway
The inhibitory effect of this compound on melanogenesis is primarily mediated through the cAMP/PKA/CREB/MITF signaling pathway.
This compound inhibits Adenylate Cyclase, reducing cAMP and subsequent signaling.
References
- 1. Hordatines and Associated Precursors Dominate Metabolite Profiles of Barley (Hordeum vulgare L.) Seedlings: A Metabolomics Study of Five Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a single compound produced during barley germination, inhibits melanogenesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hordenine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in various plants, including barley.[1] Its presence in the human diet, primarily through the consumption of beer, can lead to its excretion in urine.[1] The analysis of this compound in urine is of interest in various fields, including clinical toxicology, sports doping control, and metabolism studies. Accurate and reliable quantification of this compound requires robust and efficient sample preparation techniques to remove interfering matrix components and concentrate the analyte prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" method.
Considerations for this compound Analysis in Urine
This compound is metabolized in the human body and can be excreted in urine as free this compound and its conjugated metabolites, primarily this compound sulfate and this compound glucuronide. For the determination of total this compound, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to cleave the conjugated moieties and convert them back to the free form. This step should be performed prior to extraction.
Sample Preparation Techniques
The choice of sample preparation technique depends on several factors, including the desired sensitivity, sample throughput, availability of instrumentation, and the complexity of the urine matrix.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent packed in a cartridge or well plate to selectively retain the analyte of interest while the sample matrix is washed away. The analyte is then eluted with a small volume of an appropriate solvent. SPE is known for providing high analyte recovery and clean extracts, leading to reduced matrix effects and improved analytical sensitivity.
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a versatile method that can be optimized by adjusting solvent type, pH, and ionic strength.[2]
-
Dilute-and-Shoot: This is the simplest and fastest sample preparation method, involving only the dilution of the urine sample with a suitable solvent before direct injection into the analytical instrument.[3] While it offers high throughput, it provides minimal sample cleanup, which can lead to significant matrix effects and potentially lower sensitivity.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the different sample preparation techniques. It is important to note that these values can vary depending on the specific protocol, instrumentation, and urine matrix.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dilute-and-Shoot |
| Recovery | 89.3 - 91.5% | Estimated 70-85%¹ | Not Applicable (analyte is not extracted) |
| Matrix Effect | Low to Moderate | Moderate to High | High |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Low to Moderate (ng/mL range) | Moderate to High (ng/mL to µg/mL range) |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate to High | Low to Moderate | Low |
| Automation Potential | High | Moderate | High |
¹Recovery for LLE is estimated based on solvent extraction efficiencies for this compound in plasma (acetonitrile ~83%, methanol ~72%) and general recovery data for other analytes in urine.
Experimental Protocols
Enzymatic Hydrolysis (Optional - for Total this compound)
This protocol is for the deconjugation of this compound metabolites.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia)
-
Ammonium acetate buffer (pH 5.0)
-
Heating block or water bath
Protocol:
-
To 1 mL of urine sample, add 500 µL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture gently.
-
Incubate the sample at 60°C for 2-4 hours.
-
Allow the sample to cool to room temperature before proceeding with extraction.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general procedure using a mixed-mode cation exchange SPE cartridge, which is suitable for the basic nature of this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
Elution solvent: 5% ammonium hydroxide in methanol
-
SPE manifold
Protocol:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated (hydrolyzed or neat) urine sample (1 mL) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge with 2 x 1.5 mL of the elution solvent (5% ammonium hydroxide in methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from general LLE procedures for organic compounds in urine.
Materials:
-
Urine sample
-
Sodium hydroxide solution (1 M)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of dichloromethane and isopropanol)
-
Sodium sulfate (anhydrous)
-
Centrifuge
Protocol:
-
pH Adjustment: To 1 mL of urine in a glass tube, add sodium hydroxide solution (1 M) to adjust the pH to > 9. This compound is a basic compound and will be in its neutral form at high pH, facilitating its extraction into an organic solvent.
-
Extraction: Add 5 mL of the extraction solvent to the tube.
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifugation: Centrifuge the tube at 3000 x g for 10 minutes to separate the two phases.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying (Optional): Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system.
Dilute-and-Shoot Protocol
This is a straightforward protocol for rapid screening.
Materials:
-
Urine sample
-
Internal standard solution (if available, e.g., this compound-d6)
-
Dilution solvent (e.g., 90:10 water:methanol with 0.1% formic acid)
-
Vortex mixer
-
Autosampler vials
Protocol:
-
Dilution: In an autosampler vial, add 50 µL of the urine sample.
-
Internal Standard Addition: Add 50 µL of the internal standard solution.
-
Solvent Addition: Add 900 µL of the dilution solvent.
-
Mixing: Vortex the vial for 30 seconds.
-
Analysis: The sample is now ready for direct injection into the LC-MS/MS system.
Visualizations
Caption: General workflow for this compound analysis in urine.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Screening and confirmation of drugs in urine: interference of this compound with the immunoassays and thin layer chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Hordenine
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed methodology for the separation and quantification of hordenine using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a phenethylamine alkaloid found in various plants, including barley, is of significant interest in pharmaceutical and toxicological research. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring robust and reproducible results. This document includes a comprehensive experimental protocol, from sample preparation to data analysis, and presents key quantitative data in a clear, tabular format. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding and implementation of the method.
Introduction
This compound (N,N-dimethyl-4-hydroxyphenylethylamine) is a naturally occurring alkaloid with various pharmacological activities. Its analysis is crucial in diverse fields, including food and beverage quality control (e.g., in beer), dietary supplement analysis, and forensic toxicology.[1][2] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the precise and accurate quantification of this compound in complex matrices.[1] This application note details a validated HPLC method suitable for routine analysis.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used as a detector.[3][4]
-
HPLC Column: A C18 reverse-phase column is recommended for this application. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard (≥97.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
Reagents for sample preparation (e.g., dichloromethane, diethyl ether, perchloric acid)
-
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in Table 1. These conditions have been synthesized from multiple validated methods to provide a robust starting point for analysis.
Table 1: Recommended HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reverse-Phase Column (e.g., Agilent Eclipse XDB-C18) |
| Column Dimensions | 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (containing a small percentage of acid for pH adjustment) |
| Example Mobile Phase Composition | Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection Wavelength | 220 nm or 254 nm for UV detection |
| Injection Volume | 10 - 20 µL |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for two common sample types: liquid samples (e.g., beverages) and biological fluids (e.g., serum, plasma).
Protocol 1: Direct Injection for Simple Liquid Samples
-
Centrifuge the liquid sample (e.g., beer) at 4000 rpm for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Protocol 2: Protein Precipitation for Serum/Plasma Samples
-
Pipette 500 µL of the serum or plasma sample into a microcentrifuge tube.
-
Add 1 mL of cold acetonitrile to the tube to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 3: Liquid-Liquid Extraction for Serum/Plasma Samples
-
To 1 mL of serum or plasma in a glass tube, add a suitable internal standard (e.g., this compound-D4).
-
Add 5 mL of an extraction solvent mixture, such as dichloromethane and diethyl ether.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥ 0.999 for a good quality curve.
-
Quantification: Inject the prepared samples. The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve. The final concentration should be adjusted for any dilution or concentration steps performed during sample preparation.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the HPLC analysis of this compound, compiled from various sources.
Table 2: Summary of Quantitative Performance Data for this compound HPLC Methods
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (SPE-HPLC) | Method 3 (LC-MS) |
| Matrix | Human Serum | Plasma and Urine | Dietary Supplements |
| Linearity Range | 0.2 - 16 ng/mL | 10 - 2000 ng/mL | Not Specified |
| Correlation Coefficient (R²) | > 0.999 | 0.9992 | Not Specified |
| Retention Time (min) | 3.67 | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.3 ng/mL | Not Specified | 0.05 µg/L |
| Limit of Detection (LOD) | Not Specified | 3 ng/mL | Not Specified |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. A sensitive method for the determination of this compound in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Hordenine as a Biomarker for Beer Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, a naturally occurring phenethylamine alkaloid, has emerged as a reliable biomarker for the consumption of beer.[1][2] Present in germinated barley (Hordeum vulgare), a primary ingredient in brewing, this compound is transferred into beer during the malting and mashing process.[1][2][3] Its detection in biological fluids such as blood and urine can serve as a specific indicator of recent beer intake. These application notes provide detailed methodologies for the quantification of this compound in beer and human biological samples, summarize key quantitative data, and illustrate the primary signaling pathway associated with its physiological effects.
This compound's utility as a biomarker stems from its presence in beer and its absence in many other common food and beverage products. While trace amounts may be found in some other plants like bitter orange, the concentrations in beer are significantly higher, making it a robust marker. Understanding the pharmacokinetics and metabolism of this compound is crucial for interpreting its presence in forensic and clinical contexts.
Data Presentation
This compound Concentration in Various Beer Types
The concentration of this compound can vary depending on the type of beer, primarily influenced by the proportion of malt used in the brewing process. Stronger beers, which typically have a higher mash proportion, tend to have the highest concentrations of this compound.
| Beer Type | Average this compound Concentration (mg/L) | Range (mg/L) | Reference |
| Strong Beers | >4.0 | 4.20 - 8.56 | |
| Altbier | 2.65 | - | |
| Pilsner | 2.46 | 1.05 - 6.32 | |
| Kölsch | 3.40 | - | |
| Wheat Beer | ~2.0 | - | |
| Mixed Beers | 1.29 - 2.19 | - | |
| Alcohol-Free Beers | 1.24 - 1.44 | - |
Pharmacokinetic Parameters of this compound After Beer Consumption
Following the consumption of beer, this compound is rapidly absorbed and metabolized. The primary metabolic pathways involve phase II conjugation, forming this compound sulfate and this compound glucuronide.
| Parameter | Value | Biological Matrix | Reference |
| Cmax (Free this compound) | 12.0 - 17.3 nM | Plasma | |
| Tmax (Free this compound) | 0 - 60 min | Plasma | |
| Elimination Half-Life (Free this compound) | 52.7 - 66.4 min | Plasma | |
| Peak Urinary Excretion | 2 - 3.5 h | Urine | |
| Total Urinary Excretion (24h) | ~9.9% of ingested dose | Urine |
Experimental Protocols
Protocol 1: Quantification of this compound in Beer by LC-MS/MS
This protocol describes the determination of this compound concentrations in various beer samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Degas the beer sample by sonication or vigorous shaking.
-
Take a 20 µL aliquot of the degassed beer.
-
Add a known concentration of an internal standard, such as d4-hordenine.
-
Dilute the sample with an appropriate solvent, such as methanol or mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
LC System: Agilent Eclipse XDB-C18 column (5 µm, 4.6 x 150 mm) or equivalent.
-
Mobile Phase: A gradient elution with a suitable solvent system (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least three transitions for this compound for identification and one for quantification.
-
3. Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the beer sample by comparing its peak area ratio to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound in Human Serum by UPLC-MS/MS
This protocol outlines a sensitive method for determining this compound in human serum samples, which is applicable in forensic toxicology.
1. Sample Preparation:
-
To a serum sample, add a synthesized internal standard, this compound-D4.
-
For the analysis of total this compound (free and conjugated), perform enzymatic cleavage of the conjugates (e.g., using β-glucuronidase/arylsulfatase).
-
Perform a liquid-liquid extraction with a mixture of dichloromethane and diethyl ether.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Analysis:
-
UPLC System: Waters Acquity® UPLC system with an Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm, 5-μm particle size).
-
Gradient Elution: Employ a suitable gradient program.
-
Flow Rate: 0.4 ml/min.
-
Mass Spectrometry Detector: Waters Acquity® TQ detector with a positive electrospray ionization probe.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Retention Time: The retention time for both this compound and the internal standard is approximately 3.67 min under these conditions.
3. Validation and Quantification:
-
Linearity: Establish a linear calibration curve, for example, from 0.2 to 16 ng/mL.
-
Lower Limit of Quantification (LLOQ): Determine the LLOQ, which can be as low as 0.3 ng/mL in serum.
-
Quantify this compound concentration in the serum samples based on the calibration curve.
Mandatory Visualization
Signaling Pathway of this compound
This compound has been identified as a biased agonist of the dopamine D2 receptor. Unlike dopamine, this compound activates the receptor primarily through the G protein-mediated pathway, which may lead to a more prolonged effect on the brain's reward center. This interaction is believed to contribute to the mood-elevating effects associated with beer consumption.
Caption: this compound's activation of the Dopamine D2 receptor pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological samples as a marker for beer consumption.
Caption: General workflow for this compound analysis.
References
Hordenine: A Promising Therapeutic Candidate for Ulcerative Colitis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the therapeutic potential of hordenine in the context of ulcerative colitis (UC). The protocols outlined below detail both in vivo and in vitro methodologies to assess the efficacy of this compound and elucidate its mechanisms of action, focusing on its anti-inflammatory properties and its role in restoring intestinal barrier function.
Introduction
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. Current therapeutic strategies often have limitations, including partial efficacy and significant side effects, highlighting the need for novel treatment options. This compound, a natural phenethylamine alkaloid found in sources like barley, has demonstrated potent anti-inflammatory and cytoprotective effects.[1][2] Emerging evidence suggests that this compound can ameliorate colitis by reducing the expression of pro-inflammatory cytokines and enhancing the intestinal epithelial barrier.[1][3]
This document provides a detailed experimental design to systematically evaluate this compound's therapeutic effects on UC, focusing on its impact on key inflammatory signaling pathways and the integrity of the intestinal barrier.
Proposed Mechanism of Action of this compound in Ulcerative Colitis
This compound is hypothesized to exert its therapeutic effects in ulcerative colitis through a multi-faceted approach. A key proposed mechanism involves the inhibition of the S1P/S1PR1/STAT3 signaling pathway, which is known to be upregulated in the inflamed colon.[3] By downregulating this pathway, this compound is expected to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, this compound may also modulate other critical inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response in IBD.
In addition to its anti-inflammatory effects, this compound is thought to directly target the compromised intestinal epithelial barrier, a hallmark of UC. It is proposed that this compound upregulates the expression of key tight junction proteins, including Zonula Occludens-1 (ZO-1) and Occludin, thereby restoring barrier integrity and preventing the translocation of luminal antigens that perpetuate the inflammatory cycle.
Experimental Design
A dual approach utilizing both in vivo and in vitro models is proposed to comprehensively evaluate the effects of this compound.
In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
The DSS-induced colitis model is a well-established and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.
Experimental Groups:
-
Group 1: Control: Mice receiving regular drinking water.
-
Group 2: DSS Control: Mice receiving DSS in drinking water to induce colitis.
-
Group 3: this compound Treatment (Low Dose): DSS-treated mice receiving a low dose of this compound.
-
Group 4: this compound Treatment (High Dose): DSS-treated mice receiving a high dose of this compound.
-
Group 5: Positive Control (e.g., Sulfasalazine): DSS-treated mice receiving a standard UC treatment.
Key Parameters to be Evaluated:
-
Clinical Assessment: Daily monitoring of Disease Activity Index (DAI), including body weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Evaluation: Colon length and gross morphology at the end of the study.
-
Histological Analysis: Microscopic evaluation of colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation, crypt damage, and cellular infiltration.
-
Molecular Analysis:
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in colon tissue homogenates using ELISA.
-
Gene Expression: Quantification of mRNA levels of cytokines and tight junction proteins (ZO-1, Occludin) in colon tissue using qRT-PCR.
-
Protein Expression: Analysis of key signaling pathway proteins (p-STAT3, STAT3, IκBα, NF-κB p65) and tight junction proteins (ZO-1, Occludin) by Western blotting.
-
In Vitro Model: Intestinal Epithelial Cell Culture
An in vitro model using the Caco-2 human colon adenocarcinoma cell line will be employed to investigate the direct effects of this compound on intestinal epithelial cells.
Experimental Setup:
-
Caco-2 cells will be cultured on Transwell inserts to form a polarized monolayer, mimicking the intestinal barrier.
-
Inflammation will be induced by treating the cells with lipopolysaccharide (LPS) or a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ).
Experimental Groups:
-
Control: Untreated Caco-2 cells.
-
LPS/Cytokine Control: Caco-2 cells treated with LPS or a cytokine cocktail.
-
This compound Pre-treatment: Caco-2 cells pre-treated with this compound before LPS/cytokine stimulation.
-
This compound Co-treatment: Caco-2 cells treated with this compound and LPS/cytokines simultaneously.
Key Parameters to be Evaluated:
-
Barrier Integrity: Measurement of Transepithelial Electrical Resistance (TEER) to assess the integrity of the Caco-2 monolayer.
-
Paracellular Permeability: Assessment of the passage of a fluorescent marker (e.g., FITC-dextran) across the Caco-2 monolayer.
-
Molecular Analysis:
-
Cytokine Secretion: Measurement of secreted IL-8 (a key chemokine in intestinal inflammation) in the culture medium by ELISA.
-
Gene Expression: Quantification of mRNA levels of inflammatory mediators and tight junction proteins (ZO-1, Occludin) by qRT-PCR.
-
Protein Expression: Analysis of tight junction proteins and key signaling molecules by Western blotting.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vivo Study - Clinical and Macroscopic Parameters
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | DAI Score (peak) | Colon Length (cm) |
| Control | |||||
| DSS | |||||
| DSS + this compound (Low) | |||||
| DSS + this compound (High) | |||||
| DSS + Sulfasalazine |
Table 2: In Vivo Study - Histological and Molecular Parameters
| Group | Histological Score | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | ZO-1 (relative expression) | Occludin (relative expression) | p-STAT3/STAT3 (ratio) |
| Control | |||||||
| DSS | |||||||
| DSS + this compound (Low) | |||||||
| DSS + this compound (High) | |||||||
| DSS + Sulfasalazine |
Table 3: In Vitro Study - Barrier Function and Molecular Parameters
| Treatment Group | TEER (% of Control) | FITC-Dextran Permeability (% of Control) | IL-8 Secretion (pg/mL) | ZO-1 (relative expression) | Occludin (relative expression) |
| Control | 100 | 100 | |||
| LPS/Cytokine | |||||
| This compound Pre-treatment | |||||
| This compound Co-treatment |
Experimental Protocols
Protocol for DSS-Induced Colitis in Mice
-
Animal Housing and Acclimatization: House C57BL/6 mice (8-10 weeks old) in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.
-
Induction of Colitis: Prepare a 2.5-3% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water. Provide this solution to the mice as their sole source of drinking water for 7 consecutive days. Control mice will receive regular sterile drinking water.
-
This compound Administration: Prepare this compound solutions in sterile saline. Administer this compound daily by oral gavage at the desired doses (e.g., 25 and 50 mg/kg) starting from day 1 of DSS treatment.
-
Clinical Monitoring: Record the body weight, stool consistency, and presence of blood in the stool for each mouse daily. Calculate the Disease Activity Index (DAI) based on a standardized scoring system.
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (no blood), 2 (occult blood), 4 (gross bleeding)
-
-
Euthanasia and Tissue Collection: On day 8-10, euthanize the mice by CO2 asphyxiation. Immediately dissect the entire colon from the cecum to the anus. Measure the colon length.
-
Sample Processing: Divide the colon into sections for histological analysis, cytokine measurement, and RNA/protein extraction.
Protocol for Histological Analysis of Colon Tissue
-
Fixation and Embedding: Fix colon segments in 10% neutral buffered formalin for 24 hours. Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm thick sections and mount them on glass slides. Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Histological Scoring: Score the sections in a blinded manner for the severity of inflammation (0-3), extent of injury (0-3), and crypt damage (0-4).
Protocol for ELISA of Cytokines in Colon Tissue
-
Tissue Homogenization: Homogenize a pre-weighed colon segment in a lysis buffer containing protease inhibitors. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a BCA protein assay kit.
-
ELISA Procedure: Perform the ELISA for IL-6, IL-1β, and TNF-α according to the manufacturer's instructions for the specific ELISA kits used.
-
Data Analysis: Normalize the cytokine concentrations to the total protein content of the tissue homogenate and express as pg/mg of protein.
Protocol for qRT-PCR Analysis
-
RNA Extraction: Extract total RNA from colon tissue or Caco-2 cells using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform real-time quantitative PCR using a SYBR Green-based master mix and specific primers for the target genes (IL-6, IL-1β, TNF-α, ZO-1, Occludin) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Protocol for Western Blot Analysis
-
Protein Extraction: Extract total protein from colon tissue or Caco-2 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, ZO-1, Occludin, β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol for In Vitro Intestinal Inflammation Model with Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell Seeding: Seed Caco-2 cells at a density of 1 x 10^5 cells/cm² onto the apical side of Transwell inserts (0.4 µm pore size).
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Monitor the formation of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Induction of Inflammation: Once the TEER values have stabilized (typically >300 Ω·cm²), induce inflammation by adding LPS (1 µg/mL) or a cytokine cocktail (e.g., TNF-α 10 ng/mL, IFN-γ 10 ng/mL) to the basolateral compartment.
-
This compound Treatment: For pre-treatment experiments, add this compound to the apical and basolateral compartments 2 hours before the addition of the inflammatory stimulus. For co-treatment experiments, add this compound at the same time as the inflammatory stimulus.
-
Barrier Function Assessment:
-
TEER: Measure TEER at various time points after treatment using an epithelial volt-ohm meter.
-
Permeability: Add FITC-dextran (4 kDa) to the apical compartment and measure its appearance in the basolateral compartment after a defined incubation period using a fluorescence plate reader.
-
-
Sample Collection: At the end of the experiment, collect the culture supernatant for ELISA and lyse the cells for qRT-PCR and Western blot analysis.
References
- 1. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro co-culture model to mimic the human intestine in healthy and diseased state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Hordenine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hordenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the poor oral bioavailability of this promising bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The primary reason for this compound's poor oral bioavailability is extensive first-pass metabolism in the liver and intestines. After oral administration, this compound is rapidly absorbed, but a significant portion is quickly converted into inactive metabolites, primarily this compound sulfate and this compound glucuronide, before it can reach systemic circulation.[1][2] Studies in humans have shown that after oral consumption, this compound is quickly metabolized, with sulfation being the dominant initial phase-II metabolic pathway, followed by glucuronidation.[1][2] Additionally, intestinal efflux transporters may play a role in pumping this compound back into the intestinal lumen, further reducing its absorption.[2]
Q2: Is this compound metabolized by monoamine oxidase (MAO) in the gut?
A2: this compound is a selective substrate for monoamine oxidase-B (MAO-B), which is found predominantly in the liver. It is not significantly metabolized by MAO-A, the primary form of MAO in the intestinal epithelium. This suggests that this compound can be absorbed from the gut largely intact before undergoing metabolism by hepatic MAO-B.
Q3: What are the typical pharmacokinetic parameters of orally administered this compound?
A3: Pharmacokinetic studies of orally administered this compound have been conducted in humans and horses. In humans, after consuming beer containing this compound, maximum plasma concentrations of free this compound were observed within 60 minutes. After administration of a 100 mg this compound dietary supplement to three healthy volunteers, the highest plasma concentration (Cmax) was reached at an average of 65 minutes. In horses, oral administration resulted in peak plasma levels at approximately 1 hour.
Troubleshooting Guides
Problem 1: Low and variable this compound concentrations in plasma after oral administration in animal models.
-
Possible Cause 1: Extensive First-Pass Metabolism.
-
Troubleshooting:
-
Co-administration with Enzyme Inhibitors: Consider co-administering this compound with known inhibitors of sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes. For example, piperine, a component of black pepper, is a known inhibitor of various metabolic enzymes and has been shown to enhance the bioavailability of other compounds. While specific data on this compound is limited, this is a rational approach to investigate.
-
Formulation with Protective Carriers: Encapsulating this compound in nanoformulations such as liposomes or solid lipid nanoparticles (SLNs) can protect it from premature metabolism in the gut and liver.
-
-
-
Possible Cause 2: Efflux Transporter Activity.
-
Troubleshooting:
-
Use of Efflux Pump Inhibitors: Co-administration with P-glycoprotein (P-gp) inhibitors, such as verapamil or certain components of piperine, may reduce the efflux of this compound back into the intestinal lumen.
-
In Vitro Caco-2 Assay: Before in vivo studies, perform a Caco-2 cell permeability assay to determine the efflux ratio of this compound. An efflux ratio significantly greater than 1 suggests that efflux transporters are involved. The assay can also be used to screen potential efflux inhibitors.
-
-
-
Possible Cause 3: Poor Solubility or Dissolution Rate of the Administered Form.
-
Troubleshooting:
-
Formulation with Solubility Enhancers: Investigate the use of cyclodextrins to form inclusion complexes. This can enhance the aqueous solubility and dissolution rate of this compound.
-
Particle Size Reduction: Micronization or nano-sizing of the this compound powder can increase the surface area for dissolution.
-
-
Problem 2: Difficulty in quantifying this compound and its metabolites in plasma samples.
-
Possible Cause 1: Inadequate Sample Preparation.
-
Troubleshooting:
-
Protein Precipitation: This is a common and effective method for plasma sample cleanup. A mixture of acetonitrile and methanol is often used.
-
Solid-Phase Extraction (SPE): For cleaner samples and potentially higher sensitivity, develop an SPE method to isolate this compound and its metabolites.
-
-
-
Possible Cause 2: Low Analytical Sensitivity.
-
Troubleshooting:
-
LC-MS/MS Optimization: Utilize a sensitive LC-MS/MS method. Optimize the ionization source parameters (e.g., electrospray ionization in positive mode) and select appropriate multiple reaction monitoring (MRM) transitions for this compound and its key metabolites (this compound sulfate and this compound glucuronide).
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d6) to improve the accuracy and precision of quantification.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration (Published Data)
| Species | Dosage | Formulation | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Human | 0.075 mg/kg (from beer) | Aqueous solution | ~2.1 - 3.0 | 0 - 60 | Not Reported | Not Reported | |
| Human | 100 mg | Dietary Supplement Capsule | 16.4 ± 7.8 | 65 ± 14 | Not Reported | Not Reported | |
| Horse | 2 mg/kg | Aqueous solution | ~170 | ~60 | Not Reported | ~100 |
Note: There is a lack of publicly available, peer-reviewed data directly comparing the pharmacokinetics of standard this compound with enhanced formulations (e.g., nanoformulations, co-administration with inhibitors). The data presented for enhanced formulations of other bioactive compounds suggest that similar strategies could be effective for this compound.
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles of standard this compound and an enhanced this compound formulation after oral administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (for bioavailability calculation).
-
Group 2: Oral gavage of standard this compound suspension.
-
Group 3: Oral gavage of the enhanced this compound formulation (e.g., this compound-loaded SLNs).
-
-
Dosing:
-
IV: 1 mg/kg this compound in saline.
-
Oral: 10 mg/kg this compound.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
2. Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of this compound in vitro.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-to-B): Add this compound solution to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.
-
Basolateral to Apical (B-to-A): Add this compound solution to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
-
Sample Analysis: Quantify this compound concentrations in the donor and receiver compartments using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 is indicative of active efflux.
-
Mandatory Visualizations
References
Technical Support Center: Quantification of Hordenine by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying hordenine using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant signal suppression or enhancement for this compound in my samples. What are the likely causes and how can I fix this?
A1: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS analysis, particularly with complex biological samples.[1][2] It occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[2]
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[3] For plasma or serum samples, endogenous compounds like phospholipids are major contributors to ion suppression.[3]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind. A method for human serum involved LLE with dichloromethane and diethyl ether.
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts by selectively retaining this compound while washing away interfering substances.
-
-
Optimize Chromatographic Separation: If interfering matrix components co-elute with this compound, they can compete for ionization.
-
Modify Gradient Elution: Adjusting the mobile phase gradient can help separate this compound from the interfering compounds. A validated method for rat plasma used a gradient elution with acetonitrile and water, both containing ammonium formate.
-
Column Chemistry: Consider a different column chemistry. A UPLC BEH HILIC column has been successfully used for this compound analysis in plasma.
-
-
Implement an Internal Standard Strategy: Using an appropriate internal standard (IS) is crucial for compensating for matrix effects.
-
Structural Analogs: While sometimes used, structural analogs may not co-elute perfectly with this compound and may be affected differently by the matrix.
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Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL IS, such as this compound-d6, has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, thus providing the most accurate correction. This compound-d6 is commercially available from several suppliers.
-
-
Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Q2: My results for this compound quantification are not reproducible. What should I check?
A2: Poor reproducibility can stem from several factors, from sample preparation to instrument performance.
Troubleshooting Steps:
-
Inconsistent Sample Preparation: Manually intensive methods like LLE can suffer from variability. Ensure precise and consistent execution of each step. Automating sample preparation where possible can improve reproducibility.
-
Internal Standard Addition: Verify that the internal standard is added accurately and consistently to all samples, calibrators, and quality controls before any extraction steps.
-
LC System Issues: Check for pressure fluctuations, which could indicate a leak or blockage. Ensure the autosampler is injecting consistent volumes.
-
Matrix Effects: As detailed in Q1, uncompensated matrix effects are a major source of irreproducibility. The use of a stable isotope-labeled internal standard like this compound-d6 is highly recommended to mitigate this.
Q3: What is the best internal standard for this compound quantification?
A3: The most suitable internal standard is a stable isotope-labeled version of the analyte. For this compound, This compound-d6 or This compound-D4 are excellent choices. These standards have the same physicochemical properties as this compound, ensuring they behave identically during sample extraction and ionization, thus effectively compensating for matrix effects and procedural losses. This compound-d6 is commercially available. While a structural analog like caulophylline has been used, a SIL-IS will provide superior accuracy and precision.
Data Summary Tables
Table 1: Comparison of Sample Preparation Methods for this compound in Plasma/Serum
| Sample Preparation Method | Principle | Reported Recovery for this compound | Efficacy in Reducing Matrix Effects | Reference |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile/methanol). | 80.4% - 87.3% | Moderate; phospholipids are not effectively removed, leading to potential ion suppression. | |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent. | ~50% | Good; removes many polar interfering substances. | |
| HybridSPE® | A combined protein precipitation and phospholipid removal technique. | Not specifically reported for this compound, but generally high for small molecules. | Excellent; specifically designed to remove phospholipids, a major source of matrix effects. |
Experimental Protocols
Protocol 1: UPLC-MS/MS for this compound in Rat Plasma
This protocol is based on the method described by Ma et al. (2015).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add the internal standard (caulophylline was used in the reference study, but this compound-d6 is recommended).
-
Add 300 µL of an acetonitrile-methanol (9:1, v/v) solution.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 90% B
-
1-3 min: 90% to 50% B
-
3-4 min: 50% B
-
4-4.1 min: 50% to 90% B
-
4.1-6 min: 90% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 166.1 → 121.0
-
This compound-d6 (Recommended IS): m/z 172.1 → 121.0 (transition may need optimization)
-
Caulophylline (as used in reference): m/z 205.1 → 58.0
-
-
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
stability and degradation pathways of hordenine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the stability and degradation pathways of hordenine in solution. Due to a lack of specific published forced degradation studies on this compound, this resource offers general principles, troubleshooting advice, and standardized protocols based on established pharmaceutical stability testing guidelines. These can be adapted for the experimental investigation of this compound's stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can influence the stability of this compound in a solution?
A1: The stability of a phenethylamine alkaloid like this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The phenolic hydroxyl group and the tertiary amine in this compound's structure are potential sites for degradation reactions.
Q2: What are the expected degradation pathways for a molecule with this compound's structure?
A2: While specific pathways for this compound are not extensively documented, compounds with similar functional groups (phenols and amines) are susceptible to oxidation and reactions at extreme pH values. Potential degradation could involve oxidation of the phenol group, N-dealkylation of the amine, or other complex reactions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential.[1][2] This method should be capable of separating the intact this compound from any potential degradation products.
Q4: What is a forced degradation study, and why is it important for understanding this compound's stability?
A4: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its degradation.[3][4][5] This helps to identify likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.
Troubleshooting Guide for this compound Stability Studies
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The stress conditions (e.g., acid/base concentration, temperature) are not harsh enough. | - Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).- Increase the temperature.- Extend the duration of the stress exposure. |
| Complete degradation of this compound is observed immediately. | The stress conditions are too harsh. | - Decrease the concentration of the acid or base.- Lower the temperature.- Reduce the exposure time and sample at earlier time points. |
| Poor separation of this compound from degradation products in HPLC. | The chromatographic method is not optimized. | - Modify the mobile phase composition (e.g., organic solvent ratio, pH).- Try a different column chemistry (e.g., C18, phenyl-hexyl).- Adjust the gradient elution profile. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | - Some degradation products may not be eluting from the column.- Degradation products may not be detected by the analytical method (e.g., lack a chromophore for UV detection).- Volatile degradation products may have formed. | - Use a mass spectrometer detector to identify non-UV active compounds.- Ensure the analytical method is capable of detecting all potential degradation products.- Consider the possibility of non-chromatophoric or volatile degradants. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution. Researchers should adapt the specific concentrations and conditions based on their preliminary findings.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for a specified period.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the this compound stock solution at a high temperature (e.g., 80°C) in a controlled oven for a specified period.
-
Photolytic Degradation: Expose the this compound stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
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Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
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Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the degradation products.
-
Determine the mass balance to account for all components.
-
Visualizations
Caption: Experimental workflow for a this compound forced degradation study.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. A sensitive method for the determination of this compound in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hordenine Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hordenine in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice and rats?
A1: Selecting a starting dose depends on the research question, the animal model, and the route of administration. For behavioral studies in mice, doses have ranged from 12.5 mg/kg to 50 mg/kg.[1] For neuroprotective and anti-inflammatory studies in rats, doses of 50 mg/kg and 75 mg/kg have been used. It is crucial to start with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental endpoint.
Q2: What is the bioavailability of this compound when administered orally?
A2: this compound generally exhibits low bioavailability when administered orally. Studies in horses have shown that oral administration of 2.0 mg/kg resulted in significantly lower plasma concentrations compared to the same dose administered intravenously.[2][3][4] This is likely due to first-pass metabolism in the gut and liver. Researchers should consider this when designing oral dosing regimens and may need to use higher doses to achieve desired systemic exposure compared to parenteral routes.
Q3: What are the known mechanisms of action for this compound?
A3: this compound is known to be an indirectly acting adrenergic agent that liberates norepinephrine from stores.[5] It has also been identified as a dopamine D2 receptor (DRD2) agonist. Additionally, research suggests that this compound can modulate various signaling pathways, including the NF-κB, MAPK, and S1P/S1PR1/STAT3 pathways, which are involved in inflammation and cellular signaling.
Q4: What are the potential adverse effects of this compound administration in animals?
A4: At high doses, particularly with intravenous administration, this compound can cause significant cardiovascular and respiratory effects. In horses, a 2.0 mg/kg IV dose led to substantial respiratory distress, a 250% increase in respiratory rate, and a doubling of the heart rate. These effects were transient and not observed with oral administration of the same dose. The intraperitoneal LD50 in mice has been reported as 299 mg/kg. Symptoms of toxicity at high parenteral doses can include excitation, respiratory difficulties, and convulsions, with death resulting from respiratory arrest.
Troubleshooting Guides
Issue 1: Lack of Efficacy with Oral Administration
Problem: You are administering this compound orally to mice or rats but are not observing the expected biological effect seen in in vitro studies or literature reports using parenteral administration.
Possible Causes and Solutions:
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Low Bioavailability: this compound has poor oral bioavailability due to first-pass metabolism.
-
Solution: Consider increasing the oral dose. A dose-escalation study is recommended to find the effective dose for your model without inducing toxicity.
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Solution: If feasible for your experimental design, switch to an alternative route of administration with higher bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection.
-
-
Formulation Issues: The vehicle used for oral gavage may not be optimal for this compound's solubility or absorption.
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Solution: this compound is soluble in water. Ensure the this compound is fully dissolved in the vehicle before administration. For oral gavage, water or saline are common vehicles.
-
Issue 2: Unexpected Behavioral or Cardiovascular Side Effects
Problem: You are observing hyperactivity, increased heart rate, or respiratory distress in your animals following this compound administration.
Possible Causes and Solutions:
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Dose is too High: The observed effects are likely due to the sympathomimetic actions of this compound at a high dose.
-
Solution: Reduce the dose. Refer to the dose-response data in the tables below to select a lower starting dose.
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Solution: If using intravenous administration, consider switching to intraperitoneal or oral routes, which have a slower absorption rate and may reduce peak plasma concentrations.
-
-
Route of Administration: Intravenous administration leads to rapid and high peak plasma concentrations, increasing the risk of acute cardiovascular and respiratory effects.
-
Solution: As mentioned above, switching to a less direct route of administration can mitigate these acute effects.
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rodent Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Observed Effects | Reference(s) |
| Mice | Oral | 12.5 - 50 | Alleviation of DSS-induced ulcerative colitis, reduced pro-inflammatory cytokines. | |
| Mice | Intraperitoneal (IP) | 50 | Inhibition of alcohol addiction-associated behaviors, dose-dependent decrease in locomotor activity. | |
| Rats | Oral | 50 - 75 | Improved cognitive function and reduced oxidative stress in a model of Alzheimer's disease. | |
| Rats & Dogs | Not Specified | High Doses | Positive inotropic effect on the heart, increased blood pressure, inhibited gut movement. |
Table 2: Toxicological Data for this compound
| Animal Model | Route of Administration | LD50 | Observed Toxic Effects | Reference(s) |
| Mice | Intraperitoneal (IP) | 299 mg/kg | Excitation, vomiting, respiratory difficulties, convulsions, paralysis, death from respiratory arrest. | |
| Horses | Intravenous (IV) | 2.0 mg/kg (non-lethal) | Substantial respiratory distress, increased respiratory and heart rate, sweating. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is at room temperature.
-
Use a flexible plastic feeding tube of an appropriate size for the mouse.
-
-
Animal Handling and Dosing:
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Insert the feeding tube into the mouth, slightly to one side of the midline, to avoid the incisors.
-
Advance the tube smoothly along the esophagus. There should be no resistance. If resistance is met, it may indicate entry into the trachea; withdraw and restart.
-
Administer the compound slowly and steadily.
-
-
Post-Administration Monitoring:
-
Observe the mouse for any signs of distress, such as changes in breathing.
-
Return the mouse to its home cage and monitor for any adverse effects.
-
Protocol 2: Locomotor Activity Test in Mice
This protocol is a standard method to assess the effect of this compound on spontaneous motor activity.
-
Apparatus:
-
An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with an overhead video camera and automated tracking software.
-
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the chosen route (e.g., IP injection).
-
After a pre-determined pre-treatment time (e.g., 30 minutes), gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 15-30 minutes) while recording its activity.
-
Between trials, thoroughly clean the arena with 70% ethanol and then water to remove olfactory cues.
-
-
Data Analysis:
-
Use the tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Mandatory Visualizations
Caption: General experimental workflow for in vivo animal studies with this compound.
Caption: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.
Caption: Postulated modulation of the S1P/S1PR1/STAT3 pathway by this compound.
References
Technical Support Center: Troubleshooting Low Hordenine Recovery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the extraction of hordenine from various matrices. The following sections address common issues that can lead to low recovery and offer systematic solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to extraction?
A1: this compound (p-[2-(dimethylamino)ethyl]phenol) is a naturally occurring phenethylamine alkaloid found in various plants, most notably in germinated barley (Hordeum vulgare), as well as certain cacti and marine algae.[1][2][3] Its chemical structure and properties are critical for designing an effective extraction strategy. As a basic compound, its solubility is highly dependent on pH.[2] this compound is generally soluble in organic solvents like ethanol, methanol, and DMSO, but has low solubility in water.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₅NO | |
| Molar Mass | 165.23 g/mol | |
| Appearance | Pale yellow to dark beige solid/crystalline powder | |
| pKa | ~10.05 | |
| Melting Point | 117-118°C | |
| Solubility | Water: Insoluble / Sparingly soluble | |
| Ethanol: ≥49.9 mg/mL | ||
| DMSO: ≥52 mg/mL | ||
| Methanol: Soluble |
Q2: What is a typical expected yield for this compound?
A2: The expected yield of this compound is highly variable and depends on several factors, including the plant species, geographical origin, stage of development (e.g., germinated vs. ungerminated seeds), and the specific plant part used. For example, concentrations in commercial products derived from Sceletium tortuosum have been observed to range from 0.027 to 1.071 mg of this compound per gram of plant material. It is crucial to establish a baseline yield for your specific starting material using a validated analytical method to accurately assess extraction efficiency.
Q3: What are the general principles for extracting this compound?
A3: Due to its basic nature, the most common and effective method for this compound extraction is an acid-base extraction . This technique manipulates the pH to control the solubility of the alkaloid, separating it from other non-basic plant components. The core steps are:
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Acidic Extraction: The plant material is treated with an acidic aqueous solution (e.g., pH 2-4). This protonates the this compound, forming a salt that is soluble in the aqueous phase.
-
Basification: The acidic aqueous extract is then made alkaline (basic) with a base like ammonium hydroxide. This deprotonates the this compound salt, converting it back to its free-base form, which has low water solubility.
-
Organic Solvent Extraction: A non-polar organic solvent (e.g., chloroform, dichloromethane) is used to extract the water-insoluble this compound free base from the alkaline aqueous solution.
Q4: I am experiencing very low this compound recovery. What are the most common causes?
A4: Low recovery of this compound can typically be attributed to one or more of the following factors:
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Improper Sample Preparation: Inadequate grinding of the plant material reduces the surface area available for solvent interaction.
-
Incorrect Solvent Selection: Using a solvent with the wrong polarity or pH for a given step is a primary cause of poor extraction.
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Suboptimal pH Control: Failure to achieve the correct pH during the acidic and basic steps of a liquid-liquid extraction will result in the compound remaining in the wrong phase.
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Compound Degradation: this compound, like many alkaloids, can be sensitive to high temperatures, prolonged light exposure, and oxidative conditions.
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Emulsion Formation: Vigorous mixing during liquid-liquid extraction can create stable emulsions that trap the analyte and prevent clean phase separation.
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Inaccurate Quantification: The analytical method used to measure the this compound concentration may lack the necessary sensitivity or be subject to matrix effects, leading to an underestimation of the true yield.
Part 2: Troubleshooting Guide
This guide is designed to walk you through the most common issues in a logical, step-by-step manner.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 1: Low Yield in the Initial Crude Extract
Question: My initial solvent extraction from the plant material is yielding very little this compound. What should I check first?
Answer: This issue commonly stems from the physical preparation of the sample or the fundamental extraction parameters.
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Sample Preparation: The plant material must be dried and ground into a fine powder. A smaller particle size dramatically increases the surface area, allowing for more efficient penetration and extraction by the solvent.
-
Solvent Selection: this compound exists in plants primarily as salts, which are polar. Therefore, using a polar solvent is effective.
-
Acidified Water (pH 2-4): This is an excellent choice as it converts this compound into its highly water-soluble salt form.
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Alcohols (Methanol/Ethanol): These solvents are effective because they can dissolve both the salt and free base forms of alkaloids. Studies have shown methanol can result in the highest alkaloid recovery compared to other solvents.
-
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will become saturated before all the this compound is extracted. Increase the ratio of solvent to plant material (e.g., 1:15 or 1:20 w/v) to ensure complete extraction.
-
Extraction Time and Temperature: The extraction may be incomplete if the duration is too short. Conversely, prolonged exposure to high temperatures can cause degradation. Consider increasing the extraction time at a moderate temperature (e.g., 50°C) or using assistance methods like sonication, which can improve efficiency at lower temperatures.
Issue 2: Poor Recovery During Liquid-Liquid Extraction (Acid-Base Partitioning)
Question: I believe I'm losing my this compound during the purification steps involving acidic and basic solutions. What could be going wrong?
Answer: This is almost always a pH-related issue. The entire principle of this technique relies on precise pH control to shuttle the this compound between aqueous and organic phases.
Caption: Principle of acid-base extraction for this compound isolation.
-
Incorrect pH: Use a calibrated pH meter to verify the pH at each step.
-
Acidic Step: The pH of the aqueous phase should be low enough (typically pH 2-4) to ensure this compound is fully protonated and partitioned into the aqueous layer.
-
Basic Step: The pH must be raised sufficiently (e.g., pH >10) to deprotonate the this compound salt back to its free base, rendering it insoluble in water and extractable by an organic solvent. Since this compound's pKa is ~10.05, a pH of at least 11-12 is recommended to ensure complete conversion to the free base.
-
-
Emulsion Formation: When partitioning between the aqueous and organic layers, avoid vigorous shaking which can create a stable emulsion. Use gentle, repeated inversions of the separatory funnel. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation.
-
Choice of Organic Solvent: Ensure the organic solvent used for the final extraction (e.g., dichloromethane, chloroform, diethyl ether) is non-polar enough to effectively solvate the this compound free base and is immiscible with water.
Issue 3: Suspected Degradation of this compound During Processing or Storage
Question: My yields are inconsistent, and I suspect the this compound is degrading. How can I minimize this?
Answer: Alkaloid stability is a critical factor. Degradation can occur due to heat, light, or oxidation.
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation. If heating is necessary, use the lowest effective temperature for the shortest possible time. Evaporate solvents under reduced pressure (e.g., using a rotary evaporator) to keep temperatures low.
-
Light Exposure: Perform extractions in a location shielded from direct sunlight. Store extracts in amber vials or wrap containers in aluminum foil to protect them from light, which can cause photodegradation.
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Storage Conditions: Proper storage of both the initial plant material and the final extracts is vital.
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Plant Material: Store dried, powdered plant material in a cool, dark, and dry place.
-
Extracts: For short-term storage, refrigeration (4°C) may be adequate. For long-term storage, freezing at -20°C or -80°C is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Part 3: Key Experimental Protocols
Protocol 1: Standard Acid-Base Extraction of this compound from Plant Material
This protocol provides a general methodology. Optimization may be required based on the specific plant matrix.
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Preparation: Dry the plant material (e.g., germinated barley sprouts) and grind it to a fine powder (to pass a 40-mesh sieve).
-
Acidic Extraction:
-
Macerate 10 g of the powdered material in 150 mL of 1% aqueous hydrochloric acid (HCl).
-
Stir the mixture for 2-4 hours at room temperature or sonicate for 30 minutes.
-
Filter the mixture through cheesecloth or filter paper to remove solid plant debris. Collect the acidic aqueous filtrate.
-
Repeat the extraction on the solid residue with another 100 mL of 1% HCl and combine the filtrates.
-
-
Removal of Non-Polar Impurities (Optional "Defatting"):
-
Transfer the combined acidic filtrate to a separatory funnel.
-
Extract the aqueous phase twice with 50 mL portions of hexane or dichloromethane to remove chlorophyll and lipids. Discard the organic layers.
-
-
Basification:
-
Slowly add concentrated ammonium hydroxide to the acidic aqueous phase while stirring until the pH reaches 11-12 (verify with a pH meter). A precipitate may form.
-
-
Organic Solvent Extraction:
-
Extract the basified aqueous solution three times with 75 mL portions of dichloromethane or chloroform. Use gentle inversions to avoid emulsion.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to yield the crude this compound extract.
-
-
Quantification:
-
Dissolve the crude extract in a known volume of an appropriate solvent (e.g., methanol).
-
Analyze the concentration using a validated method such as UPLC-MS/MS or HPLC-UV. Using an internal standard (e.g., this compound-d6) is highly recommended for accurate quantification.
-
References
Technical Support Center: Enhancing Selectivity in Hordenine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical determination of hordenine. The focus is on improving the selectivity of analytical methods to ensure accurate and reliable quantification in complex matrices.
Troubleshooting Guides
This section addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
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Question: My this compound peak is showing significant tailing in my LC-MS/MS analysis. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound is a common issue. Here are the primary causes and troubleshooting steps:
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Secondary Interactions: this compound, being a phenethylamine alkaloid, can interact with acidic residual silanol groups on the stationary phase of C18 columns.
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Solution 1: Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or use a lower pH mobile phase with an appropriate buffer (e.g., formic acid, ammonium formate) to protonate the silanols and reduce interaction.
-
Solution 2: Column Selection: Switch to a column with a less active stationary phase, such as one with end-capping or a polar-embedded group. A Phenyl Hydride column can also offer different selectivity for aromatic compounds like this compound.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2]
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
-
Physical Issues: A void at the column inlet or a blocked frit can cause peak distortion for all analytes.[3][4]
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Solution: Reverse and flush the column (if permissible by the manufacturer's instructions). Check for and replace any blocked in-line filters or guard columns.
-
-
Issue 2: Inconsistent Retention Times for this compound
-
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
-
Answer: Retention time shifts can compromise the identification and integration of your analyte. Consider the following:
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Mobile Phase Instability: Changes in mobile phase composition, pH, or temperature can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily. Ensure adequate mixing and degassing. Use a column oven to maintain a stable temperature. Verify the mobile phase pH, as this can affect the ionization state of this compound.
-
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient elution, can cause retention time shifts.
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Solution: Increase the column equilibration time to ensure the column chemistry is stable before the next injection.
-
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Pump and System Issues: Inconsistent pump performance or leaks in the system can alter the mobile phase flow rate and composition.
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Solution: Check the pump for pressure fluctuations and perform routine maintenance. Inspect for leaks in the fittings and tubing.
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Issue 3: Matrix Effects Leading to Ion Suppression or Enhancement
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Question: I am observing significant ion suppression for this compound when analyzing biological samples (urine, serum). How can I mitigate these matrix effects?
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Answer: Matrix effects are a major challenge in bioanalysis and can lead to inaccurate quantification. Here are some strategies to address them:
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Improve Sample Preparation: The goal is to remove interfering endogenous components from the matrix before analysis.
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Solution 1: Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., strong cation exchange for the basic this compound) to selectively isolate the analyte and remove matrix components.
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Solution 2: Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively partition this compound into the organic phase, leaving interferences behind.
-
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Chromatographic Separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components.
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Solution: Modify the gradient elution profile or try a column with a different selectivity to separate this compound from the interfering compounds.
-
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Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., this compound-d6) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
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Issue 4: Difficulty in Differentiating this compound from its Isomers
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Question: I am concerned about the potential for isomeric interference in my this compound analysis. How can I ensure the selectivity of my method for this compound over its isomers?
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Answer: Structural isomers of this compound can have the same mass and similar fragmentation patterns, making their differentiation challenging.
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Chromatographic Resolution: The primary strategy is to achieve baseline separation of the isomers.
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Solution 1: Column and Mobile Phase Optimization: Experiment with different stationary phases (e.g., phenyl, shorter-chain bonded phases) and mobile phase compositions (e.g., different organic modifiers like methanol vs. acetonitrile, or the use of additives) to exploit subtle differences in their physicochemical properties.
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Solution 2: Chiral Chromatography: If dealing with enantiomers, a chiral stationary phase will be necessary for separation.
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High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, very small differences in exact mass may exist, which can be resolved by HRMS.
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Tandem Mass Spectrometry (MS/MS): Carefully optimize the collision energy and select unique fragment ions for each isomer in your multiple reaction monitoring (MRM) method, if such unique fragments exist.
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Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound quantification?
A1: The most prevalent and sensitive technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of this compound often found in biological and complex samples.
Q2: How can I validate my analytical method for this compound according to regulatory guidelines?
A2: Method validation should be performed according to guidelines from the International Council for Harmonisation (ICH), such as Q2(R2). The key validation parameters to assess are:
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Specificity: The ability to unequivocally assess the analyte in the presence of other components.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Accuracy: The closeness of the test results to the true value.
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Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
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Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Q3: What are the typical sample preparation methods for this compound analysis in different matrices?
A3: The choice of sample preparation depends on the complexity of the matrix:
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Plant Material: Typically involves grinding the material, followed by extraction with a solvent (e.g., methanol, ethanol, or acidified water). Further cleanup can be achieved using techniques like solid-phase extraction (SPE).
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Urine: Often requires a "dilute-and-shoot" approach after centrifugation, or enzymatic hydrolysis (using β-glucuronidase) to cleave conjugated metabolites, followed by SPE for cleanup and concentration.
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Serum/Plasma: Protein precipitation is a common first step, using solvents like acetonitrile or methanol. This is often followed by liquid-liquid extraction (LLE) or SPE for further purification.
Q4: Is it possible to analyze this compound without extensive sample preparation?
A4: Yes, for some applications, ambient ionization techniques like Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) can be used. This method allows for the direct analysis of samples with minimal to no preparation, offering a rapid screening approach. However, for rigorous quantitative analysis, especially in complex matrices, methods involving chromatographic separation and more extensive sample cleanup are generally preferred to enhance selectivity and accuracy.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated analytical methods for this compound.
Table 1: Performance of LC-MS/MS Methods for this compound Quantification
| Matrix | Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Human Serum | UPLC-MS/MS | 0.2 - 16 | 0.3 | 75 - 125 | |
| Rat Plasma | UPLC-MS/MS | 2 - 2000 | 2 | 80.4 - 87.3 | |
| Plant Material | DART-HRMS | Not specified | 1 (µg/mL) | Not specified |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Material (General Protocol)
This protocol is a general guideline for the extraction of this compound from plant matrices.
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Sample Preparation: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
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Extraction: a. Weigh a specific amount of the powdered plant material (e.g., 1 g). b. Add a defined volume of an extraction solvent. A common choice is methanol or an acidified aqueous solution (e.g., 0.1 M HCl). c. Sonicate or vortex the mixture for a set period (e.g., 30 minutes) to ensure efficient extraction. d. Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes).
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Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
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Analysis: The filtered extract can then be directly injected into the LC-MS/MS system or subjected to further cleanup steps like SPE if necessary.
Protocol 2: UPLC-MS/MS Analysis of this compound in Human Serum
This protocol is based on a validated method for the determination of this compound in human serum.
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Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of serum, add the internal standard (e.g., this compound-d4). b. Add 1 mL of a mixture of dichloromethane and diethyl ether. c. Vortex for 1 minute and then centrifuge at 5,000 rpm for 5 minutes. d. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC system.
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm particle size).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing formic acid.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 35°C.
-
-
Mass Spectrometry Conditions:
-
System: Waters Acquity TQ detector with a positive electrospray ionization (ESI+) source.
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Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor for the specific precursor and product ions for this compound and its internal standard.
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Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound using LC-MS/MS.
Caption: A logical flowchart for troubleshooting and improving the selectivity of this compound analytical methods.
References
challenges in translating hordenine research to human studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hordenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges in translating preclinical this compound research into human studies.
Frequently Asked Questions (FAQs)
Category 1: Pharmacokinetics and Bioavailability
Q1: We observe significant effects of this compound in our in vitro assays, but these effects are not replicated in our animal models after oral administration. Why is there a discrepancy?
A1: This is a common challenge. The discrepancy often arises from differences in administration routes and poor oral bioavailability.
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Administration Route: Many early animal studies used parenteral (injection) administration, which bypasses first-pass metabolism and leads to higher plasma concentrations.[1] In contrast, oral administration, which is the intended route for human consumption in dietary supplements, results in significantly lower plasma levels.[1][2]
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Pharmacokinetics: In horses, intravenously injected this compound resulted in immediate and significant physiological effects, including respiratory distress, which subsided within 30 minutes.[2][3] However, oral administration in horses produced no noticeable behavioral or physiological changes.
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Human Data: In humans, after consuming beer containing this compound, maximum plasma concentrations were in the low nanomolar range (12.0-17.3 nM), which is likely too low to directly interact with the dopamine D2 receptor. Even after administration of a this compound-rich dietary supplement, peak plasma concentrations were around 99 nM, which remains lower than the concentrations required for D2R interaction observed in vitro.
Q2: What are the key pharmacokinetic differences for this compound between common animal models and humans?
A2: There are significant species-dependent differences in this compound's pharmacokinetics, making direct extrapolation of animal data to humans problematic. Key differences lie in absorption, metabolism, and elimination half-life.
Q3: How is this compound metabolized in humans, and does this differ from preclinical models?
A3: In humans, this compound undergoes rapid absorption and biotransformation. The primary metabolic pathway is Phase II metabolism, initially dominated by sulfation, followed by glucuronidation. While specific comparative metabolic pathways across multiple species are not well-detailed in the literature, it is a known principle that drug metabolism can vary significantly between species due to differences in enzyme expression and activity (e.g., Cytochrome P450 isoforms). The rapid metabolism in humans contributes to its short elimination half-life of 53-66 minutes for free this compound.
Category 2: Efficacy and Mechanism of Action
Q4: There are conflicting reports on this compound's mechanism of action (e.g., MAO inhibitor, adrenergic agent). Which is correct?
A4: The mechanism of action for this compound is complex and not fully elucidated, leading to apparent contradictions.
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Adrenergic Agent: Early studies concluded this compound is an indirectly acting adrenergic agent that works by releasing stored norepinephrine (NE). It has been shown to increase heart rate, blood pressure, and peripheral blood flow in animal studies, consistent with sympathomimetic action.
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MAO-B Substrate/Inhibitor: this compound was found to be a selective substrate for monoamine oxidase-B (MAO-B) from rat liver. However, another study concluded that in human adipose tissue, this compound acts more as an inhibitor of MAO activity rather than a valuable substrate.
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Dopamine D2 Receptor (D2R) Agonist: More recent research has identified this compound as a biased agonist of the D2 receptor. However, as noted previously, the plasma concentrations achieved through oral intake in humans seem too low to provoke a direct D2R interaction.
The observed effects of this compound likely result from a combination of these mechanisms, with the predominant effect potentially varying based on concentration, tissue type, and species.
Q5: We are trying to study this compound's lipolytic (fat-burning) effects in human adipocytes but are not seeing results. What could be the issue?
A5: Your results are consistent with recent findings. Despite being marketed for weight loss, direct lipolytic activity has not been demonstrated in human fat cells. A study on human adipose tissue found that this compound does not directly activate triglyceride breakdown. It also does not reproduce the lipolytic action of synephrine or the antilipolytic effects of tyramine, two structurally similar compounds. The claims for weight loss benefits are not substantiated by robust scientific evidence.
Category 3: Safety, Toxicology, and Regulatory Issues
Q6: What are the primary safety concerns for this compound in human studies?
A6: The primary safety concerns stem from its stimulant-like properties. This compound is considered possibly unsafe for oral consumption. Potential side effects, especially at high doses or when combined with other stimulants, include increased heart rate, high blood pressure, dizziness, and anxiety. There is a significant lack of information on its long-term effects due to the absence of large-scale, well-controlled clinical trials.
Q7: What is the regulatory status of this compound, and how does this impact our research and development?
A7: this compound has a challenging regulatory status in the United States. The U.S. Food & Drug Administration (FDA) has determined that this compound is a "new dietary ingredient" (NDI) for which a required NDI notification has not been submitted. Therefore, any dietary supplement containing this compound is considered "adulterated" by the FDA. This makes commercial development as a supplement highly problematic. For therapeutic drug development, it would need to proceed through the standard, rigorous FDA drug approval process, which is a significant hurdle.
Q8: During routine drug screening of our lab personnel, we are seeing false positives for opiates/amphetamines. Could our work with this compound be the cause?
A8: Yes, this is a known issue. This compound can interfere with certain drug testing immunoassays, causing false positives for opiates or amphetamines in screenings like ELISA and RIA. However, it will not cause a positive result on a more specific confirmation test, such as gas chromatography/mass spectrometry (GC/MS). It is crucial to use specific analytical methods to distinguish this compound from these drugs.
Troubleshooting Guides
Issue 1: this compound Stability and Degradation in Experimental Assays
If you are observing inconsistent results or a loss of activity over the course of an experiment, consider the stability of your this compound sample.
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Problem: this compound may degrade under certain experimental conditions, leading to lower effective concentrations.
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Troubleshooting Steps:
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Verify Purity: Always verify the purity of your this compound standard using an appropriate analytical method (e.g., HPLC, LC-MS/MS).
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Stress Testing: Conduct forced degradation studies under your experimental conditions (e.g., pH, temperature, light exposure) to understand its stability. While data specific to this compound is limited, general principles of stress testing can be applied. For example, the related alkaloid gramine has been shown to degrade in barley cell cultures into several catabolites.
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Storage: Store stock solutions in appropriate conditions (e.g., protected from light, at -20°C or -80°C) and avoid repeated freeze-thaw cycles.
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Fresh Preparations: Prepare fresh working solutions from stock immediately before each experiment.
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Issue 2: Low Intestinal Permeability in Caco-2 Models
If your in vitro Caco-2 cell model shows low permeability for this compound, this could explain poor oral bioavailability in vivo.
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Problem: this compound may be a substrate for efflux transporters or have inherently low passive diffusion across the intestinal barrier.
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Troubleshooting Steps:
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Confirm Monolayer Integrity: Before and after the experiment, measure the transepithelial electrical resistance (TEER) to ensure the Caco-2 monolayer is intact and tight junctions are properly formed.
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Use Transporter Inhibitors: Co-incubate this compound with known inhibitors of common efflux transporters (e.g., P-glycoprotein, BCRP, MRPs) to determine if it is a substrate. An increase in apical-to-basolateral transport in the presence of an inhibitor would suggest efflux involvement.
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Assess Metabolism: Analyze both the apical and basolateral compartments, as well as cell lysates, for this compound metabolites. Rapid metabolism by Caco-2 cells can lead to an underestimation of the parent compound's permeability.
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pH Dependence: Evaluate permeability at different pH levels (e.g., 6.5 in the apical chamber and 7.4 in the basolateral chamber) to mimic physiological conditions of the intestine and assess the transport of ionized vs. un-ionized forms.
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Data Presentation
Table 1: Comparative Pharmacokinetics of this compound (Oral vs. IV)
| Parameter | Species | Administration Route | Dose | Peak Plasma Conc. (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (t½) | Bioavailability | Reference(s) |
| This compound | Horse | Intravenous (IV) | 2.0 mg/kg | ~1.0 µg/mL | Immediate | ~35 min (β-phase) | N/A | |
| This compound | Horse | Oral | 2.0 mg/kg | ~0.15-0.17 µg/mL | ~1 hour | Slower than IV | ~100% | |
| This compound | Human | Oral (from beer) | 0.075 mg/kg | 12.0-17.3 nM (~2-2.8 ng/mL) | 0-60 min | 53-66 min | Not determined | |
| This compound | Human | Oral (supplement) | 100 mg (total) | 16.4 ± 7.8 µg/L (~16.4 ng/mL) | 66 ± 15 min | 55 ± 18 min | Not determined |
Note: Concentrations are reported in different units across studies and have been converted where possible for comparison. The high bioavailability in horses after oral administration is unusual and may reflect species-specific absorption mechanisms or study design.
Experimental Protocols
Protocol 1: Caco-2 Intestinal Permeability Assay
This protocol is used to assess the intestinal permeability of this compound in vitro, providing insight into its potential oral absorption.
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Cell Culture:
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Culture Caco-2 cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
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Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a high density.
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Maintain the culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.
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Monolayer Integrity Check:
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Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values >250 Ω·cm² typically indicate a confluent monolayer.
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Optionally, perform a permeability test with a fluorescent marker like Lucifer yellow to confirm that paracellular transport is restricted.
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Transport Experiment:
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Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
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Add the transport buffer to the basolateral (receiver) chamber.
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Add the this compound solution (prepared in transport buffer at a known concentration) to the apical (donor) chamber.
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Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.
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Sample Analysis:
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Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
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Data Calculation:
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Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
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dQ/dt = Rate of drug appearance in the receiver chamber
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A = Surface area of the membrane
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C₀ = Initial concentration in the donor chamber
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Protocol 2: Cell Migration (Scratch) Assay for Wound Healing
This protocol can be used to evaluate the effect of this compound on the migration and wound healing of intestinal epithelial cells, as described in a model of ulcerative colitis.
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Cell Culture:
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Grow a confluent monolayer of mouse colonic epithelial cells (MCECs) in a multi-well plate.
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Creating the "Scratch":
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Using a sterile pipette tip (e.g., p200), create a straight, linear scratch through the center of the monolayer.
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Gently wash the cells with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
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Treatment:
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Replace the PBS with a fresh culture medium containing the desired concentration of this compound (e.g., 500 µM) or a vehicle control.
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For co-culture experiments, conditioned media from macrophages (e.g., from DSS-treated mice) can be used to simulate an inflammatory environment.
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Imaging and Analysis:
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Immediately after creating the scratch (T=0), capture images of the wound area using an inverted microscope.
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Place the plate back in the incubator (37°C, 5% CO₂).
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Capture additional images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
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Data Quantification:
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Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
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Calculate the percentage of wound closure relative to the initial scratch area to quantify cell migration. Compare the migration rates between this compound-treated and control groups.
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Visualizations
Caption: Proposed mechanism of this compound in alleviating ulcerative colitis by inhibiting the SPHK1/S1PR1/STAT3 pathway.
Caption: A typical experimental workflow for assessing the intestinal permeability of this compound using the Caco-2 cell model.
Caption: Decision pathway illustrating the regulatory challenges facing this compound as a New Dietary Ingredient (NDI) in the US.
References
Technical Support Center: Minimizing Hordenine Degradation During Sample Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the best practices for storing hordenine samples to minimize degradation and ensure the integrity of your experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides based on available scientific information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store pure, solid this compound?
A1: For long-term storage, it is recommended to store pure, crystalline this compound in a tightly sealed container at -20°C. Under these conditions, it is expected to be stable for at least four years.[1] For shorter periods, storage at 4°C is also acceptable, with an expected stability of at least two years.[2] Always protect the solid from moisture.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in various solvents, including water, ethanol, and dimethyl sulfoxide (DMSO).[4] To prepare stock solutions, dissolve the desired amount of this compound in the appropriate solvent. For optimal stability of stock solutions, it is recommended to:
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Store aliquots at -80°C for up to two years or at -20°C for up to one year.
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Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the main factors that can cause this compound to degrade?
A3: Like many phenolic compounds, this compound is susceptible to degradation through several mechanisms:
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Oxidation: The phenolic hydroxyl group on the this compound molecule is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
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pH: Extreme pH conditions (highly acidic or alkaline) can promote hydrolytic degradation.
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Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.
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Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. It is advisable to protect this compound solutions from light.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, phenethylamine alkaloids, in general, can undergo oxidation to form corresponding quinones and other oxidized species. Further research using techniques like mass spectrometry would be needed to definitively identify the degradation products of this compound under various stress conditions.
Troubleshooting Guide: Common Issues in this compound Sample Storage
This guide addresses potential problems you might encounter with your this compound samples and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency or Inconsistent Results | Sample degradation due to improper storage. | - Review your storage conditions against the recommendations in the FAQs. - Ensure samples are stored at the correct temperature and protected from light and air. - Prepare fresh stock solutions from solid this compound if degradation is suspected. - Use a validated analytical method, such as HPLC or LC-MS, to check the purity and concentration of your samples before use. |
| Discoloration of this compound Solutions (e.g., turning yellow or brown) | Oxidation of the phenolic group. | - This is a visual indicator of degradation. Discard the solution and prepare a fresh one. - To prevent this, consider de-gassing your solvent before preparing the solution to remove dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if they are particularly sensitive or will be stored for an extended period. |
| Precipitation in Stored Solutions | - The concentration of this compound may exceed its solubility at the storage temperature. - The solvent may have evaporated over time, increasing the concentration. - Degradation products may be less soluble. | - Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. - If precipitation persists, it may be due to degradation. It is best to prepare a fresh solution. - Ensure vials are tightly sealed to prevent solvent evaporation. |
| Variability Between Aliquots | Inconsistent aliquoting or degradation during the aliquoting process. | - Ensure the stock solution is homogeneous before aliquoting. - Work quickly during the aliquoting process to minimize exposure to ambient temperature and light. - Use pre-chilled vials for aliquoting if possible. |
Experimental Protocols
While specific quantitative stability data for this compound is limited in the public domain, a forced degradation study can be designed to assess its stability under your specific laboratory conditions.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
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This compound (solid)
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Solvents (e.g., Water, 50:50 Acetonitrile:Water, Methanol, Ethanol)
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Acidic solution: 0.1 M Hydrochloric Acid (HCl)
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Basic solution: 0.1 M Sodium Hydroxide (NaOH)
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Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
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HPLC or UPLC-MS system with a suitable column (e.g., C18)
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Photostability chamber
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Temperature-controlled incubator/oven
Methodology:
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Sample Preparation:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
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For each stress condition, transfer a known volume of the stock solution into separate, clearly labeled vials.
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Stress Conditions:
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Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a vial of this compound solution. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a vial of this compound solution. Keep at room temperature for 24 hours.
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Oxidation: Add an equal volume of 3% H₂O₂ to a vial of this compound solution. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a vial of this compound solution in an oven at 80°C for 48 hours.
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Photodegradation: Expose a vial of this compound solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil in the same chamber.
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Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC or UPLC-MS method. The method should be able to separate the parent this compound peak from any potential degradation product peaks.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point for each stress condition.
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If using UPLC-MS, analyze the mass spectra of any new peaks to tentatively identify the mass of potential degradation products.
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Data Presentation
The following tables provide a template for summarizing the results of a forced degradation study.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Stability Reference |
| Solid | -20°C | ≥ 4 years | |
| +4°C | ≥ 2 years | ||
| Stock Solution | -80°C | Up to 2 years | |
| -20°C | Up to 1 year |
Table 2: Example Data from a Hypothetical Forced Degradation Study of this compound in 50:50 Acetonitrile:Water (1 mg/mL)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Appearance of New Peaks (Yes/No) |
| Control (Room Temp, Dark) | 48 | 99.5 | No |
| 0.1 M HCl, 60°C | 24 | 85.2 | Yes |
| 0.1 M NaOH, Room Temp | 24 | 78.5 | Yes |
| 3% H₂O₂, Room Temp | 24 | 65.8 | Yes |
| 80°C | 48 | 90.1 | Yes |
| Photostability Chamber | - | 92.3 | Yes |
Note: The data in Table 2 is illustrative and will vary depending on the exact experimental conditions.
Visualizations
This compound Biosynthesis and Potential Degradation Logic
The following diagram illustrates the biosynthetic pathway of this compound from tyramine and a conceptual representation of potential degradation pathways.
Caption: Biosynthesis of this compound and potential degradation pathways.
Experimental Workflow for this compound Stability Testing
This diagram outlines the general workflow for conducting a stability study of this compound.
Caption: Workflow for assessing the stability of this compound samples.
References
method validation for hordenine analysis according to FDA guidelines
Technical Support Center: Method Validation for Hordenine Analysis
This technical support center provides guidance on validating a bioanalytical method for this compound analysis in accordance with FDA guidelines, primarily referencing the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the core parameters that must be evaluated during the validation of a bioanalytical method for this compound analysis according to FDA/ICH M10 guidelines?
A1: A full validation of a bioanalytical method for this compound should assess the following core parameters:
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Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.[4]
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Matrix Effect: The influence of co-eluting, interfering components in the biological sample on the ionization of this compound.[5]
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Calibration Curve and Range: The relationship between the instrument response and the concentration of this compound over a specified range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
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Accuracy and Precision: The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
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Carry-Over: The appearance of this compound in a blank sample following the analysis of a high-concentration sample.
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Dilution Integrity: The accuracy and precision of measuring this compound in samples that have been diluted with a blank matrix to fall within the calibration range.
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Stability: The chemical stability of this compound in the biological matrix under various storage and processing conditions.
Q2: What are the acceptance criteria for these validation parameters?
A2: The acceptance criteria for chromatographic assays, such as those used for this compound analysis, are summarized in the table below, based on the ICH M10 guidance.
| Parameter | Acceptance Criteria |
| Selectivity | Response in blank samples should be ≤ 20% of the LLOQ for this compound and ≤ 5% for the internal standard. |
| Matrix Effect | The CV of the IS-normalized matrix factor from at least 6 different lots of matrix should be ≤ 15%. |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal concentrations (±20% for LLOQ). The simplest model that adequately describes the concentration-response relationship should be used. |
| Accuracy (Intra- and Inter-assay) | The mean concentration at each QC level (Low, Mid, High) should be within ±15% of the nominal concentration. |
| Precision (Intra- and Inter-assay) | The coefficient of variation (CV) at each QC level should not exceed 15%. For the LLOQ, both accuracy and precision should be within ±20%. |
| Carry-Over | The response in a blank sample following a ULOQ sample should be ≤ 20% of the LLOQ and ≤ 5% for the internal standard. |
| Dilution Integrity | The accuracy and precision of diluted QCs should be within ±15%. |
| Stability (various conditions) | The mean concentration of stability QCs should be within ±15% of the nominal concentration. |
Q3: What are common analytical techniques for this compound analysis?
A3: The most common and sensitive methods for this compound analysis in biological matrices are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high selectivity and sensitivity. HPLC with UV detection can also be used, but it may be less sensitive and more susceptible to interferences from the sample matrix.
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in an appropriate solvent (e.g., methanol) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., this compound-d4 or a structurally similar compound like caulophylline) in the same manner.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with the appropriate solvent to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the IS.
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward sample preparation technique for this compound analysis in plasma or serum.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume (e.g., 10 µL) of the IS working solution to each tube and vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile (or a 9:1 acetonitrile-methanol mixture) to each tube to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3: Assessment of Accuracy and Precision
-
Sample Preparation: Prepare three batches of QC samples at four concentration levels: LLOQ, Low, Mid, and High. Use at least five replicates for each level.
-
Analysis: Analyze these batches on three different days (for inter-assay assessment) with freshly prepared calibration curves for each run.
-
Intra-assay Calculation: For each batch, calculate the mean concentration, accuracy (% deviation from nominal), and precision (CV%) for each QC level.
-
Inter-assay Calculation: Using the data from all three batches, calculate the overall mean concentration, accuracy, and precision for each QC level.
-
Acceptance Criteria: The intra- and inter-assay precision (CV) should not exceed 15% (20% for LLOQ), and the accuracy should be within 85-115% of the nominal value (80-120% for LLOQ).
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My this compound peak is tailing or splitting. What could be the cause?
-
Answer:
-
Column Contamination: The column frit may be partially blocked, or the stationary phase may be contaminated. Try flushing the column with a strong solvent. If the problem persists, replace the column.
-
Secondary Interactions: Residual silanols on the column can interact with the basic amine group of this compound, causing tailing. Ensure your mobile phase has an appropriate pH and ionic strength (e.g., using formic acid or ammonium formate) to minimize these interactions.
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Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Try to dissolve your final extract in a solvent that is similar in composition to the initial mobile phase.
-
Column Void: A void may have formed at the head of the column. This usually requires column replacement.
-
Issue 2: Low or Inconsistent Recovery
-
Question: My recovery for this compound is low and not reproducible. How can I troubleshoot this?
-
Answer: (Assuming Solid-Phase Extraction - SPE)
-
Incorrect Sorbent Choice: Ensure the SPE sorbent's chemistry is appropriate for this compound (e.g., a mixed-mode cation exchange sorbent would be suitable for its basic nature).
-
Inadequate Conditioning/Equilibration: The sorbent bed may not be properly wetted. Ensure you are using the correct solvents and volumes for conditioning and equilibration steps.
-
Sample pH: The pH of the sample load is critical for retention, especially with ion-exchange sorbents. Adjust the sample pH to ensure this compound is in its ionized form for optimal retention.
-
Wash Solvent Too Strong: The wash solvent may be eluting the this compound prematurely. Use a weaker wash solvent or decrease the percentage of organic solvent in the wash step.
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the this compound completely from the sorbent. Increase the strength of the elution solvent or add a modifier (e.g., a small amount of ammonia for a basic compound on a cation exchange sorbent).
-
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
-
Question: I'm observing significant ion suppression for this compound. What are the common causes and solutions?
-
Answer:
-
Co-elution with Phospholipids: Endogenous phospholipids from plasma/serum are a common cause of ion suppression.
-
Solution 1: Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the region where phospholipids typically elute.
-
Solution 2: Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Consider a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Inadequate Sample Preparation: The sample cleanup is not effectively removing interfering substances.
-
Solution: As mentioned above, optimize your sample preparation. For SPE, ensure your wash steps are effective at removing interferences without eluting the analyte.
-
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Visualizations
References
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. droracle.ai [droracle.ai]
Technical Support Center: Forced Degradation Studies of Hordenine for Stability-Indicating Methods
Disclaimer: To date, comprehensive forced degradation studies specifically on hordenine have not been extensively published in peer-reviewed literature. The following information is based on the known chemistry of this compound, general principles of forced degradation as mandated by ICH guidelines, and data from structurally related phenethylamine compounds. The experimental conditions, potential degradation products, and troubleshooting advice provided are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
Forced degradation (or stress testing) of this compound is crucial for several reasons in drug development and quality control:
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To develop and validate a stability-indicating analytical method: These studies help ensure that the analytical method can accurately measure this compound in the presence of its degradation products, impurities, and any formulation excipients.
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To understand the degradation pathways of this compound: By subjecting this compound to various stress conditions (acid, base, oxidation, heat, light), we can identify its likely degradation products and understand its intrinsic stability.[1][2]
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To inform formulation and packaging development: Knowledge of this compound's stability helps in selecting appropriate excipients and packaging to protect the drug substance from degradation.[1][2]
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To meet regulatory requirements: Regulatory bodies like the ICH and FDA require forced degradation studies to be part of the drug approval process to demonstrate the specificity of the analytical method.[3]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
Based on ICH guidelines and the chemical structure of this compound (a phenethylamine derivative), the following stress conditions are recommended:
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Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl) to assess susceptibility to low pH environments.
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Base Hydrolysis: Treatment with bases like sodium hydroxide (NaOH) to evaluate stability in alkaline conditions.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to investigate oxidative degradation pathways.
-
Thermal Degradation: Heating the solid drug or a solution at elevated temperatures to assess the impact of heat on stability.
-
Photodegradation: Exposing the drug substance to UV and visible light to determine its photosensitivity.
Q3: What are the potential degradation products of this compound?
While specific degradation products for this compound are not well-documented, based on the phenethylamine structure, potential degradation could involve:
-
Oxidation: The phenolic hydroxyl group and the tertiary amine are susceptible to oxidation. This could lead to the formation of N-oxide derivatives or products of oxidative deamination.
-
Photodegradation: Phenethylamines can undergo photo-induced fragmentation.
-
Acid/Base Hydrolysis: Due to the presence of a phenolic hydroxyl group and a tertiary amine, this compound's stability can be pH-dependent. However, significant hydrolysis of the core structure is less likely under mild conditions.
Q4: How much degradation should I aim for in my forced degradation studies?
The goal is to achieve meaningful degradation to detect and identify degradation products without completely destroying the parent molecule. A generally accepted range for degradation is 5-20%. Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under a specific stress condition. | The stress condition is not harsh enough (e.g., concentration of stressor is too low, duration is too short, or temperature is not high enough). | - Increase the concentration of the acid, base, or oxidizing agent.- Extend the duration of the stress study.- Increase the temperature (for thermal and hydrolytic studies).- Ensure direct exposure to the light source in photostability studies. |
| Excessive degradation (>50%) or multiple unknown peaks observed. | The stress condition is too harsh, leading to secondary degradation. | - Decrease the concentration of the stressor.- Shorten the exposure time.- Lower the temperature.- Analyze samples at intermediate time points to track the formation of degradants. |
| Poor peak shape or resolution between this compound and its degradation products in the chromatogram. | The analytical method is not optimized to be stability-indicating. | - Adjust the mobile phase composition (e.g., pH, organic modifier ratio).- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Optimize the gradient elution profile.- Adjust the column temperature. |
| Mass balance is not within the acceptable range (typically 95-105%). | - Co-elution of degradation products with the main peak or other peaks.- Degradation products are not UV-active at the detection wavelength.- Formation of volatile or non-chromatophoric degradation products. | - Use a photodiode array (PDA) detector to check for peak purity.- Analyze samples at different wavelengths.- Use a mass spectrometer (LC-MS) to detect non-UV active or volatile compounds.- Ensure complete extraction of the drug and its degradants from the stressed sample. |
Experimental Protocols
Illustrative Protocol for Forced Degradation of this compound
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute with the mobile phase for analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute to the desired concentration.
-
Thermal Degradation (Solution): Reflux the stock solution at 80°C for 24 hours. Cool and dilute with the mobile phase.
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Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. A control sample (unstressed this compound solution) should also be analyzed for comparison.
Illustrative Stability-Indicating HPLC Method
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 225 nm or 275 nm, to be determined by UV scan of this compound).
-
Run Time: Sufficient to elute all degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Assay of this compound | % Total Impurities | Mass Balance (%) | Remarks |
| Control (Unstressed) | 99.8 | 0.2 | 100.0 | - |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 92.5 | 7.3 | 99.8 | One major degradation product observed. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 95.1 | 4.8 | 99.9 | Minor degradation observed. |
| Oxidative (3% H₂O₂, RT, 24h) | 85.3 | 14.5 | 99.8 | Two major degradation products observed. |
| Thermal (Solid, 80°C, 48h) | 98.7 | 1.2 | 99.9 | Stable. |
| Thermal (Solution, 80°C, 24h) | 97.2 | 2.6 | 99.8 | Slight degradation. |
| Photodegradation (ICH Q1B) | 91.8 | 8.0 | 99.8 | Significant degradation with multiple small peaks. |
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
References
enhancing the resolution of hordenine and its metabolites in chromatography
Welcome to the technical support center for the chromatographic analysis of hordenine and its metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the resolution and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing in Reverse-Phase (RP) HPLC. What is the likely cause and how can I fix it?
A: Peak tailing for basic compounds like this compound in RP-HPLC is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing[1].
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Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (typically 0.1%). At a low pH (e.g., < 3), most silanol groups are protonated and less likely to interact with the analyte. This is a common approach for LC-MS friendly methods[2].
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Solution 2: Use a Base-Deactivated Column: Employ a modern, end-capped C18 column or a specialized "base-deactivated" column designed to minimize silanol interactions[1].
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Solution 3: Add a Competing Base: Introduce a small concentration of a competing base (e.g., triethylamine) to the mobile phase. This agent will preferentially interact with the active silanol sites, masking them from the this compound molecules.
Q2: I am having trouble retaining this compound and its polar metabolites on my C18 column. What alternative chromatographic mode should I consider?
A: this compound and its metabolites, such as glucuronide and sulfate conjugates, are often highly polar[3]. For such compounds that are poorly retained in reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent, which promotes the retention of polar analytes[4].
Q3: How can I improve the resolution between this compound and a closely eluting metabolite?
A: Enhancing resolution can be achieved by manipulating chromatographic selectivity and efficiency.
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Optimize Mobile Phase Composition: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the gradient slope. Different solvents can alter the selectivity of the separation.
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Adjust pH: Fine-tuning the mobile phase pH can change the ionization state of this compound or its metabolites, which can significantly impact their retention and alter selectivity.
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Reduce Particle Size: Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm). This increases column efficiency, leading to narrower peaks and better resolution without necessarily changing selectivity. A combination of shorter columns with smaller particles can also dramatically reduce analysis time while maintaining resolution.
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Lower Temperature: Reducing the column temperature can sometimes increase retention and improve separation, though it may also increase backpressure.
Q4: What is the most effective sample preparation technique for analyzing this compound in plasma or serum?
A: The choice depends on the required sensitivity and cleanliness of the sample.
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Protein Precipitation (PPT): This is a fast and simple method suitable for high-throughput analysis. A common approach is to add a cold organic solvent like an acetonitrile-methanol mixture (e.g., 9:1, v/v) to the plasma sample to precipitate proteins. While effective, it may result in less clean extracts compared to other methods.
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Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. A validated method for this compound in human serum used a liquid-liquid extraction with dichloromethane and diethyl ether.
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Solid Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for sample concentration, leading to better sensitivity. It is, however, more time-consuming and costly to develop.
Troubleshooting Guide
This guide addresses common chromatographic problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanols. 2. Column overload. 3. Extracolumn dead volume. | 1. Lower mobile phase pH (e.g., 0.1% formic acid) or use a base-deactivated column. 2. Reduce sample concentration/injection volume. 3. Check and minimize the length of all tubing; use appropriate fittings. |
| Poor Resolution | 1. Insufficient column efficiency. 2. Inadequate selectivity. 3. Co-elution with matrix components. | 1. Use a column with smaller particles or a longer column. 2. Adjust mobile phase (organic solvent type, pH, gradient slope). 3. Improve sample cleanup (use LLE or SPE instead of PPT). |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Lack of column equilibration. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure accurate pH measurement. 2. Equilibrate the column for at least 10-15 column volumes before injection. 3. Use a column oven to maintain a stable temperature. 4. Check system for leaks and perform pump maintenance. |
| Low Sensitivity / Signal Intensity | 1. Inefficient ionization in the MS source. 2. Sample loss during preparation. 3. Suboptimal MS/MS transition. | 1. Optimize mobile phase pH and additives (e.g., ammonium formate) to promote ionization. 2. Validate and optimize the extraction recovery of your sample prep method. 3. Perform infusion experiments to find the most intense and specific MRM transitions. For this compound, m/z 166.1 → 121.0 is a known transition. |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids). | 1. Improve sample preparation to remove interferences (e.g., use SPE). 2. Adjust chromatography to separate this compound from the suppression zone. 3. Use a stable isotope-labeled internal standard (e.g., this compound-d6) to compensate for matrix effects. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound in Plasma (HILIC Method)
This protocol is adapted from a validated method for the determination of this compound in rat plasma.
1. Sample Preparation (Protein Precipitation) a. To 50 µL of plasma in a microcentrifuge tube, add the internal standard (IS). b. Add 200 µL of a cold acetonitrile-methanol (9:1, v/v) solution to precipitate proteins. c. Vortex for 2 minutes. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions
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Column: UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm).
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Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
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Mobile Phase B: Acetonitrile with 10 mM ammonium formate.
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Gradient Program:
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0-1.0 min: 95% B
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1.0-3.0 min: 95% to 40% B
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3.0-4.0 min: 40% B
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4.0-4.1 min: 40% to 95% B
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4.1-6.0 min: 95% B
-
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Flow Rate: 0.3 mL/min.
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Column Temperature: 35°C.
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Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Scan Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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This compound: m/z 166.1 → 121.0.
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IS (example: caulophylline): m/z 205.1 → 58.0.
-
-
Optimize instrument parameters (e.g., capillary voltage, source temperature, collision energy) according to the specific mass spectrometer used.
Protocol 2: RP-HPLC Method for this compound Separation
This protocol is based on a general reverse-phase method suitable for this compound.
1. Chromatographic Conditions
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Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm particle size) or similar.
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient Program:
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0-2 min: 5% B
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2-10 min: 5% to 95% B
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10-12 min: 95% B
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12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm or MS detection (as described in Protocol 1).
Quantitative Data Summary
The following tables summarize conditions from published methods for this compound analysis.
Table 1: Chromatographic and MS Conditions
| Parameter | Method 1 (HILIC) | Method 2 (RP-HPLC) |
| Chromatography | UPLC | UPLC |
| Column | BEH HILIC (2.1 x 100 mm, 1.7 µm) | Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% FA + 10mM AmFB: ACN + 10mM AmF | A: Water + 0.1% FAB: ACN + 0.1% FA |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Detection | ESI+ MS/MS | ESI+ MS/MS |
| MRM Transition | 166.1 → 121.0 | Not specified |
FA: Formic Acid, AmF: Ammonium Formate, ACN: Acetonitrile
Table 2: Method Performance and Validation Data
| Parameter | Method 1 (HILIC, Rat Plasma) | Method 2 (RP-HPLC, Human Serum) |
| Linearity Range | 2–2000 ng/mL | 0.2–16 ng/mL |
| LLOQ | 2 ng/mL | 0.3 ng/mL |
| Mean Recovery | 80.4–87.3% | >50% |
| Intra/Inter-day Precision (RSD) | < 8% | Not specified |
| Accuracy | 97.0–107.7% | Not specified |
Visual Workflows
Caption: General troubleshooting workflow for common HPLC issues.
Caption: Decision tree for selecting an appropriate chromatographic method.
Caption: Workflow for selecting a sample preparation technique.
References
Technical Support Center: Hordenine and its Regulatory Status as a New Dietary Ingredient (NDI)
This technical support center provides guidance for researchers, scientists, and drug development professionals on navigating the regulatory landscape of hordenine, specifically concerning its classification as a "New Dietary Ingredient" (NDI) by the U.S. Food and Drug Administration (FDA).
Frequently Asked Questions (FAQs): Regulatory Status of this compound
Q1: What is the current FDA regulatory status of this compound?
A1: The FDA considers this compound a "new dietary ingredient" (NDI) for which a required NDI notification has not been submitted.[1][2] Consequently, any dietary supplement containing this compound is classified as "adulterated" under the Federal Food, Drug, and Cosmetic Act (FD&C Act).[1][2][3] The FDA has placed this compound on its Dietary Supplement Ingredient Advisory List and has issued warning letters to companies marketing products containing it.
Q2: What is a "New Dietary Ingredient" (NDI)?
A2: An NDI is a dietary ingredient that was not marketed in the United States before October 15, 1994. Under the FD&C Act, manufacturers or distributors of a dietary supplement containing an NDI must submit a premarket safety notification to the FDA at least 75 days before introducing the product into interstate commerce.
Q3: What is the purpose of an NDI notification (NDIN)?
A3: The purpose of an NDIN is to provide the FDA with evidence that forms the basis for concluding that the dietary supplement containing the NDI is "reasonably be expected to be safe" under the labeled conditions of use. If the FDA does not receive this notification, the supplement is considered adulterated.
Q4: Has an NDI notification ever been submitted for this compound?
A4: To date, the FDA has not received an NDI notification for this compound. This is the primary reason for its current regulatory status and why it is considered an unlawful ingredient in dietary supplements.
Q5: What kind of data is required for a successful NDI notification for an ingredient like this compound?
A5: A successful NDIN must contain a comprehensive safety profile. Since this compound lacks a documented history of use in the food supply prior to 1994, significant toxicological data would be required. This typically includes a battery of tests such as genetic toxicology, pharmacokinetic studies, and animal toxicology studies (e.g., 90-day subchronic toxicity). Robust data on the identity, purity, and manufacturing process of the specific this compound ingredient are also mandatory.
Troubleshooting Guide: this compound NDI-Related Experiments
This guide addresses common issues encountered during the analytical and preclinical evaluation of this compound for a potential NDI submission.
Q1: My this compound quantification using UPLC-MS/MS shows high variability between sample preparations. What could be the cause?
A1: High variability can stem from several factors:
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Matrix Effects: Components in your sample matrix (e.g., botanical extracts, supplement excipients) can suppress or enhance the ionization of this compound. Troubleshooting Step: Implement a stable isotope-labeled internal standard, such as this compound-d6, to normalize for these effects. Also, perform a thorough validation assessing matrix effects with samples spiked at low and high concentrations.
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Extraction Inefficiency: this compound may bind to matrix components, leading to incomplete extraction. Troubleshooting Step: Optimize your liquid-liquid or solid-phase extraction protocol. Experiment with different solvent polarities and pH conditions to ensure complete recovery of the analyte.
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Analyte Stability: this compound, as a phenol, may be susceptible to oxidation. Troubleshooting Step: Ensure samples are processed promptly and stored at low temperatures, protected from light. Consider adding an antioxidant to your extraction solvent.
Q2: I am seeing cytotoxicity in my in vitro assays at lower-than-expected concentrations. How do I interpret this?
A2: Unexpected cytotoxicity could be due to:
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Impure Test Article: The this compound sample itself may contain impurities that are more cytotoxic than this compound. Troubleshooting Step: Verify the purity of your this compound standard using a high-resolution analytical technique (e.g., LC-MS, qNMR). Always source from a reputable supplier with a detailed Certificate of Analysis.
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Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the stimulant-like or membrane-disrupting effects of phenethylamines. Troubleshooting Step: Test this compound across a panel of different cell lines (e.g., hepatic, intestinal, neuronal) to understand the scope of the cytotoxic effect. Compare your results with a relevant positive control.
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Assay Interference: The this compound molecule might interfere with the assay's detection method (e.g., absorbance or fluorescence of a reporter dye). Troubleshooting Step: Run a cell-free version of your assay containing only this compound and the assay reagents to check for direct interference.
Q3: How do I select the appropriate in vivo toxicology model for an NDI safety assessment of this compound?
A3: The choice of model is critical. For an NDI notification:
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Standard Rodent Model: A 90-day subchronic oral toxicity study in two rodent species (typically rats and mice) is a standard requirement for substances with no history of use. This study should assess a range of endpoints, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.
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Dose Selection: Doses should be selected based on preliminary, shorter-duration range-finding studies. The highest dose should aim to establish a No Observed Adverse Effect Level (NOAEL). Given this compound's known stimulant effects on heart rate and blood pressure, cardiovascular monitoring in a pilot study could be warranted.
Data Presentation: Summarizing Key this compound Data
Table 1: Example Parameters for UPLC-MS/MS Quantification of this compound
| Parameter | Specification | Rationale / Reference |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides good retention and separation for phenethylamines. |
| Mobile Phase | Gradient elution with water and acetonitrile (both with formic acid) | Standard for LC-MS analysis of small polar molecules. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound contains a tertiary amine that is readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |
| MRM Transitions | This compound: e.g., m/z 166 -> 121; this compound-D6: e.g., m/z 172 -> 121 | Parent ion -> characteristic fragment transition. |
| Linearity | 0.2 to 16 ng/mL | Achievable range for sensitive quantification in biological matrices. |
| LLOQ | ~0.3 ng/mL in serum | Demonstrates method sensitivity for pharmacokinetic studies. |
Table 2: Summary of Reported Pharmacological and Toxicological Effects of this compound
| Effect | System/Pathway | Observation | Key References |
| Stimulant Effects | Cardiovascular | Increased heart rate and blood pressure in animal models. | |
| Neuroactivity | Dopaminergic System | Agonist of the Dopamine D2 Receptor (DRD2). | |
| Anti-inflammatory | NF-κB & MAPK Pathways | Inhibits activation of NF-κB and MAPK signaling in vitro and in vivo. | |
| Anti-inflammatory | S1P/S1PR1/STAT3 Pathway | Reduces expression of key proteins in this pathway in a colitis model. | |
| Drug Interactions | MAOIs, Stimulants | Potential for serious adverse effects (e.g., hypertensive crisis). | |
| General Safety | Oral Administration | Considered "possibly unsafe" for human consumption by mouth. |
Key Experimental Protocols for this compound NDI Notification
Protocol 1: Quantification of this compound in a Dietary Supplement Matrix via UPLC-MS/MS
-
Objective: To accurately quantify the amount of this compound in a complex matrix (e.g., a powdered supplement blend).
-
Materials:
-
This compound reference standard (>98% purity)
-
This compound-d6 internal standard (IS)
-
UPLC-MS/MS system
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
-
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound and this compound-d6 in methanol. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation:
-
Accurately weigh 100 mg of the homogenized supplement powder.
-
Add 10 mL of methanol containing the internal standard at a known concentration (e.g., 100 ng/mL).
-
Vortex for 2 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Perform a further 1:100 dilution with the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample onto the UPLC-MS/MS system.
-
Run the analysis using the parameters outlined in Table 1.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (this compound/hordenine-d6) against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Account for all dilution factors to report the final concentration in mg/g of the supplement.
-
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay in HepG2 Cells
-
Objective: To determine the concentration at which this compound induces 50% cell death (IC50) in a human liver cell line.
-
Materials:
-
HepG2 cells (human hepatoma cell line)
-
This compound (>98% purity)
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
-
-
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Create serial dilutions in cell culture media to achieve final concentrations ranging from 1 µM to 10 mM. Ensure the final DMSO concentration in all wells is <0.1%.
-
Remove the old media from the cells and add 100 µL of the this compound-containing media to the respective wells. Include vehicle control (media with 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
-
Mandatory Visualizations
Regulatory & Experimental Workflows
Caption: FDA New Dietary Ingredient Notification (NDIN) Workflow.
Signaling Pathways Associated with this compound
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the Dopamine D2 Receptor (DRD2) pathway.
References
Validation & Comparative
A Comparative Analysis of the Adrenergic Effects of Hordenine and Synephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the adrenergic effects of two structurally related biogenic amines: hordenine and p-synephrine. Both compounds are found in various plants and are common ingredients in dietary supplements, particularly those marketed for weight management and athletic performance. Understanding their distinct interactions with the adrenergic system is crucial for assessing their pharmacological profiles and potential therapeutic applications.
Summary of Adrenergic Receptor Interactions
This compound and p-synephrine exhibit markedly different mechanisms of action at adrenergic receptors. While p-synephrine acts as a direct but weak agonist at several adrenergic receptor subtypes, this compound's effects are primarily indirect, stemming from its ability to release norepinephrine from sympathetic nerve terminals. This fundamental difference in their mode of action underlies their distinct physiological effects, particularly on the cardiovascular system.
Data Presentation: Adrenergic Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound and p-synephrine at various human adrenergic receptor subtypes.
Table 1: Adrenergic Receptor Binding Affinities (pKi)
| Compound | α1A | α2A | α2C | β1 | β2 | β3 |
| p-Synephrine | 4.11[1] | 4.44[1] | 4.61[1] | Poor affinity[2] | Poor affinity[2] | Binds and activates |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Adrenergic Receptor Functional Potency (EC50 in µM) and Efficacy (Emax in %)
| Compound | α1A | α1B | α1D | α2A | β1 | β2 |
| p-Synephrine | EC50: 2.4 Emax: 82% | EC50: 3.9 Emax: 91% | EC50: 1.7 Emax: 80% | EC50: 100 Emax: 89% | EC50: 28 Emax: 64% | No activation up to 300 µM |
| This compound | No activation up to 300 µM | No activation up to 300 µM | No activation up to 300 µM | EC50: 690 Emax: 12% | No activation up to 300 µM | No activation up to 300 µM |
Note: EC50 is the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by an agonist, relative to a full agonist.
Signaling Pathways and Mechanisms of Action
The adrenergic effects of p-synephrine and this compound are mediated through distinct signaling pathways. p-Synephrine directly activates adrenergic receptors, leading to downstream cellular responses. In contrast, this compound's primary mechanism involves the release of norepinephrine, which then acts on adrenergic receptors.
Comparative Cardiovascular Effects
The differing mechanisms of this compound and p-synephrine result in distinct cardiovascular profiles.
p-Synephrine: At typical oral doses, p-synephrine has been shown to have minimal to no significant effects on heart rate and blood pressure. This is attributed to its weak affinity for α1, α2, β1, and β2 adrenergic receptors, which are primarily involved in cardiovascular regulation. Some studies have even reported a slight decrease in diastolic blood pressure.
This compound: As an indirect sympathomimetic, this compound's release of norepinephrine leads to the stimulation of α and β-adrenergic receptors, resulting in cardiovascular effects. In animal studies, this compound has been shown to produce a positive inotropic effect (increased force of heart contraction) and increase both systolic and diastolic blood pressure. These effects are generally observed at higher doses and are short-lived.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the adrenergic effects of this compound and synephrine.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the adrenergic receptor of interest are isolated and prepared in a suitable buffer.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or synephrine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (binding affinity) is calculated using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at Gs or Gi-coupled adrenergic receptors (e.g., β- and α2-adrenergic receptors, respectively) by quantifying the production of the second messenger cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells stably expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells) are cultured in multi-well plates.
-
Stimulation: The cells are treated with increasing concentrations of the test compound (this compound or synephrine). For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP production.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.
-
Data Analysis: The cAMP levels are plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax values are determined.
Conclusion
This compound and p-synephrine, despite their structural similarities, exhibit distinct adrenergic profiles. p-Synephrine is a weak, direct-acting agonist with a preference for α1 and β3 adrenergic receptors and has minimal cardiovascular effects at typical oral doses. In contrast, this compound's primary mechanism of adrenergic action is indirect, through the release of norepinephrine, which can lead to more pronounced cardiovascular stimulation. This comparative analysis, supported by the provided experimental data and protocols, offers a clear framework for researchers and drug development professionals to understand and further investigate the pharmacological properties of these two compounds.
References
Hordenine's Engagement with the Dopamine D2 Receptor: A Primary Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hordenine's interaction with the dopamine D2 receptor (D2R) against its other known molecular targets. By presenting key experimental data and detailed methodologies, we aim to objectively assess whether the D2R can be considered a primary target of this compound.
Comparative Analysis of this compound's Molecular Targets
This compound, a naturally occurring phenylethylamine alkaloid, has been investigated for a range of pharmacological effects. While its interaction with the dopamine D2 receptor has been a subject of interest, it is crucial to compare its affinity and functional activity at this receptor with other potential biological targets to validate its primary mechanism of action. This guide synthesizes available data to offer a clear comparison.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound at the dopamine D2 receptor and other notable molecular targets.
| Target | Parameter | Value (µM) | Reference |
| Dopamine D2 Receptor (Human) | K_i_ | 13 | [1] |
| EC_50 (cAMP inhibition) | ~3.7 | ||
| α2A-Adrenergic Receptor (Human) | EC_50_ | 690 | [2] |
| E_max_ | 12% | [2] | |
| Monoamine Oxidase B (Rat Liver) | K_m_ | 479 | [3] |
Key Insights from the Data:
-
This compound displays a significantly higher affinity for the dopamine D2 receptor (K_i_ = 13 µM) compared to the α2A-adrenergic receptor (EC_50_ = 690 µM) and its substrate activity at MAO-B (K_m_ = 479 µM).
-
The lower K_i_ value for the D2 receptor suggests that this compound binds to this receptor with greater potency than it interacts with the other listed targets.
-
The functional data at the α2A-adrenergic receptor indicates that this compound is a very weak partial agonist, with a low maximal effect (E_max_ = 12%).
Functional Selectivity at the Dopamine D2 Receptor
Recent studies have revealed that this compound acts as a functionally selective agonist at the dopamine D2 receptor. It demonstrates a preference for activating the G protein-mediated signaling pathway while antagonizing the β-arrestin recruitment pathway.
-
G-Protein Activation (cAMP Inhibition): this compound was found to be an agonist in the inhibition of forskolin-stimulated cAMP accumulation, with a ligand efficacy of approximately 76% compared to dopamine.
-
β-Arrestin Recruitment: In contrast, this compound did not induce β-arrestin-2 recruitment. Instead, it was observed to antagonize quinpirole-stimulated β-arrestin recruitment.
This biased agonism suggests that this compound may elicit a distinct downstream signaling profile compared to the endogenous ligand, dopamine.
Alternative Mechanisms of Action
While the data points to the D2 receptor as a significant target, it is important to consider other reported mechanisms:
-
Indirect Adrenergic Action: this compound has been described as an indirectly acting adrenergic agent, causing the release of norepinephrine from storage vesicles. This action could contribute to its stimulant-like effects.
-
Monoamine Oxidase (MAO) Interaction: this compound is a substrate for MAO-B, although with a relatively high K_m_ value, suggesting a lower affinity compared to its D2 receptor binding.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted from the methods described by Sommer et al. (2017).
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2L receptor are used.
-
Radioligand: [³H]spiperone is used as the radioligand at a final concentration of 0.15 nM.
-
Assay Conditions: The assay is performed with a protein concentration of 6 µg per assay tube.
-
Incubation: Test compounds (e.g., this compound) at various concentrations are incubated with the membranes and radioligand.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The inhibition constant (K_i_) is calculated from the IC_50_ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay for Dopamine D2 Receptor
This protocol outlines a typical cAMP inhibition assay to determine the functional activity of compounds at the Gi-coupled D2 receptor.
-
Cell Culture: CHO cells stably expressing the human D2L receptor are cultured in appropriate media.
-
Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (e.g., this compound).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The concentration-response curve is plotted, and the EC_50_ (the concentration of the agonist that produces 50% of the maximal response) and E_max_ (the maximal effect) are determined.
Monoamine Oxidase B (MAO-B) Enzyme Assay
This protocol is based on the methods described by Barwell et al. (1989).
-
Enzyme Source: Mitochondria isolated from rat liver are used as the source of MAO-B.
-
Substrate: A suitable substrate for MAO-B (e.g., tyramine or a specific fluorogenic substrate) is used.
-
Assay Conditions: The enzyme is incubated with the substrate in the presence of varying concentrations of the test compound (e.g., this compound).
-
Product Detection: The formation of the product of the enzymatic reaction (e.g., H₂O₂, aldehyde, or a fluorescent product) is measured over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Data Analysis: The Michaelis-Menten constant (K_m_), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_), is determined from the reaction kinetics.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathways activated by dopamine and modulated by this compound.
Experimental Workflow for Receptor Binding Assay
Caption: A typical experimental workflow for a radioligand receptor binding assay.
Conclusion
Based on the currently available quantitative data, the dopamine D2 receptor appears to be a primary and high-affinity target for this compound compared to the α2A-adrenergic receptor and MAO-B. The micromolar affinity for the D2 receptor, coupled with its functional activity, suggests that direct interaction with this receptor is a plausible mechanism for some of this compound's pharmacological effects.
However, the indirect release of norepinephrine and its interaction with MAO-B, although weaker, should not be disregarded and may contribute to the overall physiological response to this compound, particularly at higher concentrations. The functional selectivity of this compound at the D2 receptor, favoring G-protein signaling over β-arrestin recruitment, presents an interesting avenue for further research into its specific therapeutic potential and side-effect profile. Future studies should aim to determine the binding affinity of this compound at a wider range of receptors to build a more complete pharmacological profile.
References
- 1. Identification of the Beer Component this compound as Food-Derived Dopamine D2 Receptor Agonist by Virtual Screening a 3D Compound Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deamination of this compound by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Hordenine's Interaction with Biogenic Amine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of hordenine with various biogenic amine receptors. This compound, a phenethylamine alkaloid found in sources like germinated barley, has garnered interest for its pharmacological effects. Understanding its interaction with key receptor systems is crucial for assessing its therapeutic potential and off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the known binding affinities and functional activities of this compound at various biogenic amine receptors. The data is compiled from in vitro studies and presented to facilitate a clear comparison of this compound's potency and efficacy across different receptor subtypes.
| Receptor Family | Receptor Subtype | Parameter | Value (µM) | Emax (%) | Reference(s) |
| Dopaminergic | Dopamine D2 (D2R) | Ki | 13 | - | [1][2][3] |
| Dopamine D2 (D2R) | EC50 | 3.7 | - | [3] | |
| Adrenergic | α1B-Adrenergic | EC50 | 5.7 | 37 | [4] |
| α1D-Adrenergic | EC50 | 34 | 23 | ||
| α2A-Adrenergic | EC50 | 690 | 12 | ||
| α1A-Adrenergic | EC50 | >300 | - | ||
| α2B-Adrenergic | EC50 | >300 | - | ||
| β1-Adrenergic | EC50 | >300 | - | ||
| β2-Adrenergic | EC50 | >300 | - | ||
| Trace Amine | TAAR1 | EC50 | 47 | 82 |
Note: A higher Ki value indicates lower binding affinity. Emax represents the maximal response of the compound compared to a full agonist.
Data on the binding affinity of this compound for the full spectrum of serotonin and other dopamine receptor subtypes is limited in the current scientific literature. However, studies on structurally related phenethylamine derivatives suggest that modifications to the phenethylamine backbone can significantly influence affinity for serotonin receptors, particularly the 5-HT2A subtype. For instance, N-methylation, as seen in this compound (N,N-dimethyltyramine), has been shown to decrease affinity for serotonin receptors in some phenethylamine analogs. Further direct binding studies are necessary to fully elucidate the serotonergic activity profile of this compound.
The structurally similar precursor to this compound, N-methyltyramine, has been shown to bind to the dopamine D2 receptor with a Ki of 31.3 µM.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.
Radioligand Displacement Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Test Compound: this compound, serially diluted in assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a concentration close to its Kd), and 50 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]Spiperone, and 50 µL of membrane suspension.
-
Competition: 50 µL of this compound at various concentrations, 50 µL of [³H]Spiperone, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Assay for Gi-Coupled Receptors (e.g., Dopamine D2 Receptor)
Objective: To determine the functional activity (EC50 and Emax) of this compound at the dopamine D2 receptor by measuring the inhibition of cAMP production.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Cell Culture Medium: As appropriate for the cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Stimulating Agent: Forskolin (to stimulate adenylate cyclase and raise basal cAMP levels).
-
Test Compound: this compound, serially diluted in assay buffer.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Assay:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of this compound at various concentrations to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of forskolin (at a concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the measured cAMP levels (or the signal from the detection kit) against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition of the forskolin-stimulated cAMP response) using non-linear regression analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Beer Component this compound as Food-Derived Dopamine D2 Receptor Agonist by Virtual Screening a 3D Compound Database [open.fau.de]
- 3. Permeability of dopamine D2 receptor agonist this compound across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Natural Hordenine
For Researchers, Scientists, and Drug Development Professionals
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum vulgare). It is also available as a synthetically produced compound. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of this bioactive compound.
Executive Summary
The intrinsic efficacy of pure this compound is identical regardless of its origin, as it is a specific chemical molecule (4-[2-(dimethylamino)ethyl]phenol). However, the practical efficacy and pharmacological profile of "natural" versus "synthetic" this compound products can differ significantly. These differences arise from the presence of co-occurring bioactive compounds in natural extracts and the potential for impurities in synthetic preparations.
-
Natural this compound: Typically sourced from barley malt extract, it is accompanied by a matrix of other compounds, including precursor amines (tyramine, N-methyltyramine), phenolic acids, flavonoids, and tocols. These compounds may exert synergistic or independent biological effects, influencing the overall pharmacological outcome.
-
Synthetic this compound: Produced through chemical synthesis, its purity can be very high. However, depending on the synthetic route and purification process, it may contain residual solvents, starting materials, or by-products as impurities.
This guide will delve into the known pharmacological actions of this compound, present quantitative data from various studies, detail experimental methodologies, and provide visual representations of its signaling pathways.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's efficacy from various in vitro and in vivo studies. It is important to note that these studies utilized this compound without specifying its source (natural or synthetic), implying the use of a pure chemical standard.
Table 1: Receptor and Enzyme Interactions of this compound
| Target | Assay Type | Species | Key Findings | Reference |
| Dopamine D2 Receptor (D2R) | Radioligand Binding Assay | Human | Ki: 13 µM | [1] |
| cAMP Inhibition Assay | Human | Agonist, Efficacy: 76% (compared to dopamine) | [1][2] | |
| Adrenergic Receptor α2A | Concentration-Response Assay | Human | Weak partial agonist, EC50: 690 µM, Emax: 12% | |
| Monoamine Oxidase B (MAO-B) | Deamination Assay | Rat (Liver) | Substrate, Km: 479 µM | |
| Inhibition Assay | Human (Adipose Tissue) | Inhibitor of tyramine oxidation |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Tmax | Cmax | Half-life (t½) | Bioavailability | Reference |
| Human | Oral (from beer) | 0.075 mg/kg | 0-60 min | 12.0-17.3 nM | 52.7-66.4 min | - | |
| Human | Oral (supplement) | Not specified | 66 ± 15 min | 16.4 ± 7.8 µg/L | 55 ± 18 min | - | |
| Horse | Intravenous (IV) | 2.0 mg/kg | ~1 min | ~1.0 µg/mL | α-phase: ~3 min, β-phase: ~35 min | - | |
| Horse | Oral | 2 mg/kg | ~1 h | ~0.17 µg/mL | Slower than IV | ~100% |
Synthetic vs. Natural this compound: A Deeper Look
Chemical Identity
Chemically, this compound is N,N-dimethyltyramine. A pure sample of synthetic this compound is chemically indistinguishable from a pure sample of this compound isolated from a natural source. Therefore, their intrinsic biological activity at a specific target should be identical.
Natural this compound: The "Entourage Effect"
Natural this compound is typically extracted from sources like germinated barley. These extracts contain a complex mixture of bioactive compounds.
-
Precursors and Related Amines: Barley contains tyramine and N-methyltyramine, the biosynthetic precursors to this compound.[3][4] These amines have their own pharmacological activities. For instance, tyramine is a known pressor agent. The presence of these compounds could lead to a broader pharmacological effect than pure this compound alone.
-
Other Bioactive Compounds: Barley and malt extracts are rich in other bioactive molecules, including:
-
Phenolic acids: Such as ferulic acid and p-coumaric acid.
-
Flavonoids: Including catechins and proanthocyanidins.
-
Tocols (Vitamin E): Both tocopherols and tocotrienols.
-
Hordatines: Antifungal compounds unique to barley.
-
The co-ingestion of these compounds with this compound could result in synergistic or antagonistic interactions, altering the overall efficacy and safety profile. For example, the antioxidant and anti-inflammatory properties of phenolic compounds could complement the biological activities of this compound.
Synthetic this compound: Purity and Potential Impurities
Synthetic this compound can be produced with very high purity. However, the manufacturing process can introduce impurities. While specific impurity profiles for commercially available synthetic this compound are not readily published, potential impurities could include:
-
Unreacted starting materials: Such as tyramine or N-methyltyramine.
-
Reagents and solvents: Used during the synthesis and purification steps.
-
By-products of the synthesis: Depending on the synthetic route, these could include isomers or related molecules.
The presence of such impurities, even in trace amounts, could potentially influence the biological activity and safety of the final product.
Experimental Protocols
Dopamine D2 Receptor (D2R) Activation Assay
-
Objective: To determine the functional activity of this compound at the human D2R.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human D2R are cultured in appropriate media.
-
cAMP Measurement: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin to induce cAMP production.
-
This compound Treatment: Cells are co-incubated with forskolin and varying concentrations of this compound.
-
Detection: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by this compound is used to determine its agonistic activity and calculate EC50 values. Dopamine is used as a positive control.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on MAO-B activity.
-
Methodology:
-
Enzyme Source: Mitochondria are isolated from rat liver, which is a rich source of MAO-B.
-
Substrate: A suitable substrate for MAO-B, such as benzylamine or tyramine, is used. The deamination of the substrate is monitored.
-
This compound Incubation: The enzyme preparation is incubated with varying concentrations of this compound.
-
Detection: The rate of product formation is measured spectrophotometrically or fluorometrically.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined. Kinetic parameters like Km and Vmax can also be calculated.
-
In Vivo Model of Ulcerative Colitis
-
Objective: To evaluate the anti-inflammatory efficacy of this compound in an animal model of colitis.
-
Methodology:
-
Animal Model: Ulcerative colitis is induced in mice (e.g., C57BL/6) by administering dextran sodium sulfate (DSS) in their drinking water for a specified period.
-
This compound Administration: Mice in the treatment group receive daily oral gavage of this compound at a predetermined dose. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like sulfasalazine.
-
Assessment of Disease Activity: Disease activity index (DAI), which includes parameters like body weight loss, stool consistency, and rectal bleeding, is monitored daily.
-
Histological Analysis: At the end of the study, colon tissues are collected, and histological scoring is performed to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue are measured using ELISA or qPCR.
-
Signaling Pathways and Mechanisms of Action
Dopamine D2 Receptor Signaling
This compound acts as a biased agonist at the dopamine D2 receptor. It activates the G-protein coupled pathway leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, it does not significantly recruit β-arrestin, suggesting a potential for reduced receptor desensitization compared to the endogenous ligand, dopamine.
Adrenergic Receptor Signaling
This compound is an indirectly acting adrenergic agent, meaning it primarily acts by stimulating the release of stored norepinephrine (NE). It also acts as an inhibitor of NE reuptake. This leads to increased levels of NE in the synaptic cleft, which can then activate adrenergic receptors (α and β), leading to sympathomimetic effects such as increased heart rate and blood pressure.
Monoamine Oxidase B (MAO-B) Inhibition
This compound is a substrate and inhibitor of MAO-B, an enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine. By inhibiting MAO-B, this compound can increase the synaptic concentration of dopamine, potentially contributing to its mood-enhancing and cognitive effects.
Conclusion
The choice between synthetic and natural this compound depends on the specific research or application goals.
-
For studies requiring a high degree of purity and a focus on the intrinsic activity of this compound at a specific molecular target, synthetic this compound is the preferred choice. Its well-defined composition minimizes the confounding effects of other bioactive compounds.
-
For investigations into the broader physiological effects of this compound as consumed in dietary supplements or natural products, natural this compound extracts may be more relevant. The presence of other bioactive compounds in these extracts could contribute to the overall observed effect, a phenomenon often referred to as an "entourage effect."
It is crucial for researchers and drug development professionals to be aware of the potential for impurities in synthetic preparations and the presence of a complex matrix of compounds in natural extracts. Proper analytical characterization of the this compound source material is essential for reproducible and reliable experimental outcomes. The U.S. Food and Drug Administration (FDA) has noted that some dietary supplements containing bitter orange extract, a source of this compound, may be adulterated with synthetic amines. Therefore, careful sourcing and analysis are paramount.
References
- 1. New insights in the allelopathic traits of different barley genotypes: Middle Eastern and Tibetan wild-relative accessions vs. cultivated modern barley | PLOS One [journals.plos.org]
- 2. Biologically active secondary metabolites of barley. IV. This compound production by different barley lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Hordenine's MAO-B Substrate Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hordenine's interaction with monoamine oxidase-B (MAO-B) against established selective and non-selective MAO inhibitors. The data presented is intended to offer a clear, objective overview supported by available experimental data to inform research and development in neuropharmacology and related fields.
Quantitative Comparison of MAO-A and MAO-B Inhibition
| Compound | Target | Parameter | Value | Selectivity (MAO-A/MAO-B) | Source Organism/Tissue |
| This compound | MAO-B | K_m_ | 479 µM | Substrate for MAO-B, not deaminated by MAO-A | Rat Liver / Intestinal Epithelium |
| MAO-A | - | Not deaminated | |||
| Selegiline | MAO-B | IC_50_ | 51 nM | ~450-fold | Not Specified |
| MAO-A | IC_50_ | 23 µM | |||
| Rasagiline | MAO-B | IC_50_ | 4.43 nM | ~93-fold | Rat Brain |
| MAO-A | IC_50_ | 412 nM | |||
| MAO-B | IC_50_ | 14 nM | ~50-fold | Human Brain | |
| MAO-A | IC_50_ | 0.7 µM | |||
| Phenelzine | MAO-B | K_i_ | 15 nM | ~0.32-fold (Non-selective) | Human |
| MAO-A | K_i_ | 47 nM | |||
| MAO-B | K_inact_ | 3900 nM | Human | ||
| MAO-A | K_inact_ | 820 nM |
Note on this compound: While direct IC50 or Ki values for this compound's inhibitory activity are lacking, its high Michaelis constant (K_m_) for MAO-B suggests it has a lower affinity for the enzyme compared to potent inhibitors like selegiline and rasagiline. Research describes this compound as a "mixed MAO substrate/inhibitor" and a "weak MAO-inhibitor"[1]. One study indicated it was a highly selective substrate for MAO-B in rat liver and was not deaminated by MAO-A in the intestinal epithelium[2].
Experimental Protocols
The determination of MAO-B substrate selectivity and inhibitory potential typically involves the following experimental workflow:
Determination of IC50 and Ki Values for MAO Inhibition
Objective: To quantify the potency and selectivity of a test compound (e.g., this compound) in inhibiting MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Specific substrates:
-
For MAO-A: Kynuramine or Serotonin
-
For MAO-B: Benzylamine or Phenylethylamine
-
For both (non-selective): Tyramine
-
-
Test compound (this compound) and reference inhibitors (selegiline, rasagiline, phenelzine) at various concentrations
-
Phosphate buffer (pH 7.4)
-
Detection reagent (e.g., Amplex Red, hydrogen peroxide standards)
-
96-well microplate reader (fluorometric or colorimetric)
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are pre-incubated with a range of concentrations of the test compound or reference inhibitor in phosphate buffer at 37°C for a specified time (e.g., 15 minutes).
-
Substrate Addition: The reaction is initiated by adding the specific substrate for each enzyme.
-
Signal Detection: The enzymatic reaction produces hydrogen peroxide (H₂O₂), which is measured either directly or through a coupled reaction. For example, in the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the fluorescent product resorufin, which can be quantified using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence or absorbance curve. The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Determination: The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive, or by performing kinetic studies at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
Visualizations
Experimental workflow for determining MAO-B selectivity.
MAO-B inhibition signaling pathway.
References
A Comparative Analysis of the Pharmacokinetics of Hordenine and N-Methyltyramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two structurally related biogenic amines: hordenine and N-methyltyramine. Both compounds are found in various plants and are ingredients in some dietary supplements, making their distinct absorption, distribution, metabolism, and excretion (ADME) characteristics a subject of interest for pharmacology and toxicology. While direct comparative studies are limited, this document synthesizes available data from various preclinical and clinical investigations to offer a comprehensive overview.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for this compound and N-methyltyramine based on available literature. It is crucial to note that these values are derived from separate studies conducted in different species and under varying experimental conditions, which should be taken into account when making comparisons.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Human | Oral (from beer) | 0.075 mg/kg | 12.0-17.3 nM | 0-60 min | 52.7-66.4 min | - | [1] |
| Horse | Intravenous (IV) | 2.0 mg/kg | ~1.0 µg/mL | 5 min | α-phase: ~3 min, β-phase: ~35 min | - | [2][3] |
| Horse | Oral | 2.0 mg/kg | ~0.15-0.17 µg/mL | ~1 h | Slower than IV | ~100% | [3] |
Table 2: Pharmacokinetic Parameters of N-Methyltyramine
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Rabbit | Intravenous (IV) | Not Specified | - | - | α-phase: 0.3 min, β-phase: 5.6 min | - | [4] |
| Mouse | Not Specified | Not Specified | - | - | - | - |
Experimental Protocols
Quantification of this compound in Rat Plasma via UPLC-MS/MS
This protocol is based on a validated method for the determination of this compound in rat plasma.
1. Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., caulophylline).
-
Precipitate proteins by adding 400 µL of a 9:1 (v/v) acetonitrile-methanol solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: UPLC BEH HILIC column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium formate.
-
Gradient Elution: A suitable gradient program to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 166.1 → 121.0
-
Internal Standard (Caulophylline): m/z 205.1 → 58.0
-
Representative Protocol for Quantification of N-Methyltyramine in Plasma via LC-MS/MS
While a specific detailed protocol for N-methyltyramine was not available, the following represents a general approach based on methods for similar analytes.
1. Sample Preparation:
-
Spike plasma samples (e.g., 100 µL) with a suitable deuterated internal standard (e.g., N-methyltyramine-d4).
-
Perform protein precipitation by adding a threefold volume of a cold organic solvent mixture (e.g., 1:1 methanol/acetonitrile).
-
Vortex the samples vigorously.
-
Incubate at a low temperature (e.g., -20°C) for at least 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 17,000 x g) for 5 minutes.
-
Transfer the supernatant to a new tube and dilute as needed with the initial mobile phase to minimize matrix effects.
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from low to high organic phase concentration over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
N-Methyltyramine: Precursor ion (m/z 152.2) to a specific product ion.
-
Internal Standard (N-methyltyramine-d4): Corresponding precursor to product ion transition.
-
Signaling Pathways
This compound and N-methyltyramine exert their pharmacological effects through different receptor systems. This compound is known to be an agonist of the dopamine D2 receptor, while N-methyltyramine acts as an antagonist at the α2-adrenoceptor.
Biosynthesis of this compound from Tyrosine.
This compound's signaling via the Dopamine D2 Receptor.
N-Methyltyramine's antagonism of the α2-Adrenoceptor.
Discussion of Pharmacokinetic Profiles
This compound: The pharmacokinetic data for this compound, though from different species, shows a consistent pattern of rapid absorption and elimination. Following intravenous administration in horses, this compound exhibits a very short distribution phase (α-phase) and a rapid elimination phase (β-phase). Oral administration in horses results in a much lower maximum plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax), suggesting a significant first-pass metabolism or slower absorption from the gastrointestinal tract, despite high overall bioavailability. In humans, after oral intake via beer, this compound is also rapidly absorbed and has a relatively short elimination half-life. The primary metabolic pathways for this compound in humans appear to be sulfation and glucuronidation.
N-Methyltyramine: Pharmacokinetic data for N-methyltyramine is notably scarce. The available information from a study in rabbits indicates an extremely rapid distribution and a very short plasma half-life following intravenous administration. This suggests that N-methyltyramine is quickly cleared from the bloodstream. It is known to be well-absorbed in the small intestine and undergoes first-pass metabolism in the liver. The lack of more detailed parameters such as Cmax, Tmax, and bioavailability in larger species, including humans, represents a significant knowledge gap.
Comparative Insights: Structurally, this compound is the N,N-dimethyl derivative of N-methyltyramine. This additional methyl group likely influences its pharmacokinetic properties. The more lipophilic nature of this compound compared to N-methyltyramine may affect its distribution into tissues. While both are subject to metabolism, the specific enzymes and metabolic pathways may differ in their affinities and rates for each compound. The very limited data on N-methyltyramine's pharmacokinetics prevents a robust, direct comparison of key parameters like oral bioavailability and clearance rates between the two compounds. Further research, ideally a head-to-head study in the same species, is necessary to elucidate the precise differences in their pharmacokinetic profiles.
References
- 1. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist this compound (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. "this compound : pharmacology, pharmacokinetics and behavioural effects in " by M. Frank, T. J. Weckman et al. [uknowledge.uky.edu]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hordenine and Octopamine on Lipolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipolytic effects of two structurally related biogenic amines, hordenine and octopamine. While direct head-to-head experimental studies on lipolysis are limited, this document synthesizes available data on their receptor activation profiles, signaling pathways, and individual lipolytic efficacy to offer a comprehensive overview for research and development purposes.
Executive Summary
Octopamine is a well-established lipolytic agent, primarily acting as a selective agonist for the β3-adrenergic receptor in mammals. Its efficacy, while significant, is considerably lower than that of endogenous catecholamines like norepinephrine. This compound, in contrast, demonstrates weak activity at adrenergic receptors and its potential to influence lipolysis may be mediated through the trace amine-associated receptor 1 (TAAR1). Current evidence suggests that this compound's direct lipolytic effect is minimal compared to octopamine.
Quantitative Data Presentation
The following table summarizes the available quantitative data on the receptor activation and lipolytic effects of this compound and octopamine.
| Parameter | This compound | p-Octopamine | Reference Compound | Species/Cell Line | Citation |
| α1A-Adrenergic Receptor Activation (EC50) | >300 µM | 11 µM | Adrenaline: 6.5 nM | Human (HEK293 cells) | [1] |
| α1A-Adrenergic Receptor Efficacy (Emax) | - | 87% | Adrenaline: 100% | Human (HEK293 cells) | [1] |
| α2A-Adrenergic Receptor Activation (EC50) | 690 µM | >300 µM | Adrenaline: 8.4 nM | Human (HEK293 cells) | [1] |
| α2A-Adrenergic Receptor Efficacy (Emax) | 12% | - | Adrenaline: 100% | Human (HEK293 cells) | [1] |
| β1-Adrenergic Receptor Activation (EC50) | >300 µM | 5.5 µM | Adrenaline: 9.9 nM | Human (HEK293 cells) | [1] |
| β1-Adrenergic Receptor Efficacy (Emax) | - | 88% | Adrenaline: 100% | Human (HEK293 cells) | |
| Trace Amine-Associated Receptor 1 (TAAR1) Activation (EC50) | 47 µM | 46 µM | Phenethylamine: 100% | Human (HEK293T cells) | |
| Trace Amine-Associated Receptor 1 (TAAR1) Efficacy (Emax) | 82% | 85% | Phenethylamine: 100% | Human (HEK293T cells) | |
| Lipolysis (Glycerol Release) | Very weak | Fully lipolytic | Isoprenaline (β-agonist) | Human Adipocytes | |
| Lipolytic Potency | - | ~100-fold less potent than Noradrenaline | Noradrenaline | Mammalian Adipocytes | |
| Lipolytic Potency (EC50) | - | Micromolar (µM) range | Isoprenaline (nM range) | Rat, Hamster, Dog Adipocytes |
Signaling Pathways
The lipolytic actions of octopamine and the potential pathways for this compound are depicted below.
Octopamine Signaling Pathway for Lipolysis
Octopamine primarily induces lipolysis in mammalian adipocytes through the activation of β3-adrenergic receptors. This initiates a well-characterized signaling cascade involving G-proteins, adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to the phosphorylation and activation of hormone-sensitive lipase (HSL).
References
Hordenine: A Comparative Analysis of its Neuroprotective Efficacy Across Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of hordenine across various in vitro and in vivo models of neurodegenerative diseases. The data presented is compiled from peer-reviewed studies to offer a comprehensive overview of its therapeutic potential.
This compound, a naturally occurring phenethylamine alkaloid found in sources like barley, has garnered significant interest for its potential neuroprotective properties. Preclinical studies have demonstrated its ability to mitigate neuronal damage in models of both Parkinson's and Alzheimer's disease. The primary mechanisms underlying these effects appear to be its potent anti-inflammatory and antioxidant activities, as well as its function as a dopamine D2 receptor agonist. This guide synthesizes the available experimental data to facilitate a comparative understanding of this compound's efficacy in different experimental settings.
In Vitro Models: Cellular Protection Against Neuroinflammation and Oxidative Stress
In vitro studies provide a foundational understanding of a compound's direct effects on neuronal and glial cells. This compound has been investigated in cell-based models of neuroinflammation and oxidative stress, key pathological features of many neurodegenerative disorders.
A key study investigated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common model for neuroinflammation. The results demonstrated a significant reduction in the production of pro-inflammatory mediators.
Summary of In Vitro Neuroprotective Effects of this compound
| Model System | Treatment | Key Findings | Reference |
| LPS-stimulated BV-2 Microglia | This compound (10, 20, 40 μM) | - Dose-dependent decrease in nitric oxide (NO) production. - Significant reduction in the expression of iNOS and COX-2. - Inhibition of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. | [1] |
In Vivo Models: Ameliorating Pathological and Behavioral Deficits
In vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism, taking into account factors like bioavailability and metabolism. This compound has shown promising results in rodent models of Parkinson's and Alzheimer's disease, demonstrating improvements in both biochemical and behavioral outcomes.
Parkinson's Disease Models
The neuroprotective effects of this compound have been assessed in toxin-induced models of Parkinson's disease, which mimic the progressive loss of dopaminergic neurons seen in patients.
The 6-OHDA rat model is a widely used paradigm for studying Parkinson's disease. Intracerebral injection of 6-OHDA leads to the selective degeneration of dopaminergic neurons in the substantia nigra.
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is another well-established model that recapitulates many of the pathological and behavioral features of Parkinson's disease.
Summary of In Vivo Neuroprotective Effects of this compound in Parkinson's Disease Models
| Model | Animal | This compound Treatment | Key Biochemical & Behavioral Findings | Reference |
| 6-OHDA-induced | Rat | 50 mg/kg, oral gavage | - Protected dopaminergic neurons in the substantia nigra. - Depressed the activation of microglia. - Reduced movement disorders. | [1][2] |
| MPTP-induced | Mouse | 20 mg/kg, i.p. | - Improved locomotor dysfunction, gait, and postural imbalance. | [3] |
| 6-OHDA-induced | C. elegans | - | - Prevented α-synuclein accumulation. | [3] |
Alzheimer's Disease Models
This compound has also been evaluated in models of Alzheimer's disease, a neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta plaques and neurofibrillary tangles.
Intracerebroventricular injection of streptozotocin is used to induce a state that mimics many of the cognitive and pathological features of sporadic Alzheimer's disease.
Chronic exposure to aluminium chloride is another model used to induce Alzheimer's-like pathology, including oxidative stress and cognitive deficits.
Summary of In Vivo Neuroprotective Effects of this compound in Alzheimer's Disease Models
| Model | Animal | This compound Treatment | Key Biochemical & Behavioral Findings | Reference |
| STZ-induced | Wistar Rat | 50 and 75 mg/kg | - Significantly improved cognition. - Reduced oxidative stress. - Decreased pro-inflammatory cytokines (IL-1β, TNF-α) and NF-κB levels. - Increased Brain-Derived Neurotrophic Factor (BDNF) expression. | |
| AlCl₃-induced | Experimental Rat | Not specified | - Showed neuroprotective action against AlCl₃-induced memory impairment. |
Experimental Protocols
In Vitro Anti-inflammatory Assay in BV-2 Microglia
Cell Culture and Treatment: BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were pre-treated with this compound (10, 20, or 40 μM) for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatants was measured as an indicator of NO production using the Griess reagent.
Western Blot Analysis: Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes were probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and β-actin, followed by HRP-conjugated secondary antibodies.
ELISA for Cytokine Measurement: The levels of tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6) in the culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo 6-OHDA Rat Model of Parkinson's Disease
Animal Model: Male Sprague-Dawley rats were unilaterally injected with 6-hydroxydopamine (8 μg in 2 μL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle.
This compound Administration: this compound (50 mg/kg) was administered daily by oral gavage for 4 weeks, starting 1 week after the 6-OHDA lesioning.
Behavioral Testing: Rotational behavior was induced by apomorphine (0.5 mg/kg, s.c.) and monitored for 30 minutes.
Immunohistochemistry: At the end of the treatment period, rats were sacrificed, and brain sections were processed for tyrosine hydroxylase (TH) immunohistochemistry to assess the extent of dopaminergic neuron loss in the substantia nigra.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways. The diagrams below illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating its efficacy.
Caption: this compound's anti-inflammatory mechanism.
Caption: In vivo experimental workflow.
References
Independent Replication of Hordenine's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of hordenine and mechanistically similar alternatives. It includes supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.
This compound, a natural phenethylamine alkaloid, has garnered significant interest for its potential therapeutic applications, particularly for its anti-inflammatory effects. Multiple independent studies have demonstrated its ability to mitigate inflammatory responses in various preclinical models. This guide synthesizes findings from these studies to provide a comprehensive overview of this compound's anti-inflammatory profile and compares it with other well-established anti-inflammatory compounds that share similar mechanisms of action, namely the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been consistently observed across different experimental models, including lipopolysaccharide (LPS)-induced acute lung injury, neuroinflammation, and dextran sodium sulfate (DSS)-induced ulcerative colitis.[1][2][3] These studies collectively indicate that this compound exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[4][5] The underlying mechanism for this reduction in inflammatory mediators is attributed to the inhibition of key signaling pathways, including NF-κB and MAPK.
For a comprehensive comparison, this guide includes data on three alternative anti-inflammatory agents: curcumin, resveratrol, and dexamethasone. These compounds were selected based on their well-documented inhibition of the NF-κB and/or MAPK pathways, providing a relevant benchmark for evaluating this compound's potency and mechanism of action.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory effects of this compound and its alternatives on key inflammatory markers and signaling pathways. It is important to note that the experimental conditions, such as cell types, stimulus concentrations, and treatment durations, may vary between studies, which can influence the absolute values.
| Compound | Target | Model System | Key Findings | Reference |
| This compound | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 macrophages | Significant reduction in cytokine protein and mRNA levels. | |
| NF-κB and MAPK pathways | LPS-stimulated RAW 264.7 macrophages | Inhibition of p65, IκBα, p38, JNK, and ERK1/2 phosphorylation. | ||
| Colonic Inflammation | DSS-induced colitis in mice | Reduced Disease Activity Index (DAI), and decreased colonic IL-6, IL-1β, and TNF-α levels. | ||
| Curcumin | NF-κB Activation | LPS-stimulated RAW 264.7 cells | IC50 of ~18 µM for NF-κB inhibition. | |
| NF-κB DNA Binding | LPS-stimulated RAW 264.7 macrophages | IC50 >50µM. | ||
| Resveratrol | Cytokine Production (IL-6, TNF-α) | LPS-stimulated RAW 264.7 cells | IC50 of ~17.5 µM for IL-6 and ~18.9 µM for TNF-α. | |
| NF-κB Activation | LPS-stimulated RAW 264.7 cells | Suppressed NF-κB activation in a dose-dependent manner. | ||
| Dexamethasone | GM-CSF Release | IL-1β-stimulated A549 cells | EC50 = 2.2 x 10⁻⁹ M. | |
| NF-κB Driven Gene Expression | A549 cells | Potent inhibition of NF-κB transcriptional activity. |
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophage cells using Lipopolysaccharide (LPS) and the subsequent evaluation of the anti-inflammatory effects of a test compound.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound, curcumin, resveratrol, dexamethasone) at various concentrations. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: After pre-incubation, LPS (from E. coli O111:B4) is added to each well at a final concentration of 10-100 ng/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.
-
Incubation: The cells are incubated for a specified period, typically 16-24 hours for cytokine measurements.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, another inflammatory mediator, can be assessed by measuring nitrite levels in the supernatant using the Griess reagent.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cells are lysed after a shorter incubation period with LPS (e.g., 30-60 minutes). The levels of total and phosphorylated proteins of the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways are determined by Western blotting.
In Vivo Model of Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This protocol outlines the induction of colitis in mice using DSS, a model that mimics human ulcerative colitis, and the evaluation of a test compound's therapeutic effects.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
Compound Administration: The test compound (e.g., this compound) is administered to the mice, typically via oral gavage, daily for the duration of the DSS treatment and sometimes for a few days prior. A vehicle control group receiving DSS and the vehicle is also included.
-
Clinical Assessment: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Sample Collection: At the end of the experiment, mice are euthanized, and the colons are excised. The length of the colon is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and other pathological changes.
-
Cytokine Analysis: A portion of the colon tissue is homogenized, and the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured by ELISA.
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Quantification of nitrite and inflammatory cytokine production in LPS-stimulated RAW 264.7 cells [bio-protocol.org]
- 2. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits TRAIL- and anti-cancer drugs-induced cell death in A549 cells through inducing NF-kappaB-independent cIAP2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
assessing the synergistic effects of hordenine with other compounds
For Researchers, Scientists, and Drug Development Professionals
Hordenine, a naturally occurring phenethylamine alkaloid found in sources like barley, has garnered interest for its potential pharmacological effects. While its standalone properties are noteworthy, its synergistic interactions with other bioactive compounds are of particular interest for research and development. This guide provides a comparative analysis of the synergistic effects of this compound with phenylethylamine (PEA) and caffeine, based on available scientific evidence and mechanistic understanding.
I. Synergistic Effects with Phenylethylamine (PEA)
The primary mechanism underlying the synergy between this compound and PEA is the inhibition of the enzyme Monoamine Oxidase-B (MAO-B) by this compound. PEA, an endogenous trace amine with stimulant properties, is rapidly metabolized by MAO-B. By inhibiting this enzyme, this compound is proposed to increase the bioavailability and prolong the action of PEA in the nervous system.
Mechanistic Pathway of this compound and PEA Synergy
Caption: Proposed mechanism of this compound and PEA synergy.
Quantitative Data Comparison
Direct quantitative studies comparing the effects of PEA with and without this compound are limited in peer-reviewed literature. However, we can infer the potential for synergy by examining the individual pharmacological data of each compound.
Table 1: Individual Pharmacological Data of this compound and PEA
| Compound | Parameter | Value | Species/Assay | Reference |
| This compound | MAO-B Substrate Affinity (Km) | 479 µM | Rat Liver MAO | [1] |
| Adrenergic Receptor (α2A) Activation (EC50) | 690 µM | Human, in vitro | [2] | |
| Trace Amine-Associated Receptor 1 (TAAR1) Activation (EC50) | 47 µM | Human, in vitro | [2] | |
| Intestinal Permeability (Pc) | 99.8 ± 18.2 ×10⁻⁶ cm/s | Caco-2 cells | [3] | |
| Blood-Brain Barrier Permeability (Pc) | 55.4 ± 13.1 ×10⁻⁶ cm/s | PBCEC model | [3] | |
| Phenylethylamine (PEA) | Reinforcing Effects (Self-Administration) | Increased responding at 1.0 mg/kg/infusion | Rat | |
| Psychomotor Effects (Circling Behavior) | Significant increase at 50 mg/kg | Mouse |
Note: The synergistic effect is primarily based on this compound's MAO-B inhibition, which is not fully reflected by its affinity as a substrate. Anecdotal reports suggest that pre-administration of this compound allows for a lower effective dose of PEA, though this has not been quantified in controlled studies.
II. Synergistic Effects with Caffeine
The purported synergy between this compound and caffeine is less defined mechanistically than with PEA. It is hypothesized to be a result of complementary stimulant actions. This compound acts as an adrenergic agent, releasing norepinephrine, while caffeine is an adenosine receptor antagonist. This combination could potentially lead to a more pronounced and prolonged stimulant effect.
Logical Flow of this compound and Caffeine's Complementary Actions
Caption: Complementary stimulant pathways of this compound and caffeine.
Quantitative Data Comparison
As with PEA, direct experimental studies quantifying the synergistic effects of this compound and caffeine are lacking. The comparison is based on their individual effects on cognitive and physiological parameters.
Table 2: Individual Effects of this compound and Caffeine
| Compound | Parameter | Effect | Dose/Concentration | Species/Assay | Reference |
| This compound | Heart Rate | Increase | 2.0 mg/kg (IV) | Horse | |
| Respiratory Rate | Increase | 2.0 mg/kg (IV) | Horse | ||
| Blood Pressure | Increase | Not specified | Rat, Dog | ||
| Caffeine | Reaction Time | Decrease | 3 mg/kg | Human | |
| Alertness | Increase | 100 mg | Human | ||
| Cognitive Performance (Stroop Task) | Improvement | 3 mg/kg | Human | ||
| Mood (Vigor) | Increase | 150-600 mg | Human |
III. Experimental Protocols
While direct synergy studies are not widely available, the following are detailed methodologies for key experiments that would be essential in assessing the synergistic effects of this compound with other compounds.
Monoamine Oxidase-B (MAO-B) Inhibition Assay
This assay is crucial for quantifying the synergistic potential of this compound with MAO-B substrates like PEA.
Objective: To determine the inhibitory potential and kinetics of this compound on MAO-B activity.
Methodology: A fluorometric assay can be employed using a commercial kit or established laboratory protocols.
-
Reagent Preparation:
-
Prepare a solution of recombinant human MAO-B enzyme in a suitable assay buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound and a series of dilutions to determine the IC50 value.
-
Prepare a solution of a fluorogenic MAO-B substrate (e.g., kynuramine or a proprietary substrate from a kit).
-
A known MAO-B inhibitor (e.g., selegiline) should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the MAO-B enzyme solution to wells containing different concentrations of this compound or the control inhibitor.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The product of the reaction (e.g., 4-hydroxyquinoline from kynuramine) is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of MAO-B activity).
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Adrenergic Receptor Activation Assay
This assay helps to characterize the direct effects of this compound and its potential to modulate adrenergic signaling in combination with other compounds.
Objective: To measure the activation of specific adrenergic receptor subtypes by this compound.
Methodology: A cell-based reporter assay measuring the downstream signaling molecule, cyclic AMP (cAMP), is commonly used.
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) that is engineered to express a specific human adrenergic receptor subtype (e.g., α2A, β2).
-
These cells also typically contain a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound. A known adrenergic agonist (e.g., isoproterenol for β-receptors) should be used as a positive control.
-
Incubate for a sufficient period to allow for receptor activation and downstream signaling, leading to reporter gene expression.
-
Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a control (untreated cells).
-
Plot the normalized signal against the logarithm of the this compound concentration to generate a dose-response curve.
-
From this curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).
-
Experimental Workflow for Assessing Synergy
References
- 1. Deamination of this compound by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability of dopamine D2 receptor agonist this compound across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hordenine: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Hordenine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to understand the hazards associated with this compound and to implement appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear suitable PPE when handling this compound. This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][2] If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area or chemical fume hood.[1]
-
Spill Management: In the event of a spill, avoid generating dust.[3][4] Carefully sweep or vacuum up the solid material and place it into a designated, labeled container for hazardous waste disposal. Ensure the cleanup area is well-ventilated.
This compound: Chemical and Hazard Profile
This compound is classified as a hazardous substance. Understanding its properties is fundamental to its safe handling and disposal. It is harmful if swallowed, causes serious eye irritation, and may lead to an allergic skin reaction.
| Property | Value | Source |
| CAS Number | 539-15-1 | |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.2 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 117-118 °C | |
| Boiling Point | 173 °C at 760 mmHg | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | |
| Incompatibilities | Strong oxidizing agents |
Step-by-Step Disposal Procedures
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework that aligns with standard laboratory safety practices.
Step 1: Waste Classification and Segregation Treat all this compound and this compound-contaminated materials (e.g., gloves, weigh boats, paper towels) as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions. Specifically, do not mix this compound waste with strong oxidizing agents. Store in a designated area away from incompatible materials.
Step 2: Waste Collection and Containerization Proper containment is crucial to prevent leaks and exposure.
-
Containers: Use a sturdy, leak-proof container that is chemically compatible with this compound. Ideally, use the original container if it is in good condition. The container must have a tight-fitting cap and be kept closed except when adding waste.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also indicate the start date of waste accumulation.
-
Contaminated Labware: Disposable labware contaminated with this compound should be placed in a sealed bag and discarded in the designated solid hazardous waste container.
Step 3: Storage in a Satellite Accumulation Area (SAA) Laboratories must store hazardous waste in a designated SAA pending pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Volume Limits: Accumulate no more than 10-25 gallons of total chemical waste in the laboratory SAA before requesting a pickup.
-
Secondary Containment: All liquid waste containers must be stored in secondary containment (e.g., a bin or tray) to contain any potential spills.
Step 4: Final Disposal Under no circumstances should this compound be disposed of down the drain or in the regular trash. Evaporation is not an acceptable method of disposal.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a waste pickup. Follow their specific procedures for pickup requests.
Experimental Protocol: Chemical Inactivation of this compound Waste (Recommended Best Practice)
For liquid waste streams containing this compound, chemical inactivation via acidic hydrolysis can be employed as a preliminary step to reduce toxicity before collection. This procedure should be performed by trained personnel in a controlled laboratory setting. This protocol is based on best practices for similar alkaloid compounds.
Materials:
-
This compound-containing liquid waste
-
10% Hydrochloric Acid (HCl) solution
-
Sodium Bicarbonate (or another suitable base)
-
pH meter or pH strips
-
Glass beaker or flask
-
Stir plate and stir bar
-
Appropriate PPE (fume hood, gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Perform all steps within a certified chemical fume hood.
-
Acidification: Place the this compound waste solution in a glass beaker. Slowly and carefully add the 10% HCl solution to the waste. A recommended ratio is 10 parts acid solution to 1 part waste solution.
-
Reaction: Place the beaker on a stir plate and stir the mixture continuously at room temperature for a minimum of 24 hours. This allows for the hydrolysis of the compound.
-
Neutralization: After the reaction period, carefully neutralize the solution. While stirring, add sodium bicarbonate in small portions. Use a pH meter or pH strips to monitor the pH. Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Collection: The resulting neutralized solution should be collected in a properly labeled hazardous waste container for disposal via your institution's EHS office.
Visualized Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Protective Measures for Handling Hordenine in Research Settings
For Immediate Reference: A Guide to Personal Protective Equipment (PPE), Safe Handling, and Disposal of Hordenine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a secure laboratory environment.
This compound is classified as an acute oral toxicant (Category 4), a skin sensitizer, and a serious eye irritant.[1] It is harmful if swallowed and can cause allergic skin reactions and serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Hierarchy of Controls for Chemical Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, which prioritizes safety measures from most to least effective. Personal protective equipment is the final line of defense.
Caption: Hierarchy of controls for managing laboratory hazards.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various tasks.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For incidental contact, disposable nitrile gloves are suitable. For extended contact or handling of concentrated solutions, thicker, reusable neoprene or butyl rubber gloves should be considered.[2][3] |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles of this compound powder.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. For tasks with a higher risk of spills, an impervious or chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling this compound powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. The type of respirator (e.g., N95, or a full-face respirator) should be chosen based on a risk assessment of the specific procedure. |
| Feet | Closed-toe shoes | Required for all laboratory work to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.
Caption: Step-by-step workflow for safely handling this compound.
Experimental Protocols
1. Weighing this compound Powder:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
Handle the container of this compound powder with care to avoid generating dust.
-
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder.
2. Dissolving this compound:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If the dissolution process is exothermic, use a cooling bath to control the temperature.
-
Keep the container covered as much as possible during the dissolution process.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure a safe workplace. All waste generated from handling this compound is considered hazardous.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled hazardous waste container (sealable, plastic) | Collect unused this compound powder and any contaminated solids (e.g., weighing paper, contaminated paper towels) in a designated, sealed container. The container must be labeled "Hazardous Waste" with the full chemical name. |
| Contaminated Sharps | Sharps container for hazardous waste | Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container. |
| Liquid this compound Waste | Labeled hazardous waste container (sealable, chemical-resistant) | Collect all solutions containing this compound in a sealed, chemical-resistant container. Do not mix with incompatible waste streams. The container must be labeled "Hazardous Waste" with the full chemical name and the solvent used. |
| Contaminated PPE | Labeled hazardous waste bag | Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag. |
General Disposal Guidelines:
-
Never dispose of this compound waste down the drain or in the regular trash.
-
All waste containers must be kept closed except when adding waste.
-
Store hazardous waste in a designated, secure area away from incompatible materials.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
